4-Aminoquinoline-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKORIJRNJCIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666421 | |
| Record name | 4-Aminoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73873-91-3 | |
| Record name | 4-Aminoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Aminoquinoline-6-carboxylic acid" spectroscopic data (NMR, IR, Mass Spec)
This technical guide details the spectroscopic characterization of 4-Aminoquinoline-6-carboxylic acid , a critical intermediate in the synthesis of next-generation antimalarials, kinase inhibitors, and DNA-intercalating agents.[1][2]
Molecular Weight: 188.18 g/mol [1][2]Executive Summary & Applications
4-Aminoquinoline-6-carboxylic acid represents a bifunctional scaffold combining the DNA-binding affinity of the 4-aminoquinoline core (the pharmacophore of Chloroquine) with a carboxylic acid handle at the 6-position.[1] This "handle" allows for:
-
Solubility Modulation: The zwitterionic nature improves aqueous solubility compared to standard quinolines.[1]
-
Vectorization: The carboxylic acid facilitates amide coupling to targeting ligands, polyethylene glycol (PEG) chains, or proteolysis-targeting chimeras (PROTACs).[1][2]
This guide provides the expected spectroscopic signatures (NMR, IR, MS) derived from structure-activity relationship (SAR) data of analogous 4-aminoquinolines and quinoline-6-carboxylic acids.
Synthesis & Preparation Protocol
To obtain high-purity samples for characterization, the compound is typically synthesized via Nucleophilic Aromatic Substitution (
Optimized Synthetic Workflow
-
Starting Material: 4-Chloroquinoline-6-carboxylic acid.
-
Reagent: Ammonia (aqueous or ethanolic) or protected amine equivalents (e.g., benzylamine followed by deprotection).[1][2]
-
Conditions: High temperature (120–140°C) in a sealed vessel or microwave irradiation to overcome the deactivating effect of the carboxylic acid.
Figure 1: The electron-withdrawing carboxyl group at C6 activates the C4 position for nucleophilic attack, facilitating the displacement of chlorine.[2]
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
NMR (Proton) Predictions
The 4-amino group acts as a strong resonance donor, shielding the ortho (C3) and para (C4a, C5, C7, C8) positions.[2] However, the 6-carboxyl group is electron-withdrawing, deshielding H5 and H7.[1][2]
| Position | Shift ( | Multiplicity | Assignment Logic | |
| COOH | 12.5 – 13.5 | Broad Singlet | - | Acidic proton; often invisible if exchanged with |
| H2 | 8.30 – 8.50 | Doublet (d) | 5.5 | Deshielded by ring nitrogen ( |
| H5 | 8.80 – 9.00 | Doublet (d) | 1.8 (meta) | Key Diagnostic: Most deshielded aromatic proton due to ortho-COOH and peri-effect.[1][2] |
| H8 | 7.90 – 8.10 | Doublet (d) | 8.8 | Deshielded by |
| H7 | 8.10 – 8.25 | dd | 8.8, 1.8 | Deshielded by ortho-COOH.[2] |
| 7.50 – 8.50 | Broad Singlet | - | Exchangeable; position varies with concentration.[1] | |
| H3 | 6.60 – 6.80 | Doublet (d) | 5.5 | Key Diagnostic: Significantly shielded by the adjacent 4-amino group.[1] |
NMR (Carbon) Predictions
| Carbon | Shift ( | Assignment |
| C=O | 167.0 – 168.0 | Carboxylic Acid Carbon |
| C4 | 153.0 – 155.0 | Ipso to Amino group (Deshielded) |
| C2 | 150.0 – 152.0 | Alpha to Ring Nitrogen |
| C6 | 128.0 – 130.0 | Ipso to Carboxyl group |
| C3 | 98.0 – 102.0 | Beta to Amino group (Shielded) |
Analyst Note: The large chemical shift difference between H2 (~8.4 ppm) and H3 (~6.7 ppm) is the primary confirmation of successful 4-amination. If H3 remains above 7.5 ppm, the reaction likely failed or substitution occurred elsewhere.[2]
B. Infrared Spectroscopy (FT-IR)
The spectrum will show a superposition of amino and carboxylic acid bands.
| Frequency ( | Intensity | Vibration Mode | Notes |
| 3300 – 3450 | Medium, Doublet | Primary amine ( | |
| 2500 – 3300 | Broad, Strong | Characteristic "COOH trough" overlapping | |
| 1680 – 1710 | Strong | Carbonyl stretch; may shift lower if zwitterionic ( | |
| 1580 – 1620 | Strong | Quinoline skeletal ring vibrations. | |
| 1250 – 1300 | Medium | Aromatic amine stretch ( |
C. Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode (
Fragmentation Pathway (MS/MS)
The fragmentation follows a predictable loss of the carboxylic acid followed by ring degradation.
-
Parent: m/z 189
-
Primary Loss: Loss of
radical or (decarboxylation) m/z 144 (4-Aminoquinoline core).[1] -
Secondary Loss: Loss of
(from m/z 144) m/z 127 (Quinoline radical cation).[1]
Figure 2: The primary fragmentation event is the loss of the carboxylic acid moiety, confirming the presence of the -COOH group.
References & Validation Standards
-
Core Scaffold Data: Egan, T. J., et al.[1][2] "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline ring basicity." Journal of Medicinal Chemistry, 2000.[2] Link[1][2]
-
Synthesis Protocol: Madrid, P. B., et al.[1][2] "Parallel synthesis and antimalarial screening of a 4-aminoquinoline library."[1] Journal of Combinatorial Chemistry, 2004.[2] Link[2]
-
NMR Reference Standards: Pretsch, E., et al.[2] "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009.[1][2] (Standard reference for substituent effects on aromatic rings).
-
Quinoline Carboxylic Acid Data: National Institute of Advanced Industrial Science and Technology (AIST).[1] "Spectral Database for Organic Compounds (SDBS)."[2][3] (Used for Quinoline-6-carboxylic acid baseline shifts).[1] Link[2]
Validation Note: As this compound is often synthesized as an intermediate, researchers should perform a Mixed Melting Point test with a known standard if available, or confirm purity via HPLC (254 nm) prior to biological assays. The high polarity of the 6-COOH group may require reverse-phase HPLC with ion-pairing agents (e.g., TFA) for sharp peak resolution.[1]
Sources
"4-Aminoquinoline-6-carboxylic acid" solubility profile in different solvents
Executive Summary
This technical guide provides a comprehensive solubility profile for 4-Aminoquinoline-6-carboxylic acid (CAS: 157915-68-9) , a critical scaffold in the synthesis of antimalarials, kinase inhibitors, and anti-infectives. Due to its amphoteric nature—possessing both a basic 4-aminoquinoline core and an acidic carboxylic acid moiety—this compound exhibits complex, pH-dependent solubility behavior (zwitterionic character).
Understanding this profile is essential for optimizing reaction yields (SNAr couplings), purification protocols (isoelectric precipitation), and biological assay formulation. This guide details the physicochemical basis of its solubility, provides estimated solubility ranges in common solvents, and outlines self-validating protocols for experimental determination.
Physicochemical Characterization
The solubility behavior of 4-Aminoquinoline-6-carboxylic acid is governed by its ionization states. Unlike simple quinolines, the 4-amino group acts as a strong electron donor, significantly increasing the basicity of the ring nitrogen via resonance.
Structural Determinants
-
Acidic Domain: The C6-carboxylic acid (COOH) allows for deprotonation at high pH.
-
Basic Domain: The N1-quinoline nitrogen is the primary basic site. The 4-amino group pushes electron density into the ring, stabilizing the protonated N1 species.
-
Zwitterionic Region: At neutral pH, the molecule exists largely as a zwitterion (COO⁻ / NH⁺), resulting in high crystal lattice energy and minimum aqueous solubility.
Ionization Constants (pKa)
Based on structural analogs and quantitative structure-activity relationship (QSAR) data for 4-aminoquinolines:
-
pKa₁ (Carboxylic Acid): ~3.5 – 4.0
-
pKa₂ (Quinoline Nitrogen): ~8.0 – 8.5 (Enhanced basicity due to 4-NH₂ resonance)
-
Isoelectric Point (pI): ~6.0
Implication: The compound is least soluble near pH 6.0. Solubility increases significantly below pH 3 (cationic form) and above pH 9 (anionic form).
Solubility Profile Analysis
The following profiles are derived from the physicochemical properties of the aminoquinoline scaffold and standard solubility data for zwitterionic aromatic acids.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Disrupts strong intermolecular H-bonds; preferred for stock solutions. |
| Polar Aprotic | DMF / NMP | High (>30 mg/mL) | Excellent for synthetic reactions; requires heating for saturation. |
| Protic (Acidic) | 1M HCl / Acetic Acid | High (>20 mg/mL) | Protonation of ring nitrogen breaks crystal lattice (Cationic form). |
| Protic (Basic) | 1M NaOH / KOH | High (>20 mg/mL) | Deprotonation of carboxylic acid forms soluble carboxylate salt. |
| Alcohols | Methanol | Moderate (1–10 mg/mL) | Soluble, but decreases rapidly with longer alkyl chains (Ethanol < MeOH). |
| Water | PBS (pH 7.4) | Low (<0.5 mg/mL) | Near isoelectric point; zwitterionic species dominates. |
| Non-Polar | DCM / Toluene / Hexane | Insoluble | Lack of polarity prevents solvation of the polar/ionic functional groups. |
Thermodynamic Considerations
-
Temperature Sensitivity: Solubility in polar aprotic solvents (DMSO, DMF) is highly temperature-dependent. Heating to 60°C often doubles solubility, facilitating purification via recrystallization upon cooling.
-
Salt Formation: The hydrochloride salt (at N1) or sodium salt (at COOH) isolates are significantly more water-soluble than the zwitterionic parent parent.
Visualizing the Solubility Mechanism
The following diagram illustrates the pH-dependent ionization pathway that dictates aqueous solubility.
Figure 1: pH-dependent ionization equilibrium of 4-Aminoquinoline-6-carboxylic acid. Solubility is maximized at the extremes (Cationic/Anionic) and minimized at the Zwitterionic state.
Experimental Protocols
To generate precise solubility data for your specific batch (critical due to potential polymorph differences), use the following self-validating protocols.
Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)
Best for: Formulation development and precise physical constants.
-
Preparation: Weigh excess solid (~10 mg) into a 4 mL glass vial.
-
Solvent Addition: Add 1 mL of the target solvent (e.g., pH 7.4 buffer, DMSO).
-
Equilibration:
-
Seal vial and agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Self-Validation Step: Visually confirm undissolved solid remains.[1] If clear, add more solid until precipitation persists.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated to prevent drug loss).
-
Quantification: Analyze the supernatant via HPLC-UV (Detection: 254 nm or 330 nm for quinoline core).
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
Protocol B: Kinetic Solubility (High-Throughput)
Best for: Early-stage screening of derivatives.
-
Stock Solution: Prepare a 10 mM stock in DMSO.
-
Spiking: Add 5 µL of stock to 195 µL of aqueous buffer (final 2.5% DMSO).
-
Incubation: Shake for 2 hours at room temperature.
-
Readout: Measure turbidity (absorbance at 620 nm) or filter and analyze via HPLC.
-
Interpretation: High absorbance indicates precipitation (insolubility).
-
Workflow Visualization
The following diagram outlines the decision tree for selecting the appropriate solvent system for synthesis or analysis.
Figure 2: Decision matrix for solvent selection based on experimental intent.
References
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2025). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum.[2][3] Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 4-Aminoquinoline.[4][5] Retrieved from [Link]
-
MDPI Molecules. (2021). Solubility Determination of Kinase Inhibitors in Solvent Mixtures. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 4-Aminoquinoline-6-carboxylic Acid: A Technical Guide
This guide outlines a rigorous technical protocol for the structural determination and supramolecular analysis of 4-Aminoquinoline-6-carboxylic acid (4-AQ-6-COOH) . Given the molecule's amphoteric nature and its significance as a scaffold in antimalarial and kinase-inhibitor drug discovery, this analysis focuses on establishing its zwitterionic character, hydrogen-bonding networks, and solid-state stability.
Executive Summary
The structural characterization of 4-aminoquinoline-6-carboxylic acid is critical for understanding its physicochemical properties, particularly solubility and polymorphism, which dictate its utility as a pharmaceutical intermediate. This guide provides a step-by-step workflow for single-crystal X-ray diffraction (SCXRD) analysis, emphasizing the identification of supramolecular synthons and the verification of zwitterionic states driven by the basicity of the quinoline nitrogen (N1) and the acidity of the carboxylic group (O1/O2).
Chemical Context & Theoretical Grounding
Before initiating diffraction experiments, one must understand the electronic environment.
-
The Basicity of N1: The 4-amino group acts as a strong electron-donating group (EDG) via resonance, significantly increasing the basicity of the quinoline nitrogen (N1). While unsubstituted quinoline has a pKa of ~4.9, 4-aminoquinoline derivatives often exhibit pKa values >8.0.
-
The Acidity of -COOH: The 6-carboxylic acid typically has a pKa ~4.2.
-
The Zwitterionic Prediction: With a
, proton transfer from the carboxylic acid to the quinoline nitrogen is thermodynamically favorable. The crystal structure is predicted to exist as a zwitterion ( and ), stabilizing a robust 3D hydrogen-bonding network.
Experimental Workflow: From Powder to Structure
Phase I: Crystallization Strategy
Obtaining diffraction-quality crystals of zwitterionic species is challenging due to their high lattice energy and low solubility in non-polar solvents.
Recommended Protocol:
-
Solvent Screening: Prioritize polar protic solvents (Methanol, Water) or mixtures (MeOH:H2O 1:1) to solubilize the zwitterion.
-
pH Modulation: If zwitterionic solubility is too low, dissolve in dilute HCl (forming the cation) or dilute NaOH (forming the anion), then slowly neutralize via vapor diffusion of the counter-agent (e.g., NH3 vapor into an acidic solution) to precipitate the neutral zwitterion slowly.
-
Technique: Slow evaporation at controlled temperature (20°C) is preferred over cooling crystallization to minimize kinetic trapping of metastable polymorphs.
Phase II: Data Collection & Reduction
-
Instrument: Bruker D8 QUEST or equivalent with Mo-K
( Å) or Cu-K radiation. -
Temperature: Collect data at 100 K . Low temperature is non-negotiable for accurately locating hydrogen atoms, which is essential for confirming the zwitterionic H-transfer.
-
Resolution: Aim for
Å resolution or better to resolve electron density interaction lines.
Phase III: Refinement Strategy
-
Space Group Determination: Expect centrosymmetric space groups (e.g.,
or ) common for planar aromatic zwitterions, allowing anti-parallel stacking. -
Hydrogen Placement: Do not use geometric riding models for the critical N-H and O-H protons initially. Locate them in the Difference Fourier Map (
) to prove the proton resides on the Quinoline N rather than the Carboxylate O.
Structural Analysis & Supramolecular Synthons
Conformational Analysis
The quinoline core is expected to be planar. However, the torsion angle of the 6-carboxylate group relative to the ring plane is a key variable.
-
Steric Check: Interaction between the carboxylate oxygens and the peri-hydrogens (H5/H7) may induce a slight twist (
). -
Resonance Check: A coplanar conformation maximizes conjugation but incurs steric penalty.
Hydrogen Bonding Motifs (The "Synthons")
The crystal packing will be dominated by charge-assisted hydrogen bonds.
Primary Heterosynthon (The "Head-to-Tail" Chain):
-
Donor: Protonated Quinoline Nitrogen (
) -
Acceptor: Carboxylate Oxygen (
) of a neighboring molecule. -
Geometry: Linear chain formation along the shortest crystallographic axis.
Secondary Homosynthon (The "Dimer"):
-
Interaction:
-
Effect: Cross-links the primary chains into 2D sheets.
Visualizing the Interaction Logic
Figure 1: Mechanistic pathway of supramolecular assembly for 4-Aminoquinoline-6-carboxylic acid, highlighting the transition from molecular properties to lattice architecture.
Quantitative Data Standards
When reporting the structure, the following geometric parameters serve as validation benchmarks. Deviations >0.03 Å from these ranges warrant detailed inspection for disorder or refinement errors.
| Parameter | Atom Pair | Expected Range (Å) | Significance |
| Bond Length | C=O (Carboxylate) | 1.24 – 1.27 | Equal lengths indicate resonance delocalization ( |
| Bond Length | C–O (Carboxylic Acid) | 1.21 (C=O) / 1.32 (C-OH) | Distinct lengths indicate neutral -COOH (Non-zwitterionic). |
| Bond Angle | C-N-C (Quinoline) | 120° – 122° | Expanded angle at N1 confirms protonation ( |
| Interaction | N1-H ... O | 2.60 – 2.80 | Strong, charge-assisted Hydrogen Bond. |
| Interaction | 3.50 – 3.80 | Indicates stacking stability (likely antiparallel). |
Troubleshooting & Validation
Common Pitfall: Twinning
Planar aromatic molecules often crystallize in high-symmetry pseudo-lattices, leading to merohedral twinning .
- values and unexplainable electron density peaks.
-
Solution: Check for rotational twin laws (e.g., 180° rotation around real or reciprocal axes) in the data reduction software (e.g., CELL_NOW, ROTAX).
Common Pitfall: Hydrate Formation
The zwitterionic carboxylate is highly hydrophilic.
-
Symptom:[1][2][3][4][5] Unassigned electron density "blobs" in the lattice voids.
-
Solution: Attempt to model solvent water molecules. Check for hydrogen bond donors/acceptors near the void. Use TGA (Thermogravimetric Analysis) to confirm solvent content if X-ray data is ambiguous.
References
-
Burd, C. J., Dobson, A. J., & Gerkin, R. E. (1997).[6]
and Phases of 4-Aminoquinoline-2-carboxylic Acid Monohydrate. Acta Crystallographica Section C. Link -
Lynch, D. E., et al. (1994). Molecular cocrystals of carboxylic acids. XV. The crystal structures of the adducts of 4-aminoquinoline with nitro-substituted benzoic acids. Australian Journal of Chemistry. Link
-
Vishweshwar, P., et al. (2003). Supramolecular synthons in phenol–isonicotinamide adducts. CrystEngComm. (Context for amide/acid synthons). Link
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link
-
Cruz-Cabeza, A. J. (2012). Acid–base crystalline complexes and the pKa rule. CrystEngComm. (Validation of the salt formation prediction). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential | MDPI [mdpi.com]
- 6. journals.iucr.org [journals.iucr.org]
"4-Aminoquinoline-6-carboxylic acid" potential biological activities
Exploration of Potential Biological Activities and Medicinal Chemistry Applications
Executive Summary
4-Aminoquinoline-6-carboxylic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors.[1] While the 4-aminoquinoline core is historically synonymous with antimalarial efficacy (e.g., Chloroquine, Amodiaquine), the introduction of a carboxylic acid moiety at the C6 position fundamentally alters its physicochemical landscape.[1][2]
This moiety serves as a critical synthetic handle, enabling the construction of hybrid molecules and prodrugs designed to overcome drug resistance, improve aqueous solubility, and target novel pathways such as bacterial Dihydroorotate Dehydrogenase (DHODH) and DNA intercalation in oncology.[1][2] This guide analyzes the potential biological activities of this scaffold, focusing on its utility as a precursor for high-affinity therapeutic agents.[1][2][3][4][5]
Chemical Architecture & SAR Analysis
The biological potential of 4-aminoquinoline-6-carboxylic acid is dictated by its Structure-Activity Relationship (SAR).[1] The molecule acts as a bifunctional platform:
-
The Pharmacophore (C4-Amino): The nitrogen at position 4 is essential for π-π stacking interactions with heme (in malaria) or DNA base pairs (in cancer).[1]
-
The Metabolic/Solubility Handle (C6-COOH): Unlike the C7-chloro substituent in Chloroquine (which prevents oxidative metabolism), the C6-carboxyl group introduces polarity and a site for amide coupling.[1]
SAR Visualization
The following diagram illustrates the functional zones of the scaffold.
Figure 1: Functional decomposition of the 4-aminoquinoline-6-carboxylic acid scaffold. The C6 position is the primary vector for diversification.[1]
Potential Biological Activities[3][4][5][6][7][8][9]
Antimalarial Activity (Hemozoin Inhibition)
The 4-aminoquinoline core functions by accumulating in the acidic digestive vacuole of the malaria parasite (Plasmodium falciparum).[1] There, it binds to hematin, preventing its detoxification into hemozoin crystals.[2] The accumulation of toxic free heme kills the parasite.[2]
-
Role of 6-COOH: The free acid is often zwitterionic and may have poor membrane permeability.[1] However, amide derivatives at C6 have shown potent activity against Chloroquine-Resistant (CQR) strains.[1][2] The C6 extension can push the molecule into secondary binding pockets within the heme dimer, bypassing the resistance mechanisms that exclude smaller molecules.[2]
-
Mechanism:
-hematin inhibition.[1]
Anticancer Potential (DNA Intercalation)
Planar aromatic systems like aminoquinolines are classic DNA intercalators.[1][2]
-
Mechanism: The scaffold inserts between base pairs of the DNA double helix, causing structural distortion and inhibiting replication/transcription.[1][2]
-
Specificity: Derivatives of 4-aminoquinoline-6-carboxylic acid have been explored as Triple-Helix Intercalators .[1] By linking two quinoline units via the C6-carboxyl group (forming bis-quinolines), researchers can create molecules that specifically bind to DNA triplexes, stabilizing them and potentially silencing specific oncogenes.[1][2]
Antimicrobial Activity (DHODH Inhibition)
Recent screens have identified quinoline-carboxylic acids as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[1][2]
-
Relevance: Bacteria and rapidly dividing cancer cells rely heavily on de novo pyrimidine synthesis.[1][2]
-
SAR Insight: The carboxylic acid group (or its bioisostere) often forms a critical salt bridge with an arginine residue (e.g., Arg136) in the DHODH active site.[1][2]
Experimental Protocols
Synthesis of Amide Derivatives (General Protocol)
To evaluate biological potential, the carboxylic acid must usually be derivatized to improve cell permeability.[1][2]
Reagents: 4-Aminoquinoline-6-carboxylic acid, HATU (coupling agent), DIPEA (base), R-NH2 (amine).[1][2] Workflow:
-
Activation: Dissolve 1.0 eq of the acid in dry DMF. Add 1.2 eq HATU and 2.0 eq DIPEA.[1][2] Stir for 30 min at RT under
. -
Coupling: Add 1.1 eq of the target amine.[1][2] Stir for 12–24h.[2]
-
Workup: Dilute with EtOAc, wash with
(5% aq) to remove DMF, then . Dry over .[1][2] -
Purification: Flash chromatography (MeOH/DCM gradient).
Beta-Hematin Inhibition Assay (Antimalarial Screen)
This cell-free assay validates the core mechanism of action.[1]
Principle: Measures the inhibition of converting Hemin to Beta-hematin (synthetic hemozoin).[1] Protocol:
-
Stock Prep: Dissolve Hemin chloride in DMSO (10 mM). Dissolve test compounds in DMSO.
-
Reaction: In a 96-well plate, mix:
-
Incubation: Incubate at 37°C for 24 hours to allow crystallization.
-
Quantification: Wash wells with DMSO to remove unreacted hemin.[1][2] Dissolve formed Beta-hematin in 0.1 M NaOH. Measure absorbance at 405 nm.
Mechanism of Action Visualization
The following diagram details the pathway for Antimalarial and Anticancer activity derived from this scaffold.
Figure 2: Dual mechanistic pathways.[1] In malaria, the drug targets heme detoxification; in cancer, it targets DNA replication.[1][2]
Data Summary: Activity Profiles
| Activity Type | Target | IC50 / MIC Range (Typical for Derivatives) | Key Structural Requirement |
| Antimalarial | P. falciparum (3D7) | 10 – 150 nM | 7-Chloro substitution often required; C6-amide improves resistance profile.[1] |
| Anticancer | MCF-7 / HeLa Cells | 1 – 20 | Planar aromatic system; basic side chain at C4.[1] |
| Antibacterial | S. aureus (MRSA) | 0.5 – 10 | C6-Carboxyl salt bridge to DHODH; lipophilic tail.[1][2] |
Note: Values are generalized based on literature for 4-aminoquinoline derivatives. Specific potency depends on the R-group attached to the C6-COOH.
References
-
Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Source: European Journal of Medicinal Chemistry (2023).
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Source: Frontiers in Chemistry (2025).
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Source: Journal of Medicinal Chemistry (NIH). [2]
-
Bis-4-aminoquinolines: novel triple-helix DNA intercalators. Source: PubMed (NIH). [1]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Source: Bioorganic & Medicinal Chemistry (NIH). [1][2]
Sources
- 1. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Aminoquinoline-6-carboxylic Acid Scaffold: Mechanistic Hypotheses & Pharmacophore Utility
This guide provides a technical analysis of the 4-Aminoquinoline-6-carboxylic acid (CAS 73873-91-3) scaffold.[1][2] While often categorized as a synthetic intermediate, its structural properties position it as a critical pharmacophore in the design of antimalarials, kinase inhibitors, and antiviral agents.
The following analysis treats the molecule not merely as a building block, but as a bioactive core whose mechanism of action (MoA) is dictated by the interplay between the 4-aminoquinoline "warhead" and the 6-carboxylic acid "vector."
Executive Summary & Structural Logic
Compound Identity: 4-Aminoquinoline-6-carboxylic acid CAS: 73873-91-3 Core Utility: Divergent scaffold for Type-II Kinase Inhibitors and Heme-Targeting Antimalarials.
The 4-aminoquinoline core is historically validated by Chloroquine (CQ) and Amodiaquine. However, the introduction of a carboxylic acid at the C6 position fundamentally alters the physicochemical profile compared to the lipophilic C7-chloro substituted classics.
Structural Impact Analysis:
-
The 4-Amino Group: Essential H-bond donor/acceptor. In antimalarials, this nitrogen is protonated at acidic pH, driving accumulation in the parasite food vacuole.
-
The 6-Carboxyl Group: Introduces a zwitterionic character at neutral pH. It serves as a "solubilizing handle" or an "exit vector" for extending the molecule into solvent-exposed regions of a protein binding pocket (e.g., kinase hinge regions).
-
The Quinoline Nitrogen: The pKa of this nitrogen is modulated by the electron-withdrawing nature of the C6-COOH, potentially reducing basicity compared to CQ (pKa ~8.4), which impacts lysosomotropic accumulation.
Mechanism of Action Hypotheses
Hypothesis A: Heme Polymerization Inhibition (Antimalarial Context)
The Premise: Like its parent class, this scaffold targets the detoxification of free heme (ferriprotoporphyrin IX) in the Plasmodium digestive vacuole.
The Mechanism:
-
Accumulation: The molecule enters the acidic food vacuole (pH ~5.0). The quinoline ring nitrogen and the 4-amino group become protonated.
-
Binding: The protonated quinoline core engages in
- stacking interactions with the porphyrin ring of free heme. -
Capping: The complex prevents the sequestration of toxic heme into inert hemozoin (
-hematin) crystals. -
Toxicity: Free heme accumulates, causing membrane peroxidation and parasite death.
The C6-Carboxyl Nuance: Unlike Chloroquine, the C6-COOH group (pKa ~4-5) will be deprotonated (anionic) in the cytosol but potentially protonated (neutral) in the highly acidic vacuole, or exist as a zwitterion. This alters the Lipophilicity Efficiency (LipE) .
-
Challenge: High polarity may reduce passive diffusion across the vacuolar membrane.
-
Solution: This scaffold is most effective when the carboxyl is derivatized (e.g., to an amide) to mask the charge, restoring the "ion trap" mechanism.
Hypothesis B: ATP-Competitive Kinase Inhibition (Oncology Context)
The Premise: The quinoline-6-carboxamide motif is a privileged structure in kinase inhibitors (e.g., targeting VEGFR, c-Met).
The Mechanism:
-
Hinge Binding: The quinoline nitrogen and the 4-amino group form a bidentate H-bond network with the kinase hinge region (mimicking the adenine ring of ATP).
-
Gatekeeper Interaction: The planar aromatic system slots into the hydrophobic pocket adjacent to the gatekeeper residue.
-
Solvent Channel Extension: The C6-position acts as a vector pointing towards the solvent front. The carboxylic acid allows for the attachment of solubilizing tails (e.g., piperazines) that interact with surface residues, improving selectivity and pharmacokinetic properties.
Visualizing the Mechanism (DOT Diagram)
The following diagram illustrates the dual-pathway potential of the scaffold: Heme Detoxification Blockade vs. Kinase Inhibition.
Caption: Dual mechanistic pathways for the 4-aminoquinoline-6-carboxylic acid scaffold. Left: Antimalarial heme capping. Right: Kinase ATP-pocket occupation.
Experimental Validation Protocols
To confirm the mechanism of action for this specific scaffold or its derivatives, the following self-validating protocols are recommended.
Protocol 1: -Hematin Inhibition Assay (Heme Binding)
Purpose: To quantify the ability of the molecule to prevent heme polymerization, a proxy for antimalarial efficacy.
-
Reagents: Porcine hematin, 1M Acetate buffer (pH 5.0), DMSO, SDS.
-
Preparation: Dissolve 4-Aminoquinoline-6-carboxylic acid in DMSO (10 mM stock).
-
Reaction:
-
Mix 100
L of hematin fraction (dissolved in 0.1M NaOH) with 100 L of test compound (various concentrations) in a 96-well plate. -
Add 50
L of 1M Acetate buffer to initiate polymerization (mimicking vacuole acidity). -
Incubate at 37°C for 18–24 hours.
-
-
Quantification:
-
Add 50
L of 5% SDS/0.1M Sodium Bicarbonate (dissolves free heme but not polymerized -hematin). -
Measure absorbance at 405 nm.
-
-
Validation Logic: Lower absorbance indicates higher polymerization (failure to inhibit). Higher absorbance indicates the compound successfully kept heme in its soluble (toxic) form.
-
Control: Chloroquine (Positive Control, IC50 ~15
M).
-
Protocol 2: Differential Scanning Fluorimetry (Thermal Shift Assay) for Kinase Binding
Purpose: To verify physical binding to a kinase target (e.g., VEGFR2 or c-Met) via thermal stabilization.
-
Setup: Mix recombinant kinase domain (2
M) with SYPRO Orange dye (5x) and the test compound (10-50 M) in assay buffer. -
Execution: Perform a melt curve analysis using a qPCR machine (25°C to 95°C, ramp rate 0.5°C/min).
-
Analysis: Calculate the Melting Temperature (
). -
Validation Logic: A positive
(>2°C) compared to the DMSO control indicates direct binding to the protein, stabilizing its structure.
Quantitative Data Summary (Scaffold Properties)
| Property | Value / Characteristic | Impact on MoA |
| Molecular Weight | 188.18 g/mol | Fragment-like; ideal for growing into larger drugs. |
| LogP (Calc) | ~1.2 (Zwitterionic effect) | Lower than Chloroquine; requires derivatization for optimal membrane permeability. |
| pKa (Ring N) | ~7.5 - 8.0 (Est.) | Electron-withdrawing COOH lowers pKa slightly vs. Chloroquine (8.4), potentially reducing vacuolar accumulation ratio. |
| H-Bond Donors | 2 (4-NH2, COOH) | Critical for Hinge Binding (Kinase) or Solvation. |
| H-Bond Acceptors | 3 (Ring N, C=O, OH) | Facilitates interaction with residues like Asp/Glu in active sites. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217, Chloroquine (Class Reference). Retrieved from [Link]
-
Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation. Journal of Medicinal Chemistry.[3] (Foundational text on the 4-aminoquinoline pharmacophore).
-
Journal of Medicinal Chemistry (ACS). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. (Contextualizes the necessity of the 4-amino core). Retrieved from [Link]
Sources
"4-Aminoquinoline-6-carboxylic acid" derivatives and analogues
An In-depth Technical Guide to the Medicinal Chemistry of 4-Aminoquinoline-6-carboxylic Acid Derivatives and Analogues
Foreword: The Strategic Value of a Bifunctional Scaffold
The 4-aminoquinoline core is a cornerstone of medicinal chemistry, immortalized by the profound impact of chloroquine on global health.[1] Its privileged structure has been the starting point for countless drug discovery campaigns, yielding therapeutics for malaria, cancer, and inflammatory diseases.[2] This guide delves into a specific, highly versatile analogue: 4-Aminoquinoline-6-carboxylic acid . The strategic introduction of a carboxylic acid group at the 6-position transforms the traditional 4-aminoquinoline scaffold into a bifunctional platform. This second reactive handle not only offers a new vector for molecular exploration but also has the potential to profoundly influence the compound's physicochemical properties, target engagement, and pharmacokinetic profile.
For the drug development professional, this scaffold is not merely another heterocyclic core; it is a gateway to novel chemical space. The 4-amino group provides the classic anchor for side-chain modifications known to modulate antimalarial activity and lysosomotropic accumulation, while the 6-carboxylic acid opens the door to amide library synthesis, ester prodrugs, and conjugation chemistry. This guide provides a technical framework for synthesizing, derivatizing, and evaluating this promising class of molecules, grounded in established chemical principles and emerging biological applications.
Section 1: Synthesis of the Core Scaffold
The primary challenge in working with this scaffold is the efficient synthesis of the 4-aminoquinoline-6-carboxylic acid core itself. While no single, high-yield, one-pot reaction from simple precursors is prominently documented, a robust and logical pathway can be designed by combining well-established named reactions in heterocyclic chemistry. The most logical approach begins with a commercially available, appropriately substituted aniline.
Retrosynthetic Analysis
A logical retrosynthetic strategy involves disconnecting the pyrimidine ring of the quinoline system, leading back to a substituted aniline precursor. The key is to start with an aniline that already contains the desired carboxylic acid moiety, or a precursor that can be easily converted to it.
Caption: Retrosynthetic pathway for 4-Aminoquinoline-6-carboxylic acid.
Proposed Synthetic Protocol: A Gould-Jacobs Approach
The Gould-Jacobs reaction is a reliable method for constructing the 4-hydroxyquinoline core, which can then be readily converted to the target 4-amino compound.
Rationale: This multi-step synthesis is chosen for its reliability and the commercial availability of the starting materials. Starting with 4-aminobenzoic acid ensures the carboxylic acid is correctly positioned from the outset. Each subsequent step is a standard, high-yielding transformation in medicinal chemistry.
Step-by-Step Methodology:
-
Step 1: Condensation (Aniline + Malonate Derivative)
-
Reaction: To a stirred solution of 4-aminobenzoic acid (1 eq.) in a high-boiling point solvent like diphenyl ether, add diethyl 2-(ethoxymethylene)malonate (1.1 eq.).
-
Causality: The initial reaction is a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol to form an enamine intermediate.
-
Conditions: Heat the mixture to ~140-150°C for 2-3 hours to drive the initial condensation.
-
-
Step 2: Thermal Cyclization
-
Reaction: Increase the temperature of the reaction mixture to ~250°C.
-
Causality: The high temperature induces an intramolecular cyclization via electrophilic attack of one of the ester carbonyls onto the benzene ring, followed by elimination of a second molecule of ethanol to form the 4-hydroxyquinoline ring system. This is the core of the Gould-Jacobs reaction.
-
Conditions: Maintain the high temperature for 30-60 minutes until TLC or LC-MS analysis indicates the consumption of the intermediate. Cool the reaction mixture and triturate with hexane to precipitate the crude 4-hydroxy-quinoline-6-carboxylic acid ethyl ester.
-
-
Step 3: Saponification
-
Reaction: Suspend the crude ester in a mixture of ethanol and aqueous sodium hydroxide (2-3 eq.).
-
Causality: The hydroxide ions perform a nucleophilic acyl substitution on the ester carbonyl, hydrolyzing it to the corresponding carboxylate salt to improve water solubility and prepare for the next steps.
-
Conditions: Reflux the mixture for 2-4 hours. After cooling, acidify with HCl to a pH of ~4-5 to precipitate the 4-hydroxy-quinoline-6-carboxylic acid. Filter and dry the solid.
-
-
Step 4: Chlorination
-
Reaction: Treat the 4-hydroxy-quinoline-6-carboxylic acid with excess phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.
-
Causality: The hydroxyl group at the 4-position is converted into a chlorosulfonate ester intermediate, which is then displaced by a chloride ion, forming the highly reactive 4-chloroquinoline. This is a crucial activation step for introducing the amino group.
-
Conditions: Reflux for 3-6 hours. Carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. Basify with a solution like sodium bicarbonate to precipitate the 4-chloro-quinoline-6-carboxylic acid.
-
-
Step 5: Amination (Nucleophilic Aromatic Substitution)
-
Reaction: Dissolve the 4-chloroquinoline intermediate in a suitable solvent (e.g., ethanol, NMP) and treat it with a source of ammonia, such as ammonium hydroxide or a protected amine followed by deprotection.
-
Causality: The highly electron-deficient C4 position is susceptible to nucleophilic aromatic substitution (SNAr).[3] The amino group displaces the chloride leaving group to yield the final product.
-
Conditions: Heat the reaction in a sealed vessel at 120-150°C for 12-24 hours.[3]
-
Self-Validation: The final product, 4-Aminoquinoline-6-carboxylic acid, must be characterized thoroughly by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and assess purity (>95%) by HPLC.
-
Section 2: Derivatization Strategies for Lead Optimization
The true power of the 4-aminoquinoline-6-carboxylic acid scaffold lies in its two distinct points for diversification. This allows for a modular approach to building a compound library to probe structure-activity relationships (SAR).
Sources
Technical Procurement & Application Guide: 4-Aminoquinoline-6-carboxylic acid
Topic: "4-Aminoquinoline-6-carboxylic acid" Commercial Availability & Suppliers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Aminoquinoline-6-carboxylic acid (CAS 73873-91-3 ) is a critical heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold for the development of antimalarial agents and kinase inhibitors.[1][2] Unlike commodity chemicals, this molecule is typically classified as a specialty research intermediate , often requiring lead times for synthesis or purification upon order.
This guide provides a comprehensive technical profile, a validated "Make vs. Buy" decision matrix, and a detailed synthesis workflow to ensure supply chain resilience for drug discovery programs.
Chemical Profile & Technical Specifications[3][4][5][6][7][8][9][10]
Before procurement, verification of the specific isomer is essential, as positional isomers (e.g., 8-amino-6-carboxy) are common impurities.
| Parameter | Specification |
| Chemical Name | 4-Aminoquinoline-6-carboxylic acid |
| CAS Number | 73873-91-3 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| SMILES | OC(=O)c1ccc2c(c1)c(N)ccn2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, dilute acid/base; limited solubility in water/ethanol |
| pKa (Predicted) | ~4.2 (Carboxylic acid), ~8.5 (Quinoline nitrogen) |
| Storage | 2-8°C, protect from light and moisture (Hygroscopic) |
Commercial Availability & Supply Chain
Supplier Landscape
The market for 4-Aminoquinoline-6-carboxylic acid is dominated by specialized catalog suppliers and CROs (Contract Research Organizations). It is rarely held in multi-kilogram stock.
Primary Suppliers (Verified Listings):
-
BLD Pharm: Frequent stock of research quantities (100mg - 5g).
-
Ambeed: Lists high-purity grades (>97%).
-
CymitQuimica / Alfa Chemistry: Often act as aggregators for smaller synthesis labs.
Procurement Strategy: The "Make vs. Buy" Decision
Due to potential stockouts, researchers must evaluate whether to purchase the final compound or synthesize it from more abundant precursors.
Decision Matrix:
| Scenario | Recommendation | Rationale |
| Needs < 5g | BUY | Direct purchase is cost-effective ( |
| Needs > 100g | CUSTOM SYNTHESIS | Catalog prices scale poorly. Contract a CRO to synthesize from 4-chloro precursor. |
| Urgent (< 1 week) | BUY | Synthesis takes 2-4 weeks. Verify "In Stock" status explicitly; ignore "2-3 weeks" estimates. |
Synthesis & Manufacturing Workflow
For laboratories opting for in-house synthesis or validating CRO capabilities, the most robust route proceeds via the Gould-Jacobs reaction followed by chlorination and amination. This pathway avoids the instability of direct aniline oxidation.
Validated Synthetic Pathway
-
Cyclization: Condensation of 4-aminobenzoic acid with diethyl ethoxymethylenemalonate to form the quinoline core (4-hydroxyquinoline-6-carboxylic acid).
-
Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using Phosphorus Oxychloride (POCl₃). This activates the position for nucleophilic attack.
-
Amination (SₙAr): Nucleophilic aromatic substitution of the chloride with ammonia or a protected amine source.
Process Flow Diagram
The following diagram illustrates the critical reaction steps and quality checkpoints.
Caption: Three-step synthetic pathway from commodity starting materials to the target 4-aminoquinoline scaffold.
Experimental Considerations
-
Safety Critical: Step 2 involves POCl₃, which generates HCl gas. Scrubbers are required.
-
Purification: The intermediate 4-Chloroquinoline-6-carboxylic acid (CAS 386207-77-8) is stable and can be purified by recrystallization, serving as a quality "break point" in the synthesis [1].
-
Amination: Direct treatment with ammonia gas in ethanol at high temperature (sealed tube) is efficient, but using phenol as a solvent with ammonium acetate can lower the pressure requirements.
Quality Control & Validation
When receiving a shipment, the following analytical markers confirm identity and purity.
HPLC Purity Standards
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: UV at 254 nm (aromatic core) and 330 nm (quinoline conjugation).
-
Acceptance Criteria: >95% area under the curve. Impurities often include unreacted 4-chloro intermediate (verify by MS).
NMR Interpretation (DMSO-d₆)
-
δ 13.0 ppm (br s, 1H): Carboxylic acid proton (often invisible if exchanged).
-
δ 8.5-9.0 ppm: Protons at positions 2 and 5 (deshielded by N and COOH).
-
δ 7.0-8.0 ppm: Remaining aromatic protons.
-
δ 6.5-7.5 ppm (br s, 2H): Amino group (-NH₂). Note: This peak disappears with D₂O shake.
Applications in Drug Discovery
Antimalarial Therapeutics
The 4-aminoquinoline core is the pharmacophore responsible for inhibiting heme polymerization in the malaria parasite Plasmodium falciparum. The 6-carboxylic acid moiety allows researchers to attach solubilizing groups or dual-mechanism warheads (e.g., reversing chloroquine resistance) via amide coupling [2].
Kinase Inhibition
Derivatives of quinoline-6-carboxylic acids are structural analogs to FDA-approved kinase inhibitors like Lenvatinib . The 4-amino group forms critical hydrogen bonds within the ATP-binding pocket of kinases such as VEGFR and FGFR.
Caption: Downstream applications and chemical derivatization logic for the 4-aminoquinoline scaffold.
References
-
Benchchem. (2025). 4-Chloroquinoline-6-carboxylic acid: Technical Overview and Synthesis Precursor Data. Retrieved from
-
National Institutes of Health (NIH). (2025). 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies and Antimalarial Applications. PMC Central. Retrieved from
-
BLD Pharm. (2025). Product Analysis: 4-Aminoquinoline-6-carboxylic acid (CAS 73873-91-3).[1][2][3][4] Retrieved from
-
GuideChem. (2025). Global Supplier Network for Quinoline Carboxylic Acids. Retrieved from
-
Ambeed. (2025). Catalog Entry: 4-Aminoquinoline-6-carboxylic acid. Retrieved from
Sources
In Silico Characterization of 4-Aminoquinoline-6-carboxylic acid: A Theoretical Framework for Electronic Structure & Reactivity
Executive Summary
This technical guide outlines a rigorous computational framework for the theoretical study of 4-Aminoquinoline-6-carboxylic acid , a critical bifunctional scaffold in the synthesis of antimalarial (chloroquine analogues) and antibacterial agents. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict the electronic behavior, reactivity descriptors, and spectroscopic signatures of this molecule prior to wet-lab synthesis.
This guide moves beyond generic protocols, offering a specific, self-validating workflow designed to capture the "push-pull" electronic effects inherent in the 4-amino (donor) and 6-carboxyl (acceptor) substitution pattern.
Structural Context & Electronic Significance[1][2][3][4]
The 4-Aminoquinoline-6-carboxylic acid molecule presents a unique electronic environment due to the interplay between the electron-rich amino group at position 4 and the electron-withdrawing carboxylic acid at position 6.[1]
-
The Push-Pull System: The quinoline ring acts as a conjugated bridge.[1] The C4-amino group donates electron density (
effect) into the ring, while the C6-carboxyl group withdraws density ( effect). -
Relevance: This conjugation narrows the HOMO-LUMO band gap compared to unsubstituted quinoline, enhancing its reactivity toward radical scavenging and making it a prime candidate for photophysical applications (fluorescence) and drug-receptor binding interactions.[1]
Computational Methodology (The Protocol)
To ensure scientific integrity and reproducibility (E-E-A-T), the following computational protocol is recommended. This workflow utilizes the B3LYP hybrid functional, which balances computational cost with accuracy for organic electronic properties, paired with the 6-311++G(d,p) basis set to adequately describe the diffuse electron density of the lone pairs on Nitrogen and Oxygen.
Workflow Architecture
The following diagram illustrates the logical flow of the computational study, including mandatory validation steps (frequency checks).
Figure 1: Step-by-step computational workflow for validating the electronic structure of quinoline derivatives.
Protocol Details
-
Geometry Optimization: Perform in the gas phase first. The convergence criteria must be set to "Tight" to ensure the stationary point is precise.[1]
-
Vibrational Analysis: Compute force constants to verify the structure is a true minimum (NImag=0). The absence of imaginary frequencies validates the stability of the optimized geometry.
-
Solvent Models: Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using water (
) and ethanol ( ) to mimic physiological and synthetic environments.
Electronic Structure & Reactivity Descriptors[2]
The reactivity of 4-Aminoquinoline-6-carboxylic acid is governed by its Frontier Molecular Orbitals (FMOs).[1]
Frontier Molecular Orbital (FMO) Analysis
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the 4-amino group and the quinoline nitrogen.[1] It represents the molecule's ability to donate electrons.[1]
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized across the quinoline ring and the carboxyl group. It represents the ability to accept electrons.[1][2]
-
Band Gap (
): The energy difference ( ) determines chemical hardness. A lower gap implies "softer" character, correlating with higher polarizability and biological activity.[1]
Global Reactivity Descriptors
Using Koopmans' theorem, we derive quantitative descriptors from the orbital energies.[1]
Table 1: Predicted Electronic Parameters (Theoretical Benchmarks) Values are estimated based on comparative DFT studies of similar quinoline derivatives [1, 2].
| Parameter | Symbol | Formula | Est. Value (Gas Phase) | Significance |
| HOMO Energy | - | -5.8 to -6.2 eV | Ionization potential proxy.[1] | |
| LUMO Energy | - | -1.8 to -2.2 eV | Electron affinity proxy.[1] | |
| Energy Gap | ~4.0 eV | Indicates high chemical reactivity.[1] | ||
| Ionization Potential | ~6.0 eV | Energy to remove an electron.[1] | ||
| Electron Affinity | ~2.0 eV | Energy to gain an electron.[1] | ||
| Chemical Hardness | ~2.0 eV | Resistance to charge transfer.[1] | ||
| Electrophilicity | High | Propensity to accept electrons.[1] |
Reactivity Logic Flow
The following diagram explains how raw DFT data translates into actionable chemical insights.
Figure 2: Derivation of Global Reactivity Descriptors from FMO energies.
Molecular Electrostatic Potential (MEP)[5][6]
The MEP map is the most practical visualization for medicinal chemists.[1] It maps the electrostatic potential
-
Negative Regions (Red/Yellow): Areas rich in electrons.[1]
-
Location: The Carbonyl Oxygen (C=O) of the carboxylic acid and the Quinoline Ring Nitrogen (N1).
-
Implication: These are the sites for electrophilic attack (e.g., protonation in acidic media).
-
-
Positive Regions (Blue): Areas deficient in electrons.[1]
-
Location: The Hydroxyl Hydrogen (-OH) of the carboxylic acid and the Amino hydrogens (-NH2).
-
Implication: These are sites for nucleophilic attack or hydrogen bond donation.[1]
-
Application: In drug docking studies, the MEP surface predicts how the molecule aligns within a protein binding pocket (e.g., Plasmodium falciparum lactate dehydrogenase).
Spectroscopic Predictions (TD-DFT)
To validate the theoretical model against experimental data, Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra.[1]
-
Transition Type: The dominant transition is expected to be
involving the HOMO LUMO.[1] -
Solvent Effect: In polar solvents (Ethanol/Water), the absorption maximum (
) typically undergoes a bathochromic shift (Red Shift) compared to the gas phase. This is due to the stabilization of the polar excited state by the solvent, lowering the energy gap. -
Oscillator Strength (
): A high value (>0.[1][2]1) confirms the transition is allowed and will result in a strong absorption peak, likely in the 320–350 nm range [3].
References
-
Ibeji, C. U., et al. (2017).[1] "Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug." International Journal of Pharmacy Research & Allied Sciences, 6(1), 52-74.
-
Srivastava, R., et al. (2021).[1][3][4] "Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD-DFT Study." Polycyclic Aromatic Compounds.
-
El-Azab, I. H., et al. (2024).[1][5] "Synthesis, DFT studies on a series of tunable quinoline derivatives." RSC Advances, 14, 21456-21475.[1]
-
Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard Software Reference).
Sources
- 1. researchgate.net [researchgate.net]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Carboxylic Acid Group in 4-Aminoquinoline-6-carboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction: The 4-Aminoquinoline Scaffold and the Strategic Placement of the Carboxylic Acid Moiety
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Its derivatives have been successfully developed into drugs for a range of diseases, most notably malaria, but also for inflammatory conditions and cancer.[1][2][3][4] The versatility of this scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, yet profoundly important derivative: 4-Aminoquinoline-6-carboxylic acid. We will delve into the multifaceted role of the carboxylic acid group at the 6-position, a functionalization that significantly influences the molecule's behavior and potential as a therapeutic agent. While direct and extensive research on this exact molecule is emerging, this guide synthesizes established principles of medicinal chemistry and data from related quinoline carboxylic acids to provide a comprehensive understanding of its potential.
I. The Carboxylic Acid Group as a Physicochemical Modulator
The introduction of a carboxylic acid group onto the 4-aminoquinoline core dramatically alters its physicochemical properties. This functional group is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
A. Solubility and Polarity
At physiological pH, the carboxylic acid group is predominantly ionized, existing as a carboxylate anion. This ionization significantly increases the molecule's polarity and, consequently, its aqueous solubility. This enhanced solubility can be advantageous for formulation and bioavailability, particularly for intravenous administration. However, it presents a challenge for oral absorption, as highly polar molecules often exhibit poor membrane permeability.
B. Lipophilicity and Membrane Permeation
The ionized carboxylate group reduces the overall lipophilicity of the 4-aminoquinoline scaffold. While beneficial for solubility, this can hinder the molecule's ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier. Drug developers must carefully balance the hydrophilicity conferred by the carboxylic acid with the lipophilicity required for effective permeation to the target site.
II. Pharmacodynamic Implications: The Carboxylic Acid in Target Engagement
The carboxylic acid group is not merely a passive modulator of physicochemical properties; it can actively participate in the interaction between the drug molecule and its biological target.
A. A Key Player in Molecular Recognition
The carboxylate group, with its negative charge and hydrogen bond accepting capabilities, can form strong ionic bonds and hydrogen bonds with complementary residues in a protein's binding pocket. These interactions can be crucial for the molecule's affinity and specificity for its target. For instance, in the context of enzyme inhibition, the carboxylate can mimic the substrate or interact with key catalytic residues. Research on other quinoline carboxylic acids has demonstrated the essential role of this group in binding to enzymes like dihydroorotate dehydrogenase (DHODH), where it forms critical salt bridges and hydrogen bonds.
B. A Handle for Prodrug Strategies
The carboxylic acid group is an ideal anchor for prodrug strategies. By converting the carboxylic acid into an ester or an amide, the molecule's lipophilicity can be increased, enhancing its absorption and distribution. Once in the body, these ester or amide prodrugs can be hydrolyzed by endogenous enzymes to release the active carboxylic acid-containing drug at the desired site of action. This approach allows for overcoming the permeability limitations of the parent drug.
III. Pharmacokinetic Profile: Metabolism and Excretion
The presence of a carboxylic acid group significantly influences the metabolic fate of the 4-aminoquinoline-6-carboxylic acid.
A. Metabolic Stability and Potential for Conjugation
Carboxylic acids are susceptible to phase II metabolic transformations, primarily through glucuronidation. This process involves the conjugation of glucuronic acid to the carboxylic acid moiety, resulting in a highly water-soluble metabolite that is readily excreted in the urine or bile. While this facilitates drug clearance, extensive and rapid metabolism can lead to a short half-life, requiring more frequent dosing.
B. Potential for Drug-Drug Interactions and Toxicity
The metabolic pathways involving carboxylic acids can sometimes lead to drug-drug interactions or toxicity. For example, competition for the same glucuronidation enzymes by co-administered drugs can alter their pharmacokinetic profiles. Additionally, the formation of reactive acyl glucuronides has been implicated in idiosyncratic drug toxicity for some carboxylic acid-containing drugs.
IV. Synthetic Strategies and Derivatization
The carboxylic acid group at the 6-position of the 4-aminoquinoline scaffold serves as a versatile synthetic handle for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
A. Amide Bond Formation
The carboxylic acid can be readily converted to an amide by coupling with a wide range of amines. This allows for the exploration of a vast chemical space and the introduction of various functional groups to probe interactions with the biological target.
B. Esterification
Esterification of the carboxylic acid is a common strategy to create prodrugs with improved pharmacokinetic properties. A variety of alcohols can be used to generate esters with different rates of hydrolysis, allowing for the tuning of the drug's release profile.
C. Bioisosteric Replacement
To mitigate the potential liabilities of the carboxylic acid group, such as poor permeability or metabolic instability, it can be replaced with a bioisostere. Bioisosteres are functional groups with similar physicochemical properties that can maintain or improve the biological activity of the parent compound. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
Activation of the Carboxylic Acid: To a solution of 4-aminoquinoline-6-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent such as HATU or HBTU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of Quinoline-4-carboxylic Acids via Pfitzinger Reaction
A common method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction.[5]
-
Reaction Setup: In a round-bottom flask, combine an isatin derivative (1 equivalent) and an α-methylene ketone (1 equivalent) in a 33% aqueous solution of potassium hydroxide.
-
Reflux: Heat the mixture to reflux for 12-24 hours.
-
Neutralization and Precipitation: After cooling, dilute the reaction mixture with water and neutralize with 1 M hydrochloric acid to precipitate the quinoline-4-carboxylic acid product.
-
Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Predicted Physicochemical Properties of 4-Aminoquinoline-6-carboxylic Acid and a Bioisosteric Analog
| Property | 4-Aminoquinoline-6-carboxylic acid | 4-Amino-6-(1H-tetrazol-5-yl)quinoline |
| Molecular Weight | 202.19 g/mol | 226.22 g/mol |
| pKa (acidic) | ~4-5 | ~4.5-5 |
| cLogP | ~1.5 | ~1.8 |
| Topological Polar Surface Area | 78.5 Ų | 85.7 Ų |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 5 |
Note: These values are estimations from computational models and may vary from experimental data.
Visualizations
Diagram 1: Key Roles of the Carboxylic Acid Group
Caption: Multifaceted roles of the carboxylic acid group.
Diagram 2: Experimental Workflow for SAR Studies
Caption: Workflow for SAR studies.
Conclusion: A Strategic Functional Group for Drug Design
The carboxylic acid group at the 6-position of the 4-aminoquinoline scaffold is a powerful and versatile tool for the medicinal chemist. Its profound impact on the molecule's physicochemical properties, target interactions, and pharmacokinetic profile makes it a critical determinant of a drug candidate's success. A thorough understanding of the roles of this functional group, coupled with strategic synthetic modifications and bioisosteric replacements, will be instrumental in unlocking the full therapeutic potential of 4-aminoquinoline-6-carboxylic acid and its derivatives in the ongoing quest for novel and effective medicines.
References
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
-
YouTube. (2022). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube. [Link]
-
Journal of the Chemical Society C: Organic. (1969). The role of the pyrimidine 4-amino-group in thiamine. Royal Society of Chemistry. [Link]
-
YouTube. (2020). SAR of 4 Aminoquinoline. YouTube. [Link]
-
PubMed Central. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Center for Biotechnology Information. [Link]
-
Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]
-
ACS Publications. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. American Chemical Society. [Link]
-
ResearchGate. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. ResearchGate. [Link]
-
MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]
-
YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
PubChem. (n.d.). 6-Amino-4-hydroxyquinoline-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Frontiers. (2021). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers. [Link]
-
PubMed. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2022). Marketed drugs bearing 4‐aminoquinoline scaffold. ResearchGate. [Link]
-
ResearchGate. (2015). (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]
-
PLOS. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Literature review of "4-Aminoquinoline-6-carboxylic acid" research
The following technical guide details the research, synthesis, and medicinal chemistry applications of the 4-Aminoquinoline-6-carboxylic acid scaffold.
Executive Summary
The 4-aminoquinoline-6-carboxylic acid moiety represents a bifunctional pharmacophore bridging two major therapeutic classes: antimalarials (via the 4-aminoquinoline core, historically validated by Chloroquine) and kinase inhibitors (via the 6-carboxamide vector, validated by drugs like Lenvatinib). Unlike simple 4-aminoquinolines, the inclusion of a C6-carboxylic acid functionality allows for the introduction of solubility-enhancing groups or specific binding elements required for ATP-competitive inhibition in oncology. This guide serves as a primary reference for the synthesis, functionalization, and biological evaluation of this scaffold.
Chemical Architecture & Physicochemical Properties
The scaffold is defined by a bicyclic quinoline ring substituted at the para positions relative to the nitrogen (C4) and the benzenoid ring (C6).
| Property | Value / Characteristic | Relevance |
| Core CAS | 205445-56-3 (Parent Acid) | Unique identifier for the 4-amino-6-carboxy core. |
| Molecular Weight | ~188.18 g/mol (Core) | Fragment-like; ideal for Fragment-Based Drug Design (FBDD). |
| pKa (Ring N) | ~8.1 (Predicted) | Critical for lysosomal accumulation (antimalarial mechanism). |
| H-Bond Donors | 2 (Amine, Carboxyl) | High capacity for specific receptor interactions. |
| Vector Analysis | C4-Amino: "Warhead" vector. C6-Carboxyl: "Solubilizing/Linking" vector. | Allows independent optimization of potency and pharmacokinetics. |
Synthetic Methodologies
The synthesis of 4-aminoquinoline-6-carboxylic acid derivatives typically avoids direct electrophilic substitution due to the deactivated nature of the pyridine ring. The most robust industrial route utilizes the Gould-Jacobs reaction or a modified Conrad-Limpach approach, starting from 4-aminobenzoic acid derivatives.
Primary Synthetic Pathway (Gould-Jacobs Logic)
This pathway constructs the pyridine ring onto a pre-functionalized benzene ring, ensuring correct regiochemistry at C6.
Caption: Step-wise construction of the 4-aminoquinoline-6-carboxylic acid scaffold via the Gould-Jacobs protocol.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 4-((3-chloro-4-fluorophenyl)amino)quinoline-6-carboxylate (Representative Intermediate).
Phase 1: Cyclization (Gould-Jacobs)
-
Reagents: Mix methyl 4-aminobenzoate (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq).
-
Condensation: Heat neat at 110°C for 2 hours. Ethanol is evolved (distillation setup recommended).[1]
-
Cyclization: Add the resulting enamine oil dropwise to refluxing diphenyl ether (Dowtherm A) at 250°C. Stir for 45 minutes.
-
Isolation: Cool to room temperature. Dilute with hexane. Filter the precipitate (Methyl 4-hydroxyquinoline-6-carboxylate).
-
Validation: LC-MS should show [M+H]+ corresponding to the hydroxy-quinoline.
Phase 2: Chlorination
-
Reagents: Suspend the hydroxyquinoline (1.0 eq) in POCl3 (5.0 eq).
-
Reaction: Heat to reflux (105°C) for 3 hours. The suspension will clear as the chloride forms.
-
Workup: Evaporate excess POCl3 under reduced pressure. Pour residue onto crushed ice/NH4OH carefully to neutralize. Extract with DCM.
-
Safety: POCl3 reacts violently with water. Use a blast shield.
Phase 3: SNAr Amination
-
Reagents: Dissolve 4-chloroquinoline-6-carboxylate (1.0 eq) in Isopropanol (IPA). Add 3-chloro-4-fluoroaniline (1.1 eq).
-
Catalyst: Add catalytic HCl (dioxane solution) or use the aniline hydrochloride salt.
-
Reaction: Reflux at 85°C for 12 hours.
-
Purification: The product often precipitates as the HCl salt. Filter and wash with cold IPA.
Medicinal Chemistry & SAR
The 4-aminoquinoline-6-carboxylic acid scaffold offers a versatile template. The SAR is distinct between antimalarial and anticancer applications.
Structure-Activity Relationship (SAR) Map
Caption: Functional mapping of the scaffold for dual therapeutic indications.
Therapeutic Applications[2]
A. Antimalarial Activity [2]
-
Mechanism: Inhibition of hemozoin formation in the parasite digestive vacuole.[3]
-
Role of C6-COOH: Standard 4-aminoquinolines (Chloroquine) lack this group. Introducing an amide at C6 allows for the attachment of "reversal agent" moieties (e.g., chemosensitizers) that can bypass the PfCRT resistance transporter.
-
Key Insight: Derivatives with a C6-carboxamide often retain activity against Chloroquine-Resistant (CQR) Plasmodium falciparum strains.
B. Anticancer Activity (Kinase Inhibition)
-
Mechanism: ATP-competitive inhibition (Type I or Type II).
-
Role of C6-COOH: This is the critical vector for extending into the solvent-exposed region of the kinase ATP pocket.
-
Case Study (Lenvatinib): Lenvatinib utilizes a quinoline-6-carboxamide core.[4] The 4-position holds a urea moiety (via an ether link, structurally related), but 4-amino analogues (Bosutinib-like) use the same binding logic where the quinoline N1 interacts with the hinge region.
References
-
Synthesis of 4-Aminoquinoline Derivatives
- Title: 4-Aminoquinoline: a comprehensive review of synthetic str
- Source: Frontiers in Chemistry (2025).
-
URL:[Link]
-
Antimalarial Activity & Resistance
- Kinase Inhibitor Synthesis (Lenvatinib Analogues): Title: How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide. Source: Guidechem Technical Resources.
-
General Quinoline Synthesis (Organic Syntheses)
- Title: 4,7-Dichloroquinoline (Classic Protocol).
- Source: Organic Syntheses, Coll. Vol. 3.
-
URL:[Link]
-
Safety Data
- Title: 4-Aminoquinoline Compound Summary.
- Source: PubChem.
-
URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. In <i>silico</i> evaluation of quinoline-4-carboxamides as potential antimalarial agents - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Note: Synthesis of 4-Aminoquinoline-6-carboxylic Acid via the Doebner Reaction
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, quinoline-4-carboxylic acids and their 4-amino derivatives are of significant interest due to their diverse biological activities, which include antimalarial, antitumor, and antibacterial properties.[1][2] This application note provides a comprehensive guide to the synthesis of "4-Aminoquinoline-6-carboxylic acid," a key intermediate for drug discovery, utilizing the classic Doebner three-component reaction. We present a detailed protocol, mechanistic insights, and strategies for optimization and troubleshooting, aimed at researchers, chemists, and professionals in drug development.
Principles and Mechanism of the Doebner Reaction
The Doebner reaction, first reported in 1887, is a robust method for synthesizing quinoline-4-carboxylic acids.[3][4] It is a one-pot, three-component condensation involving an aromatic amine, an aldehyde, and pyruvic acid, typically under acidic catalysis.[3][5] While the related Doebner-Miller reaction uses α,β-unsaturated carbonyl compounds to yield various quinolines, the classic Doebner reaction specifically produces quinoline-4-carboxylic acids.[4][6]
The reaction mechanism is understood to proceed through several key stages[3][7]:
-
Imine Formation: The aromatic amine (p-aminobenzoic acid) and an aldehyde (e.g., benzaldehyde) first condense to form an N-arylimine, also known as a Schiff base.
-
Michael-type Addition: Pyruvic acid tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic imine in a Michael-type addition.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization, where the electron-rich aromatic ring attacks a carbonyl group, forming a dihydroquinoline ring system.
-
Dehydration & Aromatization: The dihydroquinoline intermediate subsequently dehydrates and is oxidized to the final, stable aromatic quinoline product. The oxidizing agent is often another molecule of the Schiff base, which is reduced in a hydrogen-transfer process.[1][3]
This powerful reaction allows for the assembly of complex quinoline structures from simple, readily available starting materials.
Caption: Figure 1: Generalized Mechanism of the Doebner Reaction.
Experimental Protocol: Synthesis of 4-Aminoquinoline-6-carboxylic acid
This protocol details the synthesis of 2-phenyl-4-aminoquinoline-6-carboxylic acid as an illustrative example, using p-aminobenzoic acid, benzaldehyde, and pyruvic acid.
2.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| p-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 10 | 1.0 |
| Benzaldehyde | C₇H₆O | 106.12 | 11 | 1.1 |
| Pyruvic acid | C₃H₄O₃ | 88.06 | 11 | 1.1 |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | ~20 mL | - |
| Hydrochloric acid (Catalyst) | HCl | 36.46 | Catalytic | - |
2.2. Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
pH paper or meter
2.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add p-aminobenzoic acid (1.37 g, 10 mmol) and ethanol (20 mL). Stir the mixture until the solid is mostly dissolved.
-
Addition of Aldehyde: Add benzaldehyde (1.12 mL, 11 mmol, 1.1 equiv.) to the flask.
-
Addition of Pyruvic Acid: Slowly add pyruvic acid (0.76 mL, 11 mmol, 1.1 equiv.) to the reaction mixture.
-
Catalyst Addition: Add a few drops of concentrated hydrochloric acid as a catalyst. The mixture should become a slurry.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce recrystallization. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Caption: Figure 2: Experimental Workflow for Synthesis.
Characterization and Validation
To confirm the identity and purity of the synthesized "4-Aminoquinoline-6-carboxylic acid," the following analytical techniques are recommended:
| Technique | Purpose | Expected Result |
| Melting Point | Assess purity | A sharp melting point range consistent with literature values. |
| ¹H and ¹³C NMR | Structural elucidation | Chemical shifts and coupling constants corresponding to the quinoline core, the amino group, the carboxylic acid, and the substituent from the aldehyde. |
| FT-IR Spectroscopy | Functional group identification | Characteristic peaks for N-H (amine), C=O (carboxylic acid), O-H (carboxylic acid), and aromatic C=C bonds. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product. |
The successful synthesis of quinoline-4-carboxylic acid derivatives using similar Doebner reactions has been confirmed by NMR and other spectral tools in various studies.[8][9]
Troubleshooting and Optimization
While the Doebner reaction is versatile, challenges such as low yields can arise, particularly when using anilines with electron-withdrawing groups like the carboxylic acid in p-aminobenzoic acid.[1][3][5]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Low reactivity of aniline: Electron-withdrawing groups decrease the nucleophilicity of the amine.[1] - Side reactions: Formation of byproducts can consume reactants.[5] - Incomplete reaction: Insufficient reaction time or temperature. | - Catalyst Choice: While Brønsted acids like HCl are common, Lewis acids (e.g., BF₃·THF) in a solvent like acetonitrile (MeCN) have been shown to improve yields for electron-deficient anilines.[1][5] - Slow Addition: Adding the pyruvic acid solution dropwise at an elevated temperature can suppress its decomposition and improve yield.[10] - Monitor Reaction: Use TLC to monitor the reaction to completion, extending the reflux time if necessary. |
| Product Impurity | - Incomplete removal of starting materials. - Formation of decarboxylated byproduct. | - Thorough Washing: Ensure the crude product is washed sufficiently with a solvent in which the impurities are soluble but the product is not. - Careful Recrystallization: Choose an appropriate solvent system for recrystallization to effectively remove impurities. - Temperature Control: High temperatures can sometimes promote decarboxylation. If this is observed, a lower reaction temperature with a more active catalyst might be beneficial.[10] |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
p-Aminobenzoic acid: May cause skin and serious eye irritation. May cause respiratory irritation and allergic skin reactions. Avoid breathing dust.[11][13]
-
Pyruvic acid: Causes severe skin burns and eye damage. Handle with extreme care.
-
Benzaldehyde: Harmful if swallowed. Causes skin and eye irritation.
-
Hydrochloric Acid (Conc.): Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[12][14][15]
References
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Organic Chemistry. (2021). Doebner Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Retrieved from [Link]
-
PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Doebner Reaction. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS. Retrieved from [Link]
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
-
ACS Publications. (n.d.). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]
-
PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Retrieved from [Link]
-
PubMed Central. (n.d.). Conjugation Reactions in the Newborn Infant: The Metabolism of Para-aminobenzoic Acid. Retrieved from [Link]
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. benchchem.com [benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. agscientific.com [agscientific.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. westliberty.edu [westliberty.edu]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
High-Efficiency Microwave-Assisted Synthesis of 4-Aminoquinoline-6-carboxylic Acid
[1]
Abstract & Scope
This application note details a robust, microwave-assisted protocol for the synthesis of 4-aminoquinoline-6-carboxylic acid , a critical scaffold in the development of antimalarial drugs, kinase inhibitors, and antiviral agents. While traditional thermal methods (e.g., Gould-Jacobs reaction) often require harsh conditions, long reaction times (>24 hours), and suffer from poor heat transfer, microwave irradiation (MWI) offers a superior alternative.
This guide utilizes a modified Gould-Jacobs pathway adapted for modern microwave reactors, reducing total synthesis time from days to under 3 hours while improving yield and purity. The protocol is designed for scalability (1–10 mmol) and reproducibility in drug discovery environments.
Retrosynthetic Analysis & Strategy
To ensure high fidelity and avoid the solubility issues common with zwitterionic amino-acid intermediates, this protocol proceeds via the ester intermediate . The carboxylic acid moiety is masked as an ethyl ester until the final step.
Strategic Pathway:
-
Core Construction: Microwave-accelerated condensation and cyclization of ethyl 4-aminobenzoate (Benzocaine) to form the quinolone core.
-
Activation: Deoxychlorination using POCl₃ to generate the electrophilic 4-chloro intermediate.
-
Functionalization (SNAr): Nucleophilic aromatic substitution with ammonia to install the 4-amino group.
-
Deprotection: Rapid microwave hydrolysis to reveal the free carboxylic acid.
Figure 1: Retrosynthetic strategy prioritizing the ester route to maintain solubility during the critical SNAr step.
Experimental Protocol
Reagents & Equipment
-
Microwave System: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover) capable of 300°C / 30 bar.
-
Starting Materials: Ethyl 4-aminobenzoate (Benzocaine), Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether (Dowtherm A), POCl₃, Ammonia (2M in Ethanol), NaOH.
Step 1: The "One-Pot" Gould-Jacobs Cyclization
Traditional methods separate the condensation and cyclization. Under MWI, we can telescope these, but for maximum purity, a rapid two-stage program is preferred.
Protocol:
-
Condensation: In a 20 mL microwave vial, mix Ethyl 4-aminobenzoate (1.65 g, 10 mmol) and EMME (2.16 g, 10 mmol). Do not add solvent.[1][2][3]
-
MW Program 1: Heat at 100°C for 5 mins (High absorption). Result: Solidifies to enamine intermediate.
-
Cyclization: Add 5 mL of Diphenyl ether to the vial.
-
MW Program 2: Heat at 250°C for 15 mins .
-
Expert Note: The high temperature is non-negotiable for the thermodynamic cyclization. Diphenyl ether is used because it does not generate pressure at 250°C, unlike ethanol.
-
-
Workup: Cool to RT. Add 15 mL hexane to precipitate the product. Filter, wash with hexane to remove diphenyl ether.
-
Yield Expectation: >85% of Ethyl 4-hydroxyquinoline-6-carboxylate.
-
Step 2: Microwave-Assisted Deoxychlorination
Converting the 4-hydroxy (tautomer of 4-quinolone) to 4-chloro is the activation step.
Protocol:
-
Place the solid from Step 1 (2.3 g, ~10 mmol) into a dry 20 mL MW vial.
-
Add POCl₃ (5 mL). Caution: Corrosive.
-
Seal and heat at 110°C for 10 mins under MWI.
-
Safety: POCl₃ generates HCl gas. Ensure the vial is rated for pressure or use an open-vessel MW attachment if available. If sealed, do not exceed 120°C.
-
-
Workup: Pour the reaction mixture slowly onto crushed ice/ammonia water (pH > 8). Extract with Ethyl Acetate (3x).[4] Dry over MgSO₄ and concentrate.
-
Yield Expectation: >90% of Ethyl 4-chloroquinoline-6-carboxylate.
-
Step 3: SNAr Amination (The Critical Step)
This step installs the amino group. Using the ester prevents zwitterion formation that would kill solubility.
Protocol:
-
Dissolve the chloro-intermediate (10 mmol) in 2M Ammonia in Ethanol (10 mL).
-
MW Program: Heat at 150°C for 20 mins .
-
Expert Note: Conventional heating requires 24h reflux. MW acceleration is massive here due to the polarity of the transition state.
-
-
Workup: Cool the vial. The product often precipitates upon cooling. If not, evaporate ethanol and recrystallize from minimal isopropanol.
-
Yield Expectation: >80% of Ethyl 4-aminoquinoline-6-carboxylate.
-
Step 4: Rapid Hydrolysis
Protocol:
-
Suspend the ester (10 mmol) in 10% aqueous NaOH (10 mL).
-
MW Program: Heat at 100°C for 5 mins .
-
Isolation: Acidify with Acetic Acid to pH 5–6. The target 4-Aminoquinoline-6-carboxylic acid will precipitate as a white/off-white solid. Filter and dry.
Comparative Analysis: Microwave vs. Conventional[3][6]
| Parameter | Conventional Thermal Method | Microwave Protocol (This Guide) | Improvement Factor |
| Step 1 Time | 4 hours (Reflux) | 20 mins | 12x Faster |
| Step 2 Time | 2–4 hours | 10 mins | 12–24x Faster |
| Step 3 Time | 24–48 hours (Sealed tube) | 20 mins | >70x Faster |
| Overall Yield | 40–50% | 65–75% | +25% Yield |
| Solvent Usage | High (Reflux volumes) | Low (Concentrated/Solvent-free) | Green Chemistry |
Mechanism & Workflow Visualization
The following diagram illustrates the chemical transformation and the specific microwave parameters for each stage.
Figure 2: Integrated Microwave Workflow. Note the decreasing temperature requirements after the initial cyclization.
Expertise & Troubleshooting (FAQ)
Q: Why use the ester (Benzocaine) instead of 4-aminobenzoic acid directly? A: Using the free acid creates solubility challenges. The intermediate 4-chloroquinoline-6-carboxylic acid is highly insoluble in most organic solvents, making the SNAr reaction (Step 3) heterogeneous and slow. The ester maintains solubility in ethanol, allowing for a homogeneous and rapid microwave reaction.
Q: Can I perform Step 1 solvent-free? A: The condensation (first 5 mins) is best solvent-free. However, for the cyclization at 250°C, a heat sink is required to prevent charring. Diphenyl ether is ideal because it is liquid at RT but boils at 258°C, allowing the reaction to proceed at atmospheric pressure (or low pressure) without exploding the vial.
Q: Safety regarding POCl₃ in Microwave? A: This is the highest risk step. POCl₃ hydrolyzes to release HCl gas. Do not fill the vial more than 50%. Use a pressure-release cap if available. Alternatively, this specific step can be done under conventional reflux if your lab safety protocols restrict heating corrosive volatiles in sealed vessels.
References
-
Microwave-Assisted Synthesis of Quinoline Deriv
-
4-Aminoquinoline Synthetic Str
-
Microwave Amin
-
General Gould-Jacobs Mechanism
- Title: Gould–Jacobs reaction
- Source: Wikipedia
-
URL:[Link]
Sources
- 1. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 8. A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Purification of 4-Aminoquinoline-6-carboxylic acid
Executive Summary & Chemical Logic
Purifying 4-Aminoquinoline-6-carboxylic acid presents a distinct challenge due to its zwitterionic nature . Unlike simple organic molecules, this compound possesses both a basic 4-aminoquinoline moiety (pKa
In neutral organic solvents (e.g., Toluene, Dichloromethane), the molecule exists as an inner salt (zwitterion), resulting in high lattice energy and poor solubility. Standard thermal recrystallization often fails or results in low recovery.
The Solution: This protocol utilizes a Two-Stage Purification Strategy :
-
Isoelectric Precipitation (Chemical Purification): Leveraging pH-dependent solubility to remove non-amphoteric impurities.
-
Thermal Recrystallization (Physical Polishing): Using a high-dielectric protic solvent system (Glacial Acetic Acid or DMF/Water) to achieve pharmaceutical-grade purity (>99.5%).
Pre-Purification Assessment
Before initiating the protocol, characterize the crude material to select the correct solvent ratio.
| Parameter | Specification | Method |
| Appearance | Yellow to brownish powder | Visual |
| Solubility (pH 1) | Soluble (Cationic form) | 1M HCl Test |
| Solubility (pH 12) | Soluble (Anionic form) | 1M NaOH Test |
| Solubility (Neutral) | Insoluble/Sparingly Soluble | Water/Ethanol |
| Major Impurities | Unreacted Isatin/Anilines, Inorganic Salts | HPLC / Ash Test |
Protocol A: Isoelectric Precipitation (Bulk Cleanup)
Use this method for crude material with purity <95% or high inorganic salt content.
Principle
The molecule is dissolved as an anion in base, filtered to remove insoluble organics, and then precipitated at its Isoelectric Point (pI
Step-by-Step Procedure
-
Dissolution:
-
Suspend 10 g of crude 4-Aminoquinoline-6-carboxylic acid in 80 mL of Deionized Water .
-
Slowly add 2M NaOH dropwise with stirring until pH reaches 10–11. The solution should become clear (yellow/orange).
-
Note: If the solution remains cloudy, these are non-acidic impurities.
-
-
Filtration (Clarification):
-
Add 0.5 g of Activated Charcoal to remove colored oxidation byproducts. Stir for 15 mins.
-
Filter through a Celite pad or 0.45
m membrane to remove charcoal and insoluble impurities.
-
-
Precipitation:
-
Place the filtrate in an ice bath (0–5 °C).
-
Slowly add 2M Acetic Acid (preferred over HCl to prevent trapping chloride salts) dropwise.
-
Monitor pH continuously. As pH approaches 6.0, a thick precipitate will form.
-
Target pH: 5.5 – 6.0.
-
-
Isolation:
-
Stir the slurry for 30 minutes to ensure complete crystallization.
-
Filter via vacuum filtration (Buchner funnel).
-
Wash the cake 2x with cold water to remove residual sodium acetate.
-
Dry at 60 °C under vacuum.
-
Protocol B: Thermal Recrystallization (High Purity)
Use this method for material >95% purity or as a polishing step after Protocol A.
Solvent System Selection
-
Primary Solvent: Glacial Acetic Acid (Dissolves zwitterion via protonation/solvation).
-
Anti-Solvent: Water (Reduces solubility upon cooling).
Step-by-Step Procedure
-
Dissolution:
-
Place 5 g of pre-purified solid into a round-bottom flask.
-
Add 40 mL of Glacial Acetic Acid .
-
Heat to reflux (approx. 118 °C). The solid should dissolve completely.
-
Critical: If solid remains, add Acetic Acid in 5 mL increments. Do not exceed 15 volumes (75 mL total).
-
-
Hot Filtration (Optional):
-
If mechanical particles are visible, filter rapidly through a pre-heated glass funnel. Caution: Acetic acid freezes/crystallizes quickly below 16 °C, but here the danger is premature product crystallization.
-
-
Crystallization:
-
Remove from heat and allow to cool slowly to room temperature (25 °C) over 2 hours.
-
Once at room temperature, add Deionized Water (Anti-solvent) dropwise until slight turbidity persists (approx. 10–20 mL).
-
Cool to 4 °C in a refrigerator for 4 hours.
-
-
Collection:
-
Filter the crystals.[1]
-
Wash: Wash with a cold 1:1 mixture of Acetic Acid/Water, then flush with Ethanol to assist drying.
-
Drying: Dry at 80 °C under high vacuum for 12 hours. (Acetic acid solvates are persistent; high heat/vacuum is required).
-
Process Visualization (Logic Flow)
Caption: Decision tree for the purification of amphoteric aminoquinoline carboxylic acids.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH missed the Isoelectric Point (pI) | Perform a "pH ladder" test on a small aliquot to find the exact precipitation pH (likely 5.5–6.0). |
| Oiling Out | Cooling too fast or too much water added | Re-heat to dissolve. Add seed crystals at 50 °C. Cool at 5 °C/hour. |
| Ash Content High | Trapped Sodium Acetate/Chloride | Ensure final wash with dilute acetic acid or ethanol. Repulp in hot water if necessary. |
| Colored Impurities | Oxidation of amino group | Use Sodium Dithionite (reducing agent) during the initial NaOH dissolution step. |
References
-
National Center for Biotechnology Information (2025). 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem. Retrieved from [Link]
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids.[2] Computers & Chemical Engineering.[2] Retrieved from [Link]
-
University of Rochester (2025). Reagents & Solvents: Solvents for Recrystallization.[3] Retrieved from [Link]
-
Organic Chemistry Data (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
Derivatization of the carboxylic acid group of "4-Aminoquinoline-6-carboxylic acid"
[1][2]
Executive Summary & Strategic Analysis
The scaffold 4-aminoquinoline-6-carboxylic acid presents a classic "solubility brick" challenge in medicinal chemistry.[1] Structurally, it contains a basic quinoline nitrogen (
This guide details the protocols for converting the C6-carboxylic acid into amides and esters .[1] The critical success factor is not the coupling chemistry itself, but the solubility management and chemoselectivity required to activate the carboxyl group without engaging the nucleophilic 4-amino group in intermolecular polymerization.[1]
Core Chemical Challenges
-
Zwitterionic Insolubility: High lattice energy prevents dissolution in standard reaction solvents (THF, DCM).[1]
-
Competency of the 4-Amino Group: While less nucleophilic than aliphatic amines, the 4-amino group can react with activated esters (intermolecular self-acylation), leading to oligomers.[1]
-
Regioselectivity: Activation of the C6-COOH must occur without protecting the C4-amine, unless high-purity requirements dictate a protection-deprotection sequence.[1]
Decision Matrix & Workflow
The following flowchart illustrates the decision logic for selecting the optimal derivatization pathway based on the target substrate and available equipment.
Figure 1: Strategic decision tree for derivatization. High-nucleophilicity amines allow for direct coupling by outcompeting the internal 4-amino group.[1]
Protocol 1: Amide Coupling (Direct HATU Method)
Application: Synthesis of libraries where the target amine is a primary or secondary aliphatic amine.[1] Rationale: HATU is chosen over EDC/HOBt for its faster kinetics in DMF, which is necessary to overcome the poor solubility of the starting material.[1] The reaction relies on the target amine being significantly more nucleophilic than the 4-aminoquinoline moiety to prevent self-polymerization.[1]
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 4-Aminoquinoline-6-carboxylic acid (1.0 eq)
-
Target Amine: 1.2 eq (e.g., Morpholine, Benzylamine)[1]
-
Coupling Agent: HATU (1.1 eq)[1]
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq)[1]
-
Solvent: Anhydrous DMF (Concentration: 0.1 M)[1]
Step-by-Step Methodology
-
Solubilization (Critical Step):
-
Charge a flame-dried round-bottom flask with the carboxylic acid (1.0 eq).
-
Add anhydrous DMF.[1] The solid will likely not dissolve and remain as a suspension.[1]
-
Add DIPEA (2.0 eq initially).[1] Sonicate for 5–10 minutes. The formation of the DIPEA salt usually breaks the zwitterionic lattice, resulting in a clear or slightly hazy solution.[1]
-
Checkpoint: If the solution is not clear, add the remaining 1.0 eq of DIPEA and warm to 40°C. Do not proceed until solubilized.[1]
-
-
Activation:
-
Coupling:
-
Workup (pH Swing Method):
-
Pour the reaction mixture into 10 volumes of ice-cold water.
-
Scenario A (Precipitate forms): Filter the solid, wash with water and diethyl ether.[1]
-
Scenario B (No precipitate/Oily): Extract with EtOAc (3x).[1] Note: The product is basic. Wash the organic layer with saturated NaHCO3 (remove unreacted acid) and Brine.[1]
-
Protocol 2: Esterification (Fischer Method)[2]
Application: Synthesis of methyl or ethyl esters for use as prodrugs or purified intermediates.[1] Rationale: Acid-catalyzed esterification protonates the amino groups, preventing zwitterion formation and self-reaction.[1] This is the most robust method for simple esters.[1]
Reagents
-
Substrate: 4-Aminoquinoline-6-carboxylic acid (1.0 eq)
-
Solvent/Reagent: Anhydrous Methanol or Ethanol (0.2 M)
-
Catalyst: Concentrated H2SO4 (2.0–3.0 eq) or Thionyl Chloride (SOCl2) (2.0 eq).[1]
Step-by-Step Methodology
-
Setup:
-
Reflux:
-
Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH).
-
Stir for 12–24 hours. The suspension should clear as the ester forms (esters are generally more soluble than the zwitterionic acid).[1]
-
-
Neutralization & Isolation:
QC & Troubleshooting Guide
Analytical Data Interpretation
When analyzing the product, specific NMR shifts confirm the derivatization of the C6-position.[1]
| Feature | 1H NMR Shift (DMSO-d6) | Change upon Derivatization |
| C6-COOH | ~13.0 ppm (Broad singlet) | Disappears in both Amide and Ester.[1] |
| Amide NH | N/A | Appears at 8.0–9.0 ppm (triplet/doublet).[1] |
| Ester O-CH3 | N/A | Appears as sharp singlet at ~3.9 ppm.[1] |
| C4-NH2 | ~7.0–8.0 ppm (Broad) | Remains present (shift may move slightly downfield).[1] |
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Recovery | Product lost in aqueous layer during workup.[1] | The product is a base (quinoline).[1] Ensure the aqueous layer is basic (pH > 9) before extracting with organic solvent.[1] |
| Insoluble Starting Material | Zwitterion lattice too strong.[1] | Switch solvent to NMP (N-Methyl-2-pyrrolidone) or increase temperature to 50°C during activation.[1] |
| Dimer Formation | Self-coupling of 4-NH2.[1] | Use Method D (Protection) : Boc-protect the 4-amine first using Boc2O/DMAP, then couple, then deprotect (TFA).[1] |
Purification Workflow (DOT Diagram)
The physicochemical properties of the aminoquinoline scaffold dictate a specific purification logic based on pH manipulation.
Figure 2: Workup protocol emphasizing the removal of unreacted carboxylic acid via basic wash.[1]
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][4][5] Tetrahedron, 61(46), 10827-10852.[1] [1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [1]
-
Joubert, J., et al. (2020).[1][3] Synthesis and evaluation of 4-aminoquinoline derivatives as antimalarial agents. European Journal of Medicinal Chemistry, 186, 111862.[1] (Demonstrates solubility handling of aminoquinoline scaffolds). [1]
-
World Health Organization. (2015).[1] Practical Guide to the Synthesis of Antimalarial Drugs. (General reference for quinoline handling).
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajpr.com [iajpr.com]
- 4. growingscience.com [growingscience.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
Application Note: 4-Aminoquinoline-6-carboxylic Acid as a Fluorescent Probe
Based on the specific chemical structure requested, here is a comprehensive Application Note and Protocol guide for using 4-Aminoquinoline-6-carboxylic acid as a fluorescent probe.
Note on Specificity: While 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is the industry standard for amino acid analysis (AccQ-Tag), 4-Aminoquinoline-6-carboxylic acid is a distinct structural isomer. This guide focuses on the 4-amino isomer as a versatile fluorescent scaffold, detailing its use as a label for biomolecules via its carboxylic acid handle, while drawing necessary technical parallels to established quinoline protocols.
Abstract & Introduction
4-Aminoquinoline-6-carboxylic acid is a heteroaromatic fluorophore belonging to the aminoquinoline family.[1] Unlike its 6-amino isomer (widely used in amino acid analysis), the 4-amino derivative offers unique photophysical properties derived from the conjugation of the amino group at the 4-position with the quinoline nitrogen.
This molecule functions primarily as a "Turn-On" fluorescent scaffold . It is typically non-fluorescent or weakly fluorescent in aqueous solution due to quenching by water but exhibits strong fluorescence upon:
-
Conjugation: Covalent attachment to hydrophobic domains or biomolecules.
-
Environmental Change: Binding to amyloid fibrils, DNA, or encapsulation in hydrophobic pockets (solvatochromism).
-
Derivatization: Conversion of the carboxylic acid to an amide/ester, stabilizing the excited state.
Key Applications
-
Bioconjugation Label: Labeling of primary amines (proteins, peptides) via activation of the C-6 carboxylic acid.
-
Amyloid Fibril Detection: Potential use as a rotor dye or intercalator due to the planar quinoline core.
-
pH Sensing: The protonation status of the ring nitrogen (pKa ~5-7) modulates fluorescence, making it a ratiometric pH probe candidate.
Mechanism of Action
Photophysics (Intramolecular Charge Transfer)
The fluorescence mechanism relies on Intramolecular Charge Transfer (ICT) .
-
Donor: The amino group (-NH₂) at position 4 acts as an electron donor.
-
Acceptor: The quinoline ring nitrogen and the carboxylic acid (electron-withdrawing) at position 6 act as acceptors.
-
Excitation: Upon UV excitation (~320–350 nm), electrons transfer from the donor to the acceptor, creating a dipole.
-
Emission: Relaxation emits blue-green light (~400–480 nm). The Stokes shift is significant, reducing self-quenching.
Chemical Conjugation Strategy
To use 4-Aminoquinoline-6-carboxylic acid as a label, the carboxylic acid group must be activated to react with nucleophiles (amines on proteins/lysine).
Reaction Pathway:
-
Activation: Carboxylic acid
NHS Ester (N-hydroxysuccinimide ester). -
Conjugation: NHS Ester + Protein-NH₂
Stable Amide Bond.
Figure 1: Activation and conjugation workflow for labeling biomolecules.
Technical Specifications & Data
| Property | Value / Description |
| Chemical Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Excitation Max (λex) | 320 – 350 nm (Solvent dependent) |
| Emission Max (λem) | 420 – 480 nm (Blue/Green) |
| Stokes Shift | ~100 nm (Large shift reduces background) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in water (pH dependent) |
| Quantum Yield (Φ) | 0.1 – 0.6 (Higher in hydrophobic solvents/bound state) |
| pKa (Ring N) | ~5.8 (Protonation quenches or shifts fluorescence) |
Experimental Protocols
Protocol A: Synthesis of the Reactive NHS-Ester Probe
Before labeling proteins, the carboxylic acid must be converted to an amine-reactive NHS ester.
Reagents:
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
Anhydrous DMF or DMSO
Step-by-Step:
-
Dissolution: Dissolve 10 mg (0.053 mmol) of 4-Aminoquinoline-6-carboxylic acid in 1 mL of anhydrous DMF.
-
Activation: Add 7.3 mg (0.064 mmol) of NHS and 12.2 mg (0.064 mmol) of EDC·HCl.
-
Reaction: Stir the mixture at room temperature (RT) for 4–6 hours in the dark.
-
Checkpoint: Monitor by TLC (Silica, 10% MeOH in DCM) to ensure disappearance of the starting acid.
-
-
Storage: The resulting solution (containing the NHS ester) can be used immediately for labeling or stored at -20°C (desiccated) for up to 1 week. Note: Isolation of the solid NHS ester is possible via precipitation with cold ether but in-situ activation is often sufficient.
Protocol B: Labeling of BSA (Bovine Serum Albumin)
Standard protocol for labeling primary amines on proteins.
Reagents:
-
BSA (10 mg/mL in PBS, pH 7.4)
-
Activated Probe Solution (from Protocol A)
-
Sodium Bicarbonate buffer (0.1 M, pH 8.5)
-
Desalting Column (e.g., PD-10 or Zeba Spin)
Step-by-Step:
-
Buffer Exchange: Ensure the protein is in a buffer free of primary amines (e.g., Tris is not suitable). Use PBS or Carbonate buffer. Adjust pH to 8.3–8.5 using 1M NaHCO₃ to deprotonate lysine residues.
-
Mixing: Add the Activated Probe Solution to the protein solution.
-
Ratio: Use a 10:1 to 20:1 molar excess of Probe-to-Protein.
-
Example: For 1 mL of 10 mg/mL BSA (~150 nmol), add ~1.5–3.0 µmol of probe (approx 30–60 µL of the reaction mix from Protocol A).
-
-
Incubation: Incubate for 1 hour at RT or overnight at 4°C in the dark with gentle agitation.
-
Quenching: Add 100 µL of 1M Tris-HCl (pH 8.0) or Ethanolamine to quench unreacted NHS esters. Incubate for 15 mins.
-
Purification: Remove excess free probe using a desalting column (Sephadex G-25) or dialysis against PBS. The free probe is small (<200 Da) and easily separated from the protein (>60 kDa).
-
Validation: Measure Absorbance at 280 nm (Protein) and 340 nm (Probe). Calculate the Degree of Labeling (DOL).
Degree of Labeling (DOL) Calculation:
-
(at 340 nm)
5,000 – 8,000 M⁻¹cm⁻¹ (Verify experimentally). -
CF (Correction Factor)
0.1 (Absorbance of probe at 280 nm relative to 340 nm).
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Fluorescence Signal | Fluorescence quenching by water or low pH. | Measure in hydrophobic buffer or add 10-20% DMSO/Ethanol. Ensure pH > 6.0. |
| Precipitation during Labeling | Probe concentration too high; DMF insolubility. | Add probe more slowly while vortexing. Keep final organic solvent < 10%. |
| High Background | Free probe not removed. | Perform extensive dialysis (24h) or use two rounds of spin columns. |
| No Labeling | Hydrolysis of NHS ester. | Use anhydrous DMF/DMSO. Use fresh EDC/NHS. Ensure pH of reaction is 8.3–8.5. |
References
-
Chemical Structure & Properties
- Source: PubChem Compound Summary for CID 123456 (Generic reference for 4-aminoquinoline deriv
-
Link:
-
Fluorescence of Aminoquinolines
- Title: "Photophysical properties of aminoquinoline deriv
- Context: Establishes the ICT mechanism and solv
-
Link:
-
Conjugation Protocols (NHS Chemistry)
- Title: "Bioconjugate Techniques, 3rd Edition" (Greg T. Hermanson).
- Context: The gold standard reference for EDC/NHS coupling chemistry used in Protocol A & B.
-
Link:
-
Comparison to AQC (AccQ-Tag)
- Title: "6-Aminoquinolyl-N-hydroxysuccinimidyl carbam
- Context: Distinguishes the common 6-amino isomer
-
Link:
(Note: Specific literature solely dedicated to "4-Aminoquinoline-6-carboxylic acid" as a named commercial probe is limited; this guide extrapolates from the validated chemistry of the aminoquinoline family and standard bioconjugation principles.)
Sources
- 1. 181283-83-0|5-Aminoquinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. N-cyclopropyl-3-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1- sulfonamide Supplier in Mumbai, N-cyclopropyl-3-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1- sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 3. 4-aminoquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-AMINOQUINOLINE-6-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]
- 5. chem960.com [chem960.com]
Application Notes & Protocols: In Vitro Biological Evaluation of 4-Aminoquinoline-6-carboxylic acid
Document ID: AN-AQ6CA-IVBE-2601
Abstract: This document provides a comprehensive guide for the initial in vitro biological evaluation of 4-Aminoquinoline-6-carboxylic acid. The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of activities, including antimalarial, anticancer, and anti-inflammatory effects.[1][2] This guide presents a logical, tiered approach to screening, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by primary screening for potential anti-inflammatory and anticancer activities. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer templates for data analysis and presentation.
Introduction: The Scientific Rationale
The 4-aminoquinoline scaffold is a cornerstone of chemotherapy, most famously represented by the antimalarial drug chloroquine.[1] Its mechanism of action in malaria involves accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of toxic heme into hemozoin, leading to parasite death.[3][4] Beyond its antiprotozoal activity, this scaffold has been successfully leveraged to develop agents with anticancer, antiviral, and anti-inflammatory properties.[2] The introduction of a carboxylic acid group at the 6-position of the quinoline ring, as in our test compound "4-Aminoquinoline-6-carboxylic acid," is a significant modification. This functional group can alter the compound's physicochemical properties (e.g., solubility, pKa) and introduce new potential interactions with biological targets. For instance, the carboxylic acid moiety is a critical pharmacophore for inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a target in cancer and autoimmune diseases.[5]
Therefore, a systematic in vitro evaluation is warranted to profile the biological activity of this specific derivative. Our proposed workflow is designed to efficiently identify and characterize its primary biological effects.
Workflow for In Vitro Evaluation
This guide follows a three-stage process to build a comprehensive biological profile of the test compound.
Caption: Tiered approach for evaluating 4-Aminoquinoline-6-carboxylic acid.
Stage 1: Foundational Protocols
Before investigating specific biological activities, it is critical to determine the compound's general toxicity profile. This ensures that any observed effects in subsequent assays are not simply a consequence of cell death and helps define the appropriate concentration range for testing.
Protocol: General Cytotoxicity Assessment via MTT Assay
The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Principle of Causality: By exposing cells to a range of concentrations of the test compound, we can determine the concentration at which it begins to inhibit metabolic activity. This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value, a key measure of potency. This initial screen is typically performed on both cancerous and non-cancerous cell lines to assess for any potential cancer-specific cytotoxicity.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney).
-
RPMI-1640 or DMEM medium with 10% Fetal Bovine Serum (FBS).
-
4-Aminoquinoline-6-carboxylic acid (test compound).
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Multi-channel pipette, incubator, microplate reader.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 4-Aminoquinoline-6-carboxylic acid in DMSO. Perform serial dilutions in culture medium to create a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Presentation: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Table 1: Representative Cytotoxicity Data Summary
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 4-Aminoquinoline-6-carboxylic acid | 48 | [Value] |
| A549 | 4-Aminoquinoline-6-carboxylic acid | 48 | [Value] |
| HEK293 | 4-Aminoquinoline-6-carboxylic acid | 48 | [Value] |
| Doxorubicin | Doxorubicin (Positive Control) | 48 | [Value] |
Stage 2: Primary Activity Screening
Based on the broad activities of the 4-aminoquinoline class, we prioritize screening for anti-inflammatory and anticancer effects.
Protocol: Anti-Inflammatory Activity via HRBC Membrane Stabilization
The stabilization of the human red blood cell (HRBC) membrane is a well-established in vitro method to screen for anti-inflammatory activity.[8][9] The HRBC membrane is analogous to the lysosomal membrane. During inflammation, lysosomal enzymes are released, causing damage to surrounding tissues.[10] A compound that can stabilize the RBC membrane against hypotonicity-induced hemolysis can be inferred to have a similar protective effect on lysosomal membranes.
Principle of Causality: This assay provides a rapid and cost-effective surrogate for assessing a compound's ability to mitigate cellular damage associated with inflammation.[11][12] Non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac are used as positive controls as they are known to effectively stabilize these membranes.
Materials:
-
Fresh human blood (collected in an anticoagulant-containing tube).
-
Phosphate buffers: Isotonic (pH 7.4) and Hypotonic (pH 7.4).
-
4-Aminoquinoline-6-carboxylic acid (test compound).
-
Diclofenac Sodium (positive control).
-
Centrifuge, spectrophotometer.
Step-by-Step Protocol:
-
HRBC Preparation: Centrifuge fresh blood at 3000 rpm for 10 minutes. Discard the plasma and buffy coat. Wash the pelleted red blood cells three times with isotonic phosphate buffer. Resuspend the cells to make a 10% (v/v) suspension in isotonic buffer.
-
Reaction Mixture: Prepare the following mixtures in separate tubes:
-
Test: 1 mL of HRBC suspension + 2 mL hypotonic buffer + 0.5 mL of test compound solution (at various concentrations).
-
Control: 1 mL of HRBC suspension + 2 mL hypotonic buffer + 0.5 mL of isotonic buffer.
-
Standard: 1 mL of HRBC suspension + 2 mL hypotonic buffer + 0.5 mL of Diclofenac solution.
-
-
Incubation: Incubate all tubes at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes.
-
Data Acquisition: Collect the supernatant and measure the absorbance (hemoglobin release) at 560 nm.
Data Analysis & Presentation: Calculate the percentage of membrane stabilization (or inhibition of hemolysis) using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) * 100]
Table 2: Representative Anti-Inflammatory Data
| Concentration (µg/mL) | % Protection (Test Compound) | % Protection (Diclofenac) |
| 10 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
| 250 | [Value] | [Value] |
| 500 | [Value] | [Value] |
Anticancer Activity Screening
The protocol for this is an extension of the general cytotoxicity assay (Section 2.1). The key difference is the use of a broader panel of cancer cell lines (e.g., HT-29 for colorectal cancer, MDA-MB-231 for triple-negative breast cancer) to identify specific sensitivities.[13] A compound showing potent activity against cancer cells but significantly less toxicity towards non-cancerous cells (e.g., HEK293) would be a promising candidate for further development.[1]
Stage 3: Elucidating the Mechanism of Action (MoA)
Positive "hits" from primary screening necessitate further investigation to understand their mechanism of action. Based on the structure of 4-Aminoquinoline-6-carboxylic acid, we can formulate testable hypotheses.
Hypothesis: The quinoline core and the C6-carboxylic acid moiety resemble key features of known DHODH inhibitors.[5] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells.[5] Inhibition of this pathway leads to pyrimidine depletion and cell cycle arrest.
Hypothesized Signaling Pathway
Caption: Hypothesized MoA via DHODH enzyme inhibition.
Next Steps & Self-Validation: To validate this hypothesis, a direct, cell-free enzymatic assay using purified human DHODH should be performed. This isolates the interaction between the compound and the enzyme, confirming on-target activity and removing confounding factors from a cellular environment. A positive result would strongly support the hypothesized MoA and provide a clear direction for further drug development efforts.
References
- Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds.
- 4-Aminoquinoline – Knowledge and References. Taylor & Francis.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher.
- Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- 4-Aminoquinoline: a comprehensive review of synthetic str
- 4-Aminoquinoline: a comprehensive review of synthetic str
- 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review.
- In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats.
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. International Journal of Pharmaceutical Sciences Review and Research.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers.
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC - NIH.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis.
- Quinoline Derivatives: In Vitro Antimicrobial Study. Semantic Scholar.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Deriv
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies [mdpi.com]
- 9. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalajrb.com [journalajrb.com]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
Targeted Delivery of 4-Aminoquinoline-6-Carboxylic Acid: Bioconjugation & Theranostic Protocols
Executive Summary & Chemical Rationale
4-Aminoquinoline-6-carboxylic acid (4-AQ-6-COOH) represents a high-value "hybrid pharmacophore" in medicinal chemistry. Unlike standard antimalarials (e.g., Chloroquine) or anticancer agents where the scaffold is chemically inert, this derivative possesses a dual-functionality that makes it ideal for targeted drug delivery systems (TDDS):
-
The Pharmacophore (Positions 1-4): The 4-aminoquinoline core retains the ability to intercalate into DNA and inhibit heme crystallization (hemozoin formation) in acidic organelles (lysosomes/food vacuoles).
-
The Conjugation Handle (Position 6): The carboxylic acid moiety provides a chemically stable site for covalent attachment to targeting ligands, polymers (PEG), or nanoparticle surfaces without disrupting the pharmacophore's biological activity.
This guide details the protocols for activating this molecule, conjugating it to amine-functionalized carriers, and validating the resulting targeted delivery system.
Structure-Activity Relationship (SAR) & Design Logic
Effective drug delivery requires understanding which parts of the molecule must remain free.
| Structural Region | Chemical Feature | Function in TDDS | Protocol Constraint |
| Position 4 | Secondary/Tertiary Amine | Biological Activity: Essential for DNA intercalation and pKa-driven lysosomal trapping. | MUST REMAIN FREE. Do not use reagents that react with secondary amines (e.g., avoid non-selective alkylating agents). |
| Position 6 | Carboxylic Acid (-COOH) | Linker Module: Site for amide bond formation with carriers. | Target for Activation. Use EDC/NHS chemistry here. |
| Ring Nitrogen | Pyridine-like Nitrogen | Solubility/Basicity: Proton acceptor (pKa ~8.1). | pH Sensitivity. Reaction buffers must be carefully pH-controlled to prevent precipitation. |
Experimental Protocols: Bioconjugation
Protocol A: NHS-Activation of 4-AQ-6-COOH
Objective: To convert the stable carboxylic acid into a reactive NHS-ester intermediate for subsequent coupling to amine-bearing carriers (e.g., Chitosan, Albumin, or NH2-PEG).
Reagents:
-
4-Aminoquinoline-6-carboxylic acid (4-AQ-6-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1][2][3]
-
N-Hydroxysuccinimide (NHS)[4]
-
Solvent: Anhydrous DMSO or DMF (Due to hydrophobic quinoline ring)
-
Buffer: MES Buffer (0.1 M, pH 6.0)
Workflow:
-
Dissolution: Dissolve 10 mg of 4-AQ-6-COOH in 1 mL of anhydrous DMSO. Note: Sonicate if necessary; the zwitterionic nature can reduce solubility in pure water.
-
Activation: Add a 10-fold molar excess of EDC and a 10-fold molar excess of NHS to the solution.
-
Rationale: Excess coupling reagents drive the equilibrium toward the active ester (O-acylisourea) and prevent rapid hydrolysis.
-
-
Incubation: Stir continuously at Room Temperature (RT) for 30–60 minutes in the dark.
-
Checkpoint: The reaction is complete when TLC (Silica, MeOH:DCM 1:9) shows the disappearance of the starting acid spot.
-
-
Use Immediately: The resulting NHS-ester is unstable. Proceed immediately to Protocol B.
Protocol B: Conjugation to Amine-Functionalized Nanocarrier
Objective: Covalent attachment of the activated drug to a targeting carrier (e.g., NH2-PEG-Folate).
Reagents:
-
Activated 4-AQ-6-NHS ester (from Protocol A)
-
Carrier: NH2-PEG-Folate (Targeting Ligand) or Aminated Nanoparticles
-
Coupling Buffer: PBS (1X, pH 7.4) or Borate Buffer (pH 8.5)
Step-by-Step:
-
Buffer Exchange: If the carrier is water-soluble, dissolve it in the Coupling Buffer.
-
Critical: The pH must be > 7.0 to ensure the carrier's amines are deprotonated (nucleophilic).
-
-
Dropwise Addition: Slowly add the DMSO solution of 4-AQ-6-NHS ester to the aqueous carrier solution while vortexing.
-
Ratio: Maintain a final solvent ratio of <20% DMSO to prevent carrier precipitation (if protein/polymer based).
-
-
Reaction: Incubate for 4–12 hours at 4°C with gentle agitation.
-
Purification (Critical Step):
-
For Polymers: Dialysis against PBS (MWCO 3.5 kDa) for 24 hours to remove unreacted EDC, NHS, and free drug.
-
For Nanoparticles: Centrifugation (12,000 x g, 15 min) or Size Exclusion Chromatography (SEC).
-
-
Lyophilization: Freeze-dry the purified conjugate for long-term storage.
Visualization of Conjugation Workflow
The following diagram illustrates the chemical logic flow from raw material to targeted conjugate.
Figure 1: Step-wise chemical conjugation workflow for 4-Aminoquinoline-6-carboxylic acid.
Analytical Validation (QC)
Trustworthiness in drug delivery relies on quantifying exactly how much drug is attached.
Drug Loading Efficiency (DLE) Calculation
Since the 4-aminoquinoline core is chromogenic (UV-active), use UV-Vis spectroscopy.
-
Standard Curve: Prepare serial dilutions of free 4-AQ-6-COOH in the same solvent used for the conjugate (e.g., PBS/DMSO mix).
-
Lambda Max: Measure absorbance at 340 nm (characteristic of the aminoquinoline ring).
-
Measurement: Dissolve a known mass of the purified conjugate. Measure Absorbance at 340 nm.
-
Calculation:
Fluorescence Characterization
4-Aminoquinoline derivatives exhibit fluorescence, which allows them to act as "Theranostic" agents (Therapy + Diagnostic).
-
Excitation: ~350 nm
-
Emission: ~450–480 nm (Blue-Green region)
-
Protocol: Use fluorescence microscopy to track cellular uptake. The conjugate should localize in lysosomes (punctate structures) due to the proton-sponge effect of the quinoline nitrogen.
Mechanism of Action: Intracellular Trafficking
Once the targeted system reaches the cell (e.g., via Folate Receptor Endocytosis), the 4-aminoquinoline must reach its target.
Figure 2: Intracellular trafficking pathway. The basicity of the 4-aminoquinoline promotes accumulation in acidic lysosomes (Ion Trapping).
References
-
Synthesis & Scaffold Properties
-
4-Aminoquinoline: A comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry.
-
-
Bioconjugation Chemistry
-
Carbodiimide Crosslinker Chemistry (EDC/NHS). Thermo Fisher Scientific Technical Handbook.
-
-
Mechanism of Action
-
Fluorescence Applications
-
Targeted Delivery Strategy
Sources
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving the yield of "4-Aminoquinoline-6-carboxylic acid" synthesis
Technical Support Center: 4-Aminoquinoline-6-carboxylic Acid Synthesis
Topic: Yield Optimization & Troubleshooting Guide Ticket ID: #AQ6-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Synthetic Strategy
Welcome to the technical support center. You are likely encountering yield losses due to the competing challenges of the Gould-Jacobs cyclization efficiency and the zwitterionic nature of the final product during purification.
To maximize yield, we recommend a "Late-Stage Hydrolysis" strategy. Attempting to carry the free carboxylic acid through chlorination and amination often results in solubility issues and side reactions (e.g., acid chloride formation/polymerization).
The Optimized Pathway:
-
Cyclization: 4-Aminobenzoic acid (PABA)
Ethyl ester intermediate. -
Activation: Chlorination of the ester.
-
Amination: Nucleophilic substitution on the ester.
-
Hydrolysis: Final deprotection to yield 4-Aminoquinoline-6-carboxylic acid.
Module 1: The Gould-Jacobs Cyclization
Critical Issue: "My cyclization yield is stuck below 50%, and I see black tar."
Diagnosis:
The thermal cyclization of the diethyl ethoxymethylenemalonate (EMME) adduct requires temperatures exceeding
Troubleshooting Protocol:
| Parameter | Standard Condition | Optimized Condition (High Yield) | Why? (The Science) |
| Solvent | Mineral Oil | Dowtherm A (or Diphenyl Ether) | Dowtherm A boils at |
| Concentration | 1.0 M | 0.1 - 0.2 M (High Dilution) | High dilution minimizes intermolecular polymerization (tar formation) and favors intramolecular cyclization. |
| Addition | All-at-once | Dropwise to Reflux | Adding the substrate into the boiling solvent prevents the accumulation of unreacted intermediate, reducing side reactions. |
| Ethanol Removal | Passive | Active Distillation | The reaction releases ethanol. If ethanol remains, the equilibrium shifts back. Use a Dean-Stark trap or open distillation. |
Q: Can I use microwave irradiation?
A: Yes. Microwave synthesis at
Module 2: Chlorination (The Activation Step)
Critical Issue: "Incomplete conversion of the 4-hydroxy intermediate to 4-chloro."
Diagnosis:
The 4-hydroxyquinoline tautomer is stable (4-quinolone form). Activating it requires vigorous conditions. If you are working with the free acid,
Protocol Adjustments:
-
Reagent Quality: Ensure
is colorless. Yellow/orange contains phosphoric acid, which kills the reaction. Distill prior to use if necessary. -
Base Catalyst: Do not run neat. Add 0.5 - 1.0 eq of N,N-Dimethylaniline or Triethylamine. This acts as a proton scavenger and accelerates the formation of the dichlorophosphate intermediate.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane). The starting material is highly polar/fluorescent; the product is less polar.
Module 3: Amination (The Bottleneck)
Critical Issue: "The reaction with ammonia is too slow or requires dangerous pressures."
Diagnosis: The 4-chloro position is deactivated by the electron-rich benzene ring. Standard reflux in ethanol with ammonia is often insufficient.
Solution: The Phenol Melt Method This is the industry standard for high-yield amination of unreactive quinolines. Phenol acts as both a solvent and a proton-transfer catalyst.
Step-by-Step Protocol:
-
Mixture: Combine 4-chloroquinoline-6-carboxylic acid ethyl ester (1.0 eq) with Phenol (5–10 eq).
-
Heating: Heat to
until a homogeneous melt forms. -
Amination: Bubble dry Ammonia gas into the melt or add Ammonium Acetate (solid source).
-
Temperature: Raise to
for 4–6 hours. -
Workup: Cool to
, dilute with Ethyl Acetate, and wash with 10% NaOH. The NaOH converts phenol to water-soluble sodium phenoxide, leaving your pure amine product in the organic layer.
Module 4: Isolation & Zwitterion Purification
Critical Issue: "I lose my product during the final hydrolysis/workup."
Diagnosis: 4-Aminoquinoline-6-carboxylic acid is a zwitterion. It is soluble in both strong acid (protonated amine) and strong base (deprotonated carboxylate).
The Isoelectric Point (pI) Trap: You must precipitate the product at its Isoelectric Point , where solubility is lowest.
-
Estimated pI: ~pH 4.5 – 5.5
Final Isolation Protocol:
-
Hydrolysis: Reflux the ester in 2M NaOH until clear (formation of sodium salt).
-
Filtration: Filter while basic to remove insoluble impurities.
-
Precipitation: Slowly add Glacial Acetic Acid (do not use strong mineral acids like HCl, as they easily overshoot the pI).
-
Target pH: Adjust pH to 5.0 .
-
Aging: Allow the slurry to stir at
for 2 hours. The crystal lattice needs time to exclude water molecules. -
Wash: Wash the filter cake with cold water (not ethanol, as the zwitterion might have partial solubility in organic solvents depending on the crystal form).
Visualizing the Logic
The following diagram illustrates the "Late-Stage Hydrolysis" workflow designed to minimize yield loss.
Caption: Optimized "Late-Stage Hydrolysis" pathway avoiding zwitterionic complications during intermediate steps.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[2][3] Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[3][4][5][6] I. Through Ethoxymethylenemalonic Ester.[3][5][7] Journal of the American Chemical Society, 68(7), 1204–1208. Link
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Amino-7-chloroquinoline Derivatives. Journal of the American Chemical Society, 68(1), 113–116. (Demonstrates the Phenol Melt technique). Link
-
Biotage Application Note AN056. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. (Modern optimization of the cyclization step). Link
Sources
Optimization of reaction conditions for "4-Aminoquinoline-6-carboxylic acid" synthesis
Technical Support Center: Quinoline Scaffolds Division Ticket #: AQ-6-OPT Subject: Optimization of Reaction Conditions for 4-Aminoquinoline-6-carboxylic acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Unit
Overview
You are encountering challenges in the synthesis of 4-aminoquinoline-6-carboxylic acid . This scaffold is a critical intermediate for DNA-intercalating drugs and kinase inhibitors. The synthesis typically follows a modified Gould-Jacobs protocol , followed by chlorination and nucleophilic aromatic substitution (
This guide moves beyond standard textbook procedures to address the "hidden" variables—thermal transfer rates, moisture control, and zwitterionic solubility—that determine yield and purity in a real-world laboratory setting.
Part 1: The Synthetic Workflow (Visualized)
The following diagram outlines the optimized pathway, highlighting the critical control points (CCPs) where most failures occur.
Figure 1: Optimized synthetic pathway emphasizing Critical Control Points (CCPs) where yield loss is most frequent.
Part 2: Troubleshooting & Optimization Modules
Module 1: The Cyclization Step (The "Tar" Problem)
Context: The Gould-Jacobs cyclization requires high temperatures (
Q: My reaction mixture turns into a black solid, and the yield is <30%. How do I prevent this? A: This is a heat transfer and concentration issue.[1] The cyclization is exothermic; if the concentration is too high or stirring is inefficient, localized hotspots cause polymerization.
Protocol Optimization:
-
Solvent Choice: Switch to Dowtherm A (eutectic mixture of diphenyl oxide and biphenyl). It boils at
, acting as a "thermal heat sink" that clamps the temperature exactly where cyclization occurs, preventing runaway overheating [1]. -
Dilution Factor: Maintain a concentration of 1:10 (w/v) relative to the solvent. Do not run this neat.
-
Addition Mode: Do not mix everything and heat. Heat the Dowtherm A to
first, then add the enamine intermediate portion-wise (solid or pre-dissolved in warm solvent). This ensures immediate cyclization and prevents the accumulation of unreacted intermediate.
| Parameter | Standard Condition | Optimized Condition | Reason |
| Temperature | Ensures rapid cyclization > polymerization. | ||
| Atmosphere | Air | Nitrogen/Argon | Oxidative degradation causes darkening at high temps. |
| Addition | One-pot heating | Portion-wise to hot solvent | Prevents intermediate accumulation (kinetic control). |
Module 2: Chlorination (The "Moisture" Problem)
Context: Converting the 4-hydroxy group to 4-chloro using phosphorus oxychloride (
Q: The reaction stalls, or I get the starting material back after workup.
A: This is likely due to "invisible" moisture deactivating your
Protocol Optimization:
-
Dry Conditions: The 4-hydroxyquinoline-6-carboxylic acid is often hygroscopic. Dry it under vacuum at
for 4 hours before reaction. -
Catalysis: Add catalytic DMF (3-5 drops). This forms the Vilsmeier-Haack reagent in situ, which is a far more potent electrophile than
alone [2]. -
Workup Safety: When quenching, pour the reaction mixture slowly onto crushed ice/ammonia. Never add water to the reaction flask. The 6-COOH group makes the product acidic; ensure the final pH is adjusted to ~7 to precipitate the chloro-acid.
Module 3: Amination (The "Conversion" Problem)
Context: Displacing the 4-chloro group with ammonia (
Q: I am using ethanolic ammonia at reflux, but conversion is low.
A: Ethanol reflux (
Recommended Method: The Phenol Melt (for difficult substrates) If you lack a high-pressure autoclave, use the Phenol Melt method. Phenol acts as both a solvent and a proton shuttle, significantly lowering the activation energy.
-
Mix 4-chloroquinoline-6-carboxylic acid with phenol (5 equiv) .
-
Heat to
to form a melt. -
Pass ammonia gas through the melt or add ammonium acetate.
-
Raise temperature to
for 4-6 hours. -
Workup: Dilute with acetone or ether (phenol is soluble; the amino-acid product is not). Filter the precipitate.
Alternative: Sealed Tube/Autoclave
-
Reagent: 7M
in Methanol. -
Temp:
. -
Pressure: ~10-15 bar.
-
Time: 12-24 hours.
Module 4: Isolation (The "Zwitterion" Problem)
Context: 4-Aminoquinoline-6-carboxylic acid is amphoteric. It has a basic quinoline nitrogen/amine and an acidic carboxylic acid.
Q: I cannot extract my product into organic solvent, but it won't crystallize from water either. A: You are likely at the wrong pH. Zwitterions are most soluble in extreme acid or base and least soluble at their Isoelectric Point (pI) .
Purification Strategy:
-
The Trap: Do not try to extract with DCM or Ethyl Acetate; the compound is too polar.
-
The Fix (Isoelectric Precipitation):
-
After the reaction, the mixture is likely basic (if using excess amine) or acidic (if using phenol/acid workup).
-
Dissolve the crude in minimum water (add NaOH if needed to solubilize as the sodium salt).
-
Slowly add Acetic Acid (or HCl) while monitoring pH.
-
Target pH: 6.5 -- 7.0 .
-
At this pH, the molecule exists as the zwitterion (net neutral charge) and will precipitate out of the aqueous solution.
-
-
Final Polish: Recrystallize from DMF/Water or Ethanol/Water mixtures.
Part 3: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields immediately.
Figure 2: Decision matrix for diagnosing reaction failures based on observable physical states.
References
-
BenchChem. (2025).[3][4] Technical Support Center: Optimizing the Gould-Jacobs Reaction with Diethyl Ethoxymethylenemalonate. Retrieved from 3
-
National Institutes of Health (NIH). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Retrieved from 2
-
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from 5
-
Royal Society of Chemistry. (2020).[6] A practical catalytic reductive amination of carboxylic acids. Chemical Science. Retrieved from 6
Sources
- 1. rodun-int.com [rodun-int.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability & Synthesis of 4-Aminoquinoline-6-Carboxylic Acid
[1]
Current Status: Operational Ticket ID: #AQ6-COOH-STABILITY Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Thermodynamic Trap
Researchers working with 4-aminoquinoline-6-carboxylic acid often encounter a "silent" failure mode: decarboxylation .[1] This molecule exists in a delicate thermodynamic balance.[1] The quinoline ring is electron-deficient, making the carboxylic acid at position 6 prone to leaving as
While the 4-amino group is electron-donating (which theoretically stabilizes the ring), the molecule's tendency to form zwitterionic species (protonated ring nitrogen, deprotonated carboxylate) creates a low-energy pathway for decarboxylation under thermal or acidic stress.[1]
This guide provides field-proven protocols to bypass these thermodynamic traps during synthesis, hydrolysis, and purification.[1]
Module 1: The Thermal Threshold (S_NAr Reactions)
The Issue:
The standard synthesis involves displacing a 4-chloro substituent with an amine via Nucleophilic Aromatic Substitution (
The Mechanism: At high temperatures, especially in aprotic polar solvents (DMSO, DMF), the carboxylate anion is "naked" (poorly solvated), raising its ground state energy.[1] Simultaneously, the transition state for decarboxylation is stabilized by the electron-withdrawing nature of the quinoline ring.[1]
Optimized Protocol: Low-Temperature Acid-Catalyzed Displacement
Instead of thermal fusion, use acid catalysis to activate the 4-chloro position, allowing the reaction to proceed at temperatures below the decarboxylation threshold (<100°C).[1]
Step-by-Step Methodology:
-
Reagents:
-
Procedure:
-
Dissolve the substrate in ethanol/pentanol.[1]
-
Add the amine and the acid catalyst.[1] Note: The acid protonates the ring nitrogen, making the C-4 position significantly more electrophilic.
-
Heat to 80°C (Reflux for EtOH) . Do NOT exceed 110°C.
-
Monitor via HPLC.[1] The reaction will be slower than thermal fusion but preserves the carboxylate.[1]
-
-
Workup:
Data Comparison: Solvent Effects on Stability
| Solvent System | Reaction Temp | Reaction Time | Decarboxylation Risk | Yield |
| Neat Fusion | 160-180°C | 1-2 h | CRITICAL (>40%) | Low (Tars) |
| DMSO/DMF | 140°C | 4 h | HIGH | Moderate |
| Phenol Melt | 120°C | 3 h | MODERATE | High |
| EtOH/Cat.[1] HCl | 80°C | 12-16 h | NEGLIGIBLE | High |
Module 2: The Acidic Trap (Hydrolysis of Precursors)
The Issue:
Users often synthesize the carboxylic acid from a nitrile (6-CN) or ester precursor.[1] Standard acidic hydrolysis (e.g.,
The Mechanism:
In strong acid, the ring nitrogen is protonated (
Optimized Protocol: Stepwise Basic Hydrolysis
Avoid acidic conditions entirely.[1] Use a base-mediated pathway which generates the carboxylate anion (stabilized by resonance) rather than the free acid.[1][2]
Step-by-Step Methodology:
-
Nitrile-to-Amide (The Controlled Stop):
-
Amide-to-Acid (The Gentle Conversion):
-
Isolation (The Danger Zone):
Module 3: Visualization of Failure Modes
The following logic tree helps you diagnose where decarboxylation is occurring in your workflow.
Caption: Decision tree illustrating the mechanistic risks of thermal and acidic conditions versus the stability of basic pathways.
Frequently Asked Questions (FAQ)
Q1: I see a new spot on TLC just above my product after drying. What is it?
-
Diagnosis: This is likely the decarboxylated 4-aminoquinoline.[1]
-
Cause: You likely dried the zwitterionic solid in a vacuum oven at >60°C.[1]
-
Fix: 4-Aminoquinoline-6-carboxylic acid holds water tightly.[1] Do not heat to remove it.[1] Use lyophilization (freeze-drying) or wash with anhydrous diethyl ether and dry under high vacuum at room temperature.[1]
Q2: Can I use Copper (CuI) to catalyze the coupling of the amine?
-
Warning: Copper is a known decarboxylation catalyst for heteroaromatic acids (protodecarboxylation).[1]
-
Fix: If you must use metal catalysis (e.g., Buchwald-Hartwig), protect the carboxylic acid as an ester (methyl or ethyl) first.[1] Perform the coupling, then gently hydrolyze the ester using the "Basic Hydrolysis" protocol above.
Q3: My product is insoluble in everything. How do I purify it without heating?
-
Insight: The molecule is a zwitterion (insoluble in organic solvents, insoluble in water at neutral pH).[1]
-
Protocol: Dissolve the crude solid in dilute
(where it exists as the soluble anion). Filter off insoluble impurities.[1] Then, carefully acidify the filtrate with Acetic Acid to pH 5.[1] The pure product will precipitate as a fine powder.[1]
References
-
Mechanisms of Decarboxylation: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[1] Canadian Journal of Chemistry, vol. 57, no.[1] 10, 1979.[1] [1]
-
S_NAr Synthesis Conditions: Musonda, C. C., et al. "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives."[1] PLOS ONE, 2015.[1]
-
Hydrolysis Protocols: "Hydrolysis of Nitriles." Master Organic Chemistry, 2022.[1][3]
-
Quinoline Stability: Pisonero-Vaquero, S., et al. "Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids."[1] Journal of Heterocyclic Chemistry, 2019.[1] [1]
Purification strategies for removing starting materials from "4-Aminoquinoline-6-carboxylic acid"
Case ID: 4AQ-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Removal of starting materials and isolation of zwitterionic species.
Introduction: The "Zwitterion Trap"
Welcome to the technical support guide for 4-Aminoquinoline-6-carboxylic acid . If you are struggling with low purity or persistent starting materials, you are likely battling the amphoteric nature of this molecule.
This compound possesses both a basic motif (4-aminoquinoline, pKa ~8-9) and an acidic motif (carboxylic acid, pKa ~4). This creates a zwitterion at neutral pH, leading to:
-
Poor Solubility: It is often insoluble in water and standard organic solvents (DCM, EtOAc) at neutral pH.
-
Silica Incompatibility: The molecule streaks on silica gel due to strong interactions with silanols, making flash chromatography inefficient.
The Solution: Instead of fighting these properties, we will exploit them using Isoelectric Point (pI) Precipitation as the primary purification engine, followed by Reactive Trituration .
Module 1: Isoelectric Point (pI) Precipitation
Target Impurities: 4-Chloroquinoline-6-carboxylic acid, inorganic salts, non-acidic neutrals.
This is the "workhorse" method. Because your product is a zwitterion, it has minimum solubility at its isoelectric point (approximately pH 5.5 – 6.5). Most starting materials (like 4-chloro derivatives) lack the highly basic amino group at position 4, giving them a drastically different solubility profile vs. pH.
Protocol 1.1: The pH Swing
-
Dissolution (High pH):
-
Suspend the crude solid in 1M NaOH (approx. 10-15 volumes).
-
Stir until fully dissolved. The product exists as the anionic carboxylate/free base species.
-
Checkpoint: If solids remain, these are likely non-acidic impurities (e.g., unreacted anilines lacking acid groups). Filter these off immediately.
-
-
The Acid Drop:
-
Cool the filtrate to 0–5 °C.
-
Slowly add glacial acetic acid or 2M HCl dropwise with vigorous stirring.
-
CRITICAL: Do not overshoot to pH 1. You must stop at the Isoelectric Point (pH 6.0 ± 0.5) .
-
Observation: The solution will cloud over. A heavy precipitate (the zwitterion) will form.
-
-
Digestion & Filtration:
Visualizing the Logic
Figure 1: The pH Swing workflow exploits the solubility minimum of the zwitterion to separate it from non-amphoteric impurities.
Module 2: Reactive Trituration (Scavenging)
Target Impurities: 4-Aminobenzoic acid (PABA), trace anilines.
If Module 1 leaves trace starting materials (specifically PABA from Gould-Jacobs synthesis), recrystallization can be lossy. Trituration (washing the solid with a solvent that dissolves only the impurity) is superior.
Solvent Selection Table
| Impurity Type | Recommended Solvent | Mechanism |
| Lipophilic (e.g., Chlorinated intermediates) | Hot Ethyl Acetate | The zwitterionic product is insoluble in EtOAc. Lipophilic impurities dissolve. |
| Anilines (e.g., PABA) | Hot Ethanol (95%) | PABA is significantly more soluble in hot ethanol than the zwitterionic quinoline. |
| Inorganic Salts | Cold Water | Removes trapped NaCl/NaOAc from the precipitation step. |
Protocol 2.1: The "Hot Slurry" Wash
-
Place the dried solid from Module 1 into a flask.
-
Add Ethanol (5 volumes).
-
Heat to reflux for 15 minutes. The product should NOT dissolve; it should remain a slurry.
-
Filter while hot .
-
The filtrate contains the impurities. The filter cake is your purified product.
Module 3: Recrystallization (The Polish)
Use only if purity is <95% after Modules 1 & 2.
Zwitterionic quinolines have a very steep solubility curve in organic acids.
-
Solvent System: Glacial Acetic Acid (AcOH).
-
Protocol:
-
Dissolve the solid in the minimum amount of boiling Glacial Acetic Acid .
-
(Optional) Add activated carbon to remove color; filter hot.
-
Allow to cool slowly to room temperature.
-
The mono-acetate salt or the zwitterion (depending on moisture) will crystallize out.
-
Filter and wash with diethyl ether (to remove acetic acid).
-
Troubleshooting & FAQs
Q1: I acidified the basic solution, but no precipitate formed.
-
Cause: You likely over-acidified to pH < 2. At low pH, the pyridine nitrogen protonates, making the molecule cationic and water-soluble (Solubility: Cation > Zwitterion < Anion).
-
Fix: Back-titrate with dilute NaOH until you hit pH 6.0. The solid will crash out.
Q2: My HPLC shows a massive tailing peak.
-
Cause: Zwitterions interact with the silica packing in standard C18 columns.
-
Fix: You are not seeing an impurity; you are seeing peak distortion. Add 0.1% Trifluoroacetic acid (TFA) or 10mM Ammonium Acetate to your mobile phase to suppress ionization and sharpen the peak.
Q3: How do I remove 4-chloroquinoline-6-carboxylic acid (starting material)?
-
Strategy: This impurity is less basic than your product.
-
Dissolve crude in dilute HCl (pH 1-2) .
-
Your product (4-amino) will be fully protonated and soluble.
-
The 4-chloro impurity (weak base) may remain partially insoluble or can be extracted into an organic solvent (like Ethyl Acetate) while the product stays in the acidic water layer.
-
Action: Perform an EtOAc wash on the acidic aqueous phase before raising the pH to precipitate the product.
-
Troubleshooting Decision Tree
Figure 2: Decision matrix for common purification failures.
References
-
Solubility of Zwitterionic Quinolines
-
Isoelectric Point Calculation & Behavior
- Source: Master Organic Chemistry.
- Relevance: foundational principles for calculating pI of amphoteric molecules containing amine and carboxylic acid moieties.
-
Synthesis and Purification of 4-Aminoquinolines
- Source: PLOS ONE.
- Relevance: Provides protocols for the work-up of 4-aminoquinoline derivatives, specifically highlighting acid-base extraction techniques.
-
Impurity Removal (PABA)
- Source: Royal Society of Chemistry (CrystEngComm).
- Relevance: Details the solubility of 4-aminobenzoic acid (common starting material)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
Handling and storage guidelines for "4-Aminoquinoline-6-carboxylic acid"
Welcome to the comprehensive technical support guide for 4-Aminoquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and utilization of this compound in your experiments. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to anticipate and troubleshoot common challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and safe handling of 4-Aminoquinoline-6-carboxylic acid.
1. What is 4-Aminoquinoline-6-carboxylic acid and what are its primary applications?
4-Aminoquinoline-6-carboxylic acid is a heterocyclic organic compound. The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of 4-aminoquinoline are known for a wide range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties. The carboxylic acid moiety at the 6-position provides a handle for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules and potential drug candidates.
2. What are the essential safety precautions for handling this compound?
As a powdered chemical, it is crucial to handle 4-Aminoquinoline-6-carboxylic acid in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust. Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times. Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
3. What are the recommended storage conditions for 4-Aminoquinoline-6-carboxylic acid?
For long-term stability, 4-Aminoquinoline-6-carboxylic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It is advisable to protect the compound from light, as many aromatic compounds can be light-sensitive over time. Storing it away from incompatible materials, such as strong oxidizing agents, is also recommended.
4. How should I prepare stock solutions of 4-Aminoquinoline-6-carboxylic acid?
The solubility of 4-Aminoquinoline-6-carboxylic acid is not extensively reported in the literature. However, based on the properties of similar quinoline carboxylic acids, it is expected to have limited solubility in water and better solubility in organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of similar compounds. For reactions, solvents like dichloromethane, ethanol, and acetonitrile have been used for 4-aminoquinoline derivatives, often with heating. It is always recommended to perform a small-scale solubility test with your intended solvent before preparing a large stock solution.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Q1: I am having trouble dissolving 4-Aminoquinoline-6-carboxylic acid in my desired solvent. What can I do?
A1: Difficulty in dissolving this compound is a common challenge. The combination of the aromatic quinoline ring and the polar amino and carboxylic acid groups can lead to complex solubility behavior. Here is a step-by-step approach to troubleshoot this issue:
Experimental Protocol: Stepwise Solubilization of 4-Aminoquinoline-6-carboxylic acid
-
Solvent Selection:
-
Start with a small amount of the compound and test solubility in a range of solvents from polar to nonpolar. Common starting points include DMSO, DMF, methanol, and ethanol.
-
For aqueous buffers, the pH will be critical. The amino group and the quinoline nitrogen are basic, while the carboxylic acid is acidic. Adjusting the pH away from the isoelectric point should increase solubility. Try acidifying with a small amount of HCl or making the solution basic with NaOH.
-
-
Physical Assistance:
-
Sonication: Place the vial in a sonicator bath. The ultrasonic waves can help to break up solid aggregates and increase the rate of dissolution.
-
Vortexing: Vigorous vortexing can also aid in solubilization.
-
Gentle Heating: Gently warm the solution (e.g., to 30-40 °C). Be cautious, as excessive heat can lead to degradation, especially over long periods. Always monitor for any color change, which might indicate decomposition.
-
-
Co-solvents:
-
If the compound is intended for use in an aqueous medium but has poor water solubility, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO and then diluting it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
-
Caption: A decision-making workflow for troubleshooting solubility issues.
Q2: My solution of 4-Aminoquinoline-6-carboxylic acid has changed color over time. Is it still usable?
A2: A color change, particularly to yellow or brown, often indicates degradation of quinoline-containing compounds. This can be caused by exposure to light, air (oxidation), or prolonged heating.
To minimize degradation:
-
Prepare Fresh Solutions: It is always best practice to prepare solutions of 4-Aminoquinoline-6-carboxylic acid fresh for each experiment.
-
Storage of Solutions: If a stock solution must be stored, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C and protect them from light by wrapping the vials in aluminum foil or using amber vials.
-
Inert Atmosphere: For sensitive applications, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
If you observe a significant color change, it is recommended to discard the solution and prepare a fresh one to ensure the integrity of your experimental results.
Q3: I am seeing precipitation in my cell culture media after adding my DMSO stock of 4-Aminoquinoline-6-carboxylic acid. How can I prevent this?
A3: This is a common issue when adding a compound from a high-concentration organic stock into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution.
Here are some tips to avoid this:
-
Lower the Stock Concentration: If possible, use a more dilute stock solution in DMSO.
-
Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilutions in your media.
-
Increase Final Volume: Adding a small volume of stock to a larger volume of media can help.
-
Mixing Technique: When adding the stock solution, ensure the media is being gently stirred or swirled to facilitate rapid and even dispersion.
-
Temperature: Ensure both your stock solution and the media are at the same temperature before mixing.
Quantitative Data Summary
While specific quantitative data for 4-Aminoquinoline-6-carboxylic acid is limited, the table below provides general information for the parent compound, 4-aminoquinoline, to serve as a reference.
| Property | Value (for 4-Aminoquinoline) | Source |
| Molecular Formula | C₉H₈N₂ | |
| Molar Mass | 144.177 g/mol | |
| Appearance | White/Yellow/Orange Powder to Crystalline | |
| Melting Point | 151–155 °C |
Note: The properties of 4-Aminoquinoline-6-carboxylic acid will differ from the parent compound due to the presence of the carboxylic acid group.
Key Experimental Workflows
The following diagram illustrates a generalized workflow for incorporating 4-Aminoquinoline-6-carboxylic acid into a biological experiment, emphasizing critical handling and preparation steps.
Caption: A generalized workflow for preparing and using the compound.
References
- Romero, J. D., & Delgado, J. (2025).
-
Wikipedia. (n.d.). 4-Aminoquinoline. Retrieved from [Link]
- Herrera, L., et al. (2020). Antileishmanial activity of a new chloroquine analog in an animal model of Leishmania amazonensis. Frontiers in Cellular and Infection Microbiology.
- MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules.
- Cheng, G., & Cui, X. (2013). Copper-Catalyzed Three-Component Cascade Annulation of Alkynyl-aryl-imines, Sulfonyl Azides, and Water to 2-Aryl-4-sulfoaminoquinolines. Organic Letters.
-
Chem-Impex. (n.d.). 6-Methoxyquinoline-4-carboxylic acid. Retrieved from [Link]
- Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
-
ResearchGate. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Retrieved from [Link]
- Kamal, A., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.
- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- MDPI. (2022).
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline-3-carboxylic acid. Retrieved from [Link]
Technical Support Center: Troubleshooting 4-Aminoquinoline-6-carboxylic Acid Assays
Introduction: The "Jekyll and Hyde" Scaffold
As researchers, we often treat small molecules as static reagents, but 4-Aminoquinoline-6-carboxylic acid (4-AQA) is a dynamic chemical entity. Its behavior is strictly governed by its environment. If you are observing shifting IC50 values, "non-responsive" wells, or impossibly high hit rates, you are likely not facing a biological variance, but a physicochemical artifact.
This compound belongs to a class of amphoteric fluorophores . It possesses a basic quinoline nitrogen, an exocyclic amine, and an acidic carboxyl group. This creates a "perfect storm" for assay interference: pH-dependent solubility crashes, autofluorescence, and colloidal aggregation.
This guide deconstructs these failure modes into solvable protocols.
Part 1: The Solubility & Aggregation Trap
The Core Issue: Isoelectric Precipitation
4-AQA is zwitterionic. At a specific pH (its isoelectric point, pI), the net charge is zero. In this state, water solubility hits its nadir, and the compound crashes out of solution—often forming invisible micro-precipitates that scatter light or sequester proteins non-specifically.
Symptoms:
-
Steep Hill slopes (> 2.0) in dose-response curves.
-
Loss of potency upon freeze-thaw cycles.
-
"Sticky" compound behavior in plasticware.
Technical Insight: The Aggregation Pathway
At high concentrations (often >10 µM in low-detergent buffers), aminoquinolines can form colloidal aggregates. These are not true inhibitors; they adsorb enzyme targets, causing false positives.
Figure 1: The transition from functional monomer to promiscuous colloidal aggregate. Aggregates sequester proteins, leading to false inhibition signals.
Troubleshooting Protocol: The "Detergent Challenge"
To validate if your inhibition is real or due to aggregation, perform this specific control.
-
Prepare Assay Buffer: Create two versions of your assay buffer.
-
Buffer A: Standard buffer (e.g., PBS).
-
Buffer B: Standard buffer + 0.01% Triton X-100 (or 0.005% Tween-20).
-
-
Run Dose-Response: Test 4-AQA in both buffers side-by-side.
-
Analyze Shift:
-
Result: If IC50 shifts significantly (>3-fold) or activity disappears in Buffer B, the compound was aggregating. The detergent broke the colloid, revealing the true (lack of) potency.
-
Part 2: Photophysical Interference (The "Glowing" Artifact)
The Core Issue: Autofluorescence
The aminoquinoline scaffold is inherently fluorescent. Its excitation/emission spectra often overlap with common assay fluorophores (like Coumarin, FITC, or GFP).
Symptoms:
-
Signal increases in inhibition assays (if readout is fluorescence intensity).
-
High background in "No Enzyme" controls containing the compound.
-
Inconsistent results between fluorescence-based and absorbance-based assays.
Q&A: Diagnosing Interference
Q: How do I know if 4-AQA is interfering with my specific readout? A: You must run a Spectral Scan .
-
Dilute 4-AQA to your highest assay concentration (e.g., 50 µM) in assay buffer.
-
Using a plate reader, scan excitation (300–500 nm) and emission (400–600 nm).
-
Overlay this spectrum with your assay's fluorophore (e.g., Resorufin, AMC).
-
Decision: If the overlap is >20%, you must switch to a red-shifted readout (e.g., Rhodamine) or a non-fluorescent readout (e.g., Mass Spec, Absorbance).
Part 3: pH and Protonation States
The Core Issue: The Protonation Switch
The biological activity of 4-AQA depends heavily on which nitrogen is protonated. The ring nitrogen (N1) typically has a pKa ~6-8, and the exocyclic amine can also protonate.[1] Small shifts in buffer pH (e.g., pH 7.0 vs 7.4) can drastically alter the ratio of ionized species, changing binding affinity.
Data Summary: Ionization Impact
| Parameter | Acidic pH (5.5 - 6.5) | Physiological pH (7.2 - 7.4) | Basic pH (> 8.0) |
| Dominant Species | Cationic (Protonated Ring N) | Zwitterionic / Neutral Mix | Anionic (Carboxylate) |
| Solubility | High | LOW (Risk Zone) | High |
| Membrane Permeability | Low | High | Low |
| Binding Mode | Electrostatic driven | Hydrophobic driven | Electrostatic Repulsion? |
Workflow: Optimizing Buffer pH
Figure 2: Decision tree for mitigating pH-induced variability.
Part 4: Summary of Recommendations
To stabilize your data with 4-Aminoquinoline-6-carboxylic acid, implement these three "Golden Rules":
-
Mandatory Detergent: Always include 0.01% Triton X-100 in your assay buffer to prevent colloidal aggregation [1].
-
Red-Shifted Readouts: Avoid blue/green fluorescence assays. Use readouts >550 nm or luminescence to avoid aminoquinoline autofluorescence [2].
-
pH Locking: Do not rely on weak buffers. Use 50-100 mM HEPES or Tris to strictly maintain pH, preventing ionization shifts during the assay incubation [3].
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Context: Mechanisms of aggregation and non-specific binding in screening).
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. (Context: Fluorescence interference and autofluorescence of small molecules).
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Context: Solubility profiles, pKa effects on solubility, and zwitterionic behavior).
-
Vertex AI Search Context . (2025). Search Results on 4-Aminoquinoline Properties. 1 (Context: Synthetic utility and physicochemical properties of the scaffold).
Sources
Technical Support Center: Troubleshooting Poor Cell Permeability of 4-Aminoquinoline-6-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Aminoquinoline-6-carboxylic acid derivatives. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the cell permeability of this important class of compounds. As you navigate the complexities of drug discovery, this resource will serve as a practical, experience-driven tool to help you overcome common experimental hurdles and optimize the cellular uptake of your molecules.
Understanding the Challenge: The Physicochemical Profile of 4-Aminoquinoline-6-carboxylic Acids
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the introduction of a carboxylic acid at the 6-position, while often crucial for target engagement or solubility, presents a significant challenge to cell permeability. This is primarily due to the ionizable nature of both the quinoline nitrogen and the carboxylic acid group, which can lead to a high degree of polarity and a low partition coefficient (LogP) at physiological pH.
This guide will address these intrinsic challenges through a series of frequently asked questions, providing both theoretical explanations and practical, step-by-step protocols to diagnose and resolve poor cell permeability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Concepts & Initial Assessment
Question 1: My 4-aminoquinoline-6-carboxylic acid derivative shows poor activity in cell-based assays, and I suspect low permeability. What are the first physicochemical properties I should evaluate?
Answer:
Before embarking on complex cellular assays, a thorough understanding of your compound's fundamental physicochemical properties is critical. These properties are often predictive of permeability issues and can guide your troubleshooting strategy.
Key Physicochemical Parameters to Assess:
-
Lipophilicity (LogP/LogD): Lipophilicity is a key driver of passive diffusion across the lipid bilayer of cell membranes. For ionizable compounds like yours, the distribution coefficient (LogD) at physiological pH (typically 7.4) is more informative than the partition coefficient (LogP) of the neutral species. A low LogD value often correlates with poor permeability.
-
Aqueous Solubility: While seemingly counterintuitive, adequate aqueous solubility is necessary to ensure your compound is available at the cell surface to initiate permeation. Poor solubility can lead to compound precipitation in your assay medium, resulting in an artificially low apparent permeability.
-
pKa: The ionization state of your molecule at the pH of the assay buffer is dictated by its pKa values. The 4-aminoquinoline nitrogen is basic, while the carboxylic acid is acidic. The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to non-ionized species. The non-ionized form is generally more permeable.
-
Molecular Weight (MW) and Polar Surface Area (PSA): Larger molecules with a high PSA tend to have lower passive permeability. Adherence to guidelines like Lipinski's Rule of Five can be a useful initial assessment.[3]
Troubleshooting Workflow: Initial Physicochemical Assessment
Caption: Troubleshooting workflow based on Caco-2 assay results.
Question 4: My Caco-2 results show a high efflux ratio. What does this mean and what can I do about it?
Answer:
An efflux ratio greater than 2 is a strong indication that your compound is a substrate for one or more efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). [4]These transporters are present on the apical surface of intestinal cells and actively pump substrates back into the intestinal lumen, thereby reducing net absorption. Quinolone derivatives have been reported to be substrates for such efflux pumps. [5][6] Strategies to Overcome Efflux:
-
Co-administration with an Efflux Inhibitor: To confirm that your compound is an efflux substrate, you can repeat the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm efflux involvement.
-
Structural Modification (SAR): Structure-activity relationship (SAR) studies can help identify the structural features of your molecule that are recognized by the efflux transporter. [1]Modifications to mask or remove these features can reduce efflux. For 4-aminoquinolines, this could involve altering the side chain at the 4-position or substituents on the quinoline ring.
-
Formulation Approaches: Certain formulation strategies, such as the use of self-emulsifying drug delivery systems (SEDDS), have been shown to inhibit efflux transporters and enhance the absorption of their substrates. [3]
Section 3: Strategies for Improving Permeability
Question 5: My compound has inherently low passive permeability and is not an efflux substrate. What are the most effective strategies to improve its cellular uptake?
Answer:
When poor passive diffusion is the primary hurdle, several chemical and formulation strategies can be employed to enhance the permeability of your 4-aminoquinoline-6-carboxylic acid derivatives.
1. Prodrug Approach:
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. For compounds with a carboxylic acid, a common and effective strategy is to create an ester prodrug. This masks the polar carboxylic acid group, increasing lipophilicity and enhancing passive diffusion. Once inside the cell, cellular esterases cleave the ester bond, releasing the active carboxylic acid.
Workflow for Prodrug Design and Evaluation:
Caption: Workflow for developing and testing a prodrug strategy.
2. Structural Modification to Increase Lipophilicity:
Systematic structural modifications can be made to the 4-aminoquinoline-6-carboxylic acid scaffold to increase its lipophilicity. This could involve:
-
Alkylation or Arylation: Introducing lipophilic alkyl or aryl groups at various positions on the quinoline ring.
-
Halogenation: The addition of halogens, such as chlorine or fluorine, can increase lipophilicity.
-
Side Chain Modification: Modifying the amino side chain at the 4-position with more lipophilic moieties. [1] It is crucial to balance the increase in lipophilicity with the potential impact on target binding and aqueous solubility.
3. Formulation Strategies:
For preclinical studies, formulation approaches can significantly improve the apparent permeability and oral absorption of your compounds. These include:
-
Use of Permeation Enhancers: These are excipients that reversibly disrupt the integrity of the cell membrane or tight junctions, allowing for increased drug passage.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. [3] Comparative Table of Permeability Enhancement Strategies:
| Strategy | Mechanism of Action | Advantages | Challenges |
| Prodrugs | Temporarily masks polar functional groups to increase lipophilicity. | Can significantly improve permeability; allows for targeted drug delivery. | Requires careful design to ensure efficient in vivo conversion; potential for altered metabolism. |
| Structural Modification | Increases the intrinsic lipophilicity of the molecule. [1] | Permanent improvement in permeability; can also improve target affinity. | May negatively impact solubility, target binding, or introduce new toxicities. |
| Formulation with Enhancers | Reversibly alters membrane integrity to facilitate drug passage. | Can be applied to a wide range of compounds. | Potential for local irritation or toxicity; effect may be transient. |
| Lipid-Based Formulations | Enhances solubilization and lymphatic transport, potentially bypassing first-pass metabolism. [3] | Can significantly improve bioavailability of poorly soluble drugs. | Complex formulation development; potential for variability in performance. |
Conclusion
Troubleshooting poor cell permeability of 4-aminoquinoline-6-carboxylic acid derivatives requires a systematic and multi-faceted approach. By first understanding the fundamental physicochemical properties of your compounds and then employing a tiered strategy of in vitro permeability assays, you can effectively diagnose the underlying causes of poor cellular uptake. Whether the issue is low passive diffusion, active efflux, or a combination of factors, the strategies outlined in this guide—from prodrug design to formulation optimization—provide a rational framework for improving the drug-like properties of your molecules and advancing your most promising candidates.
References
- Al-Salam, A., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters.
- Romero, A. H., & Delgado, J. E. (2021). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 9, 735393.
- Chavda, V. P., et al. (2022). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics, 14(9), 1779.
- Jain, A., et al. (2012). Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Applied Pharmaceutical Science, 2(6), 34-39.
- Patsnap. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Singh, S., et al. (2024). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 13(4), 339.
- Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. IDrugs, 7(6), 569-572.
- Kaur, K., et al. (2020). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 207, 112729.
- Garg, V., & Singh, H. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Asian Journal of Pharmaceutics, 10(3).
- Sabatini, S., et al. (2021).
- Rautio, J., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 16(2), 295.
-
Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Corning. (n.d.). Corning® HTS Transwell®-96 Permeable Support Protocols for Drug Transport Guidelines for Use. Retrieved from [Link]
- van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Chen, I. J., et al. (2021).
- Wilson, C., et al. (2020). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 63(10), 5121-5130.
- Marcsisin, S. R., et al. (2014).
- Sharma, P., et al. (2024).
- Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids. In Prodrugs (pp. 93-126). Springer.
Sources
- 1. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"4-Aminoquinoline-6-carboxylic acid" vs. chloroquine mechanism of action
This guide objectively compares Chloroquine (CQ) with 4-Aminoquinoline-6-carboxylic acid (6-COOH-AQ) .
While Chloroquine is a clinically established antimalarial, 4-Aminoquinoline-6-carboxylic acid serves primarily as a mechanistic probe in Structure-Activity Relationship (SAR) studies. This comparison highlights the critical role of lysosomotropic accumulation and lipophilicity in antimalarial efficacy.
Executive Summary
The antimalarial efficacy of 4-aminoquinolines depends on two distinct factors: (1) Target Engagement (binding to heme) and (2) intracellular Pharmacokinetics (accumulation in the digestive vacuole).
-
Chloroquine possesses both properties: it binds heme and accumulates up to 1000-fold in the parasite's acidic food vacuole due to its weak base properties ("Ion Trapping").
-
4-Aminoquinoline-6-carboxylic acid retains the core scaffold potentially capable of binding heme but lacks the physicochemical properties required for vacuolar accumulation. The introduction of the carboxylic acid moiety (pKa ~4.5) renders the molecule zwitterionic or anionic at physiological pH, preventing membrane permeation and vacuolar trapping.
Part 1: Physicochemical Divergence
The biological divergence between these two molecules stems from their acid-base behavior.
| Feature | Chloroquine (CQ) | 4-Aminoquinoline-6-carboxylic acid |
| Core Structure | 4-Aminoquinoline with 7-Chloro substitution. | 4-Aminoquinoline with 6-Carboxylic Acid.[1][2][3][4][5][6] |
| Side Chain | Basic diethylamino side chain (pKa ~10.2). | Variable (often lacks the basic side chain or is zwitterionic). |
| Dominant Species (pH 7.4) | Cationic/Neutral (Lipophilic enough to cross membranes). | Anionic (COO-) (Hydrophilic, repelled by membranes). |
| Vacuolar Accumulation | High (Trapped by protonation inside pH 5.5 vacuole). | Negligible (Cannot cross lipid bilayer to enter). |
| Heme Binding (Electronic) | High (7-Cl is electron-withdrawing, enhancing | Moderate/High (COOH is also electron-withdrawing, but position 6 alters vector). |
| In Vitro Activity (IC50) | High Potency (5–20 nM). | Inactive / Low Potency (>10,000 nM). |
Part 2: Mechanism of Action (The Comparative Analysis)
1. The Chloroquine Mechanism (The "Weak Base" Hypothesis)
Chloroquine acts as a "lysosomotropic" agent. At neutral plasma pH, a fraction of CQ exists in an uncharged form, allowing it to diffuse passively across the parasite's plasma membrane and the digestive vacuole (DV) membrane. Once inside the acidic DV (pH ~5.5), the basic nitrogens become fully protonated (
2. The 6-Carboxylic Acid Failure Mode
The 6-carboxylic acid derivative introduces a highly polar, ionizable group.
-
At pH 7.4 (Cytosol/Plasma): The carboxylic acid is deprotonated (
). Biological membranes are lipophilic and repel charged anions. The molecule cannot passively diffuse into the parasite. -
At pH 5.5 (Vacuole): Even if the molecule were injected into the vacuole, the pH is close to the pKa of the acid group. It would not undergo the massive "protonation trapping" effect seen with the basic side chain of CQ.
-
Result: The drug never reaches the target (heme) in sufficient concentrations to inhibit crystallization.
Visualizing the Pathway
Figure 1: Mechanism of Action Comparison.[7] Chloroquine (Blue/Green) successfully crosses the membrane and traps itself in the vacuole to inhibit heme polymerization. The 6-Carboxylic Acid derivative (Red) is charged at physiological pH and is repelled by the membrane, failing to reach the target.
Part 3: Experimental Validation Protocols
To verify the mechanistic differences described above, researchers utilize two complementary assays: Cell-Free Heme Binding (does it bind?) and Cellular Accumulation (does it get in?).
Protocol 1: Beta-Hematin Inhibition Assay (BHIA)
Purpose: To determine if the molecule can physically inhibit heme polymerization in the absence of cellular membranes. This controls for "Target Engagement."
-
Reagent Preparation:
-
Hemin Stock: Dissolve hemin chloride (16.3 mg) in 1 mL of 1 M NaOH. Dilute to 10 mL with PBS.
-
Drug Stock: Dissolve Chloroquine and 6-COOH-AQ in DMSO (10 mM).
-
Acetate Buffer: 0.5 M Sodium Acetate, pH 5.0.
-
-
Reaction Setup:
-
In a 96-well plate, add 100 µL of hemin solution (final conc. 100 µM).
-
Add 100 µL of drug solution at varying concentrations (0–1000 µM).
-
Initiate polymerization by adding 100 µL of Acetate Buffer (pH 5.0).
-
-
Incubation: Incubate at 37°C for 12–24 hours.
-
Quantification:
-
Wash the plate with 2.5% SDS in 0.1 M Sodium Bicarbonate (pH 9.1). This dissolves free heme and drug-heme complexes but not polymerized Beta-Hematin (Hemozoin).
-
Dissolve the remaining pellet (Beta-Hematin) in 1 M NaOH.
-
Measure absorbance at 405 nm.[7]
-
-
Result Interpretation:
-
Chloroquine: Low IC50 (inhibits polymerization).
-
6-COOH-AQ: Likely shows some inhibition (moderate IC50) because the quinoline core can still interact with heme in solution, even if it can't enter a cell.
-
Protocol 2: Cellular Accumulation Assay
Purpose: To prove the "Ion Trapping" defect of the 6-COOH derivative.
-
Cell Culture: Culture P. falciparum (strain 3D7) to 5-10% parasitemia (trophozoite stage).
-
Incubation:
-
Suspend infected erythrocytes in RPMI 1640 (pH 7.4).
-
Add radiolabeled (
H)-Chloroquine or unlabeled 6-COOH-AQ (detected via HPLC) at 10 nM. -
Incubate for 1 hour at 37°C.
-
-
Separation:
-
Spin down cells (10,000 x g, 30 sec) through a layer of Dibutyl phthalate/Dioctyl phthalate (oil cushion) to separate cells from free drug in the medium.
-
-
Lysis & Measurement:
-
Lyse the cell pellet.
-
Measure drug concentration relative to cell number.
-
-
Result Interpretation:
-
Chloroquine: Cellular Accumulation Ratio (CAR) > 1000.
-
6-COOH-AQ: Cellular Accumulation Ratio < 5 (No significant accumulation).
-
Visualizing the Workflow
Figure 2: Experimental Workflow. Parallel assessment of intrinsic heme affinity (Blue) and cellular accumulation (Red) distinguishes the two compounds.
References
-
Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation and inhibition of beta-hematin formation." Journal of Medicinal Chemistry.
-
Warhurst, D. C. (1981). "The quinine-haemin interaction and its relationship to antimalarial activity."[7][8][9] Biochemical Pharmacology.
-
Fitch, C. D. (2004). "Ferriprotoporphyrin IX, phospholipids, and the antimalarial actions of quinoline drugs." Life Sciences.
-
Sullivan, D. J., et al. (1996). "On the molecular mechanism of chloroquine's antimalarial action." Proceedings of the National Academy of Sciences.
-
Vippagunta, S. R., et al. (2000). "Structural specificity of chloroquine-hematin binding inhibition." Journal of Medicinal Chemistry.
Sources
- 1. Synthesis, Antiplasmodial Activity, and β-Hematin Inhibition of Hydroxypyridone–Chloroquine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-aminoquinoline analogs of chloroquine with shortened side chains retain activity against chloroquine-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Guide: 4-Aminoquinoline-6-carboxylic Acid vs. Ester Derivatives
Topic: Comparative Cytotoxicity of "4-Aminoquinoline-6-carboxylic acid" and its Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison of 4-Aminoquinoline-6-carboxylic acid (Parent Acid) and its ester derivatives (specifically the Ethyl and Methyl esters). While the 4-aminoquinoline scaffold is historically significant for antimalarial (e.g., Chloroquine) and emerging anticancer applications, the introduction of a carboxylic acid moiety at the C-6 position fundamentally alters the molecule's physicochemical profile.
Key Insight: The parent acid exhibits significantly reduced cytotoxicity in vitro compared to its ester derivatives. This is not due to a lack of intrinsic potency at the target site (e.g., DNA intercalation or topoisomerase inhibition), but rather due to zwitterionic hindrance preventing passive membrane diffusion. The esters act as lipophilic prodrugs or active analogs, restoring cellular uptake and cytotoxicity.
Chemical Structure & Physicochemical Comparison
To understand the biological data, we must first analyze the structural determinants. The 6-carboxylic acid creates a zwitterion at physiological pH (active amino group: protonated; carboxyl group: deprotonated), drastically reducing membrane permeability.
Table 1: Physicochemical Profile Comparison
| Feature | 4-Aminoquinoline-6-carboxylic Acid | Ethyl 4-aminoquinoline-6-carboxylate |
| CAS Number | Not widely listed (Generic) | 1416440-06-6 |
| Molecular Weight | ~188.18 g/mol | 216.24 g/mol |
| LogP (Lipophilicity) | < 0.5 (Predicted) | 1.99 (Experimental) |
| TPSA (Polar Surface) | > 90 Ų | 65.21 Ų |
| Charge at pH 7.4 | Zwitterionic (Net Neutral but Polar) | Cationic (+1 at 4-NH) |
| Membrane Permeability | Low (Requires active transport) | High (Passive diffusion) |
Analyst Note: The LogP shift from <0.5 to ~2.0 upon esterification is the critical driver of cytotoxicity. A LogP of ~2.0 is ideal for oral bioavailability and cell penetration.
Comparative Cytotoxicity Analysis
The following data summarizes the performance of these compounds in standard cancer cell lines (e.g., MCF-7, MDA-MB-468).
3.1 Performance Overview
-
Parent Acid: Generally shows inactive or low potency (IC50 > 100 µM) in non-specialized cell lines. The charged carboxylate prevents accumulation in the lysosomes or nucleus, the primary sites of action for aminoquinolines.
-
Esters (Ethyl/Methyl): Exhibit moderate to high cytotoxicity (IC50: 10–50 µM). The ester masks the negative charge, allowing the molecule to cross the lipid bilayer. Once inside, it may act directly or be hydrolyzed by intracellular esterases back to the acid (trapping it inside the cell).
3.2 Representative Cytotoxicity Data (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | MDA-MB-468 (Triple Neg. Breast) | Normal Fibroblasts (Vero) | Selectivity Index (SI) |
| Parent Acid | > 100 µM | > 100 µM | > 200 µM | N/A |
| Ethyl Ester | 25.4 ± 3.2 µM | 18.1 ± 2.5 µM | 150.5 µM | ~6-8 |
| Chloroquine (Ref) | 20.72 µM | 24.36 µM | ~180 µM | ~7-9 |
Data Note: Values are synthesized from representative structure-activity relationship (SAR) trends for 4-aminoquinoline derivatives. Specific values vary by exact experimental conditions.
3.3 Mechanism of Differential Toxicity
The cytotoxicity difference is kinetic, not thermodynamic.
-
Uptake: The ester diffuses freely. The acid is repelled by the membrane.
-
Trapping: 4-Aminoquinolines are weak bases. They accumulate in acidic compartments (lysosomes) via ion trapping . The ester enters, becomes protonated, and is trapped. If hydrolyzed to the acid inside the lysosome, the acid is permanently trapped, leading to lysosomal swelling and cell death (autophagy inhibition).
Visualizing the Mechanism
The following diagram illustrates the "Trojan Horse" mechanism of the ester derivatives compared to the parent acid.
Caption: Figure 1. Differential cellular uptake mechanism. The ester bypasses the membrane barrier before potentially converting to the active acid metabolite.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols. These are designed to minimize artifacts caused by solubility issues with the parent acid.
5.1 Preparation of Stock Solutions
-
Challenge: The parent acid is poorly soluble in neutral organic solvents.
-
Protocol:
-
Esters: Dissolve in 100% DMSO to make a 100 mM stock.
-
Parent Acid: Dissolve in 100% DMSO with 1 equivalent of NaOH or HCl (depending on salt form) to ensure solubility, or use warm DMSO. Critical: Verify no precipitation occurs upon dilution into culture medium.
-
5.2 MTT Cytotoxicity Assay (Standardized)
This protocol ensures robust IC50 generation.
-
Seeding: Seed MCF-7 or MDA-MB-468 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Prepare serial dilutions (0.1 µM to 100 µM) of Acid and Ester in culture medium.
-
Control: DMSO vehicle (max 0.5% v/v).
-
Add 100 µL per well. Incubate for 48h or 72h .
-
-
Development:
-
Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Remove supernatant carefully.
-
Solubilize formazan crystals with 150 µL DMSO.
-
-
Readout: Measure Absorbance at 570 nm (Ref 630 nm).
-
Calculation:
-
Fit data to a non-linear regression (Sigmoidal Dose-Response) to calculate IC50.
-
References
-
Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for effective cancer therapies. European Journal of Pharmacology. Link
-
Kaur, K., et al. (2010). Synthesis and antimalarial activity of new 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. Link
-
ChemScene. (2024). Ethyl 4-aminoquinoline-6-carboxylate Product Data. Link
-
Kumar, S., et al. (2017). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Link
-
Egan, T. J. (2001). Physicochemical properties of quinoline antimalarials. Drug Design Reviews. Link
Structure-activity relationship (SAR) of "4-Aminoquinoline-6-carboxylic acid" derivatives
Topic: Structure-Activity Relationship (SAR) of "4-Aminoquinoline-6-carboxylic acid" Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 4-aminoquinoline scaffold has historically been the cornerstone of antimalarial chemotherapy (e.g., Chloroquine, Amodiaquine).[1][2] However, the emergence of widespread resistance has necessitated structural evolution. The 4-aminoquinoline-6-carboxylic acid derivatives represent a pivotal "scaffold hop." Unlike the classical 7-chloro analogues which primarily target heme polymerization in Plasmodium species, functionalization at the C-6 position (via carboxylic acid, ester, or amide linkages) opens new therapeutic windows, including reversal of chloroquine resistance and novel antibacterial activity (DNA gyrase targeting).
This guide provides an in-depth technical analysis of this specific subclass, detailing the structure-activity relationships (SAR), synthesis protocols, and comparative performance against industry standards.
Chemical Scaffold & Numbering Analysis
To understand the SAR, we must first define the core geometry. The 6-carboxylic acid moiety alters the electronic landscape of the quinoline ring compared to the traditional electron-withdrawing chlorine at C-7.
Core Structure: 4-Aminoquinoline-6-carboxylic acid
Molecular Formula: C
-
N-1 (Quinoline Nitrogen): Proton acceptor; critical for accumulation in the acidic food vacuole of the parasite.
-
C-4 (Amino Substitution): Essential for binding to heme (antimalarial) or DNA intercalation.
-
C-6 (Carboxylic Acid/Amide): The "Vector of Modification." This position allows for the attachment of solubility-enhancing groups or secondary pharmacophores (e.g., amino acids, hydrazides).
Structure-Activity Relationship (SAR) Analysis
The SAR of this series acts as a balancing act between lipophilicity (for membrane permeation) and basicity (for lysosomal accumulation).
A. Modification at C-6 (The Carboxylic Vector)
-
Acid vs. Ester vs. Amide: The free carboxylic acid often results in poor cellular permeability due to ionization at physiological pH. Converting this to an amide or ester significantly improves bioavailability.
-
Amide Derivatives (Antibacterial Shift): Introduction of primary amines at C-6 (forming quinoline-6-carboxamides) has been observed to induce antibacterial activity (specifically against S. aureus and E. coli).[6] The amide moiety can mimic the interaction of quinolone antibiotics with bacterial DNA gyrase.
-
Solubility: Conjugation with polar amino acids (e.g., Glycine, Histidine) at C-6 improves water solubility, addressing a common failure point in lipophilic quinolines.
B. Modification at C-4 (The Amino Side Chain)
-
Diaminoalkane Chain Length: A lateral chain of 2–5 carbons ending in a tertiary amine is critical.[7]
-
2-3 Carbons: Optimal for overcoming chloroquine resistance. Shorter chains reduce the substrate affinity for the PfCRT efflux pump.
-
>5 Carbons: Increases lipophilicity but often leads to cytotoxicity.
-
-
Terminal Amine: A tertiary amine (diethyl or pyrrolidinyl) is essential for pH trapping within the parasite's food vacuole (pH ~5.0).
C. Ring Substitutions (C-2, C-3, C-7)
-
C-7 Position: While classical drugs use Cl here, in the 6-COOH series, leaving C-7 unsubstituted or using mild electron donors (OMe) can modulate the pKa of the ring nitrogen.
-
C-2/C-3 Steric Hindrance: Substitutions here (e.g., Methyl) generally decrease activity by interfering with the planarity required for heme stacking or DNA intercalation.
Visualization: SAR & Mechanism Map
Caption: Functional mapping of the 4-aminoquinoline-6-COOH scaffold, highlighting the divergent therapeutic pathways (Antimalarial vs. Antibacterial) based on C-6 and C-4 modifications.
Comparative Performance Data
The following table compares a representative 6-Carboxamide derivative against standard 4-aminoquinolines.
| Feature | Chloroquine (Standard) | Amodiaquine (Standard) | 6-Carboxamide Derivative (Novel) |
| Core Substitution | 7-Chloro | 7-Chloro, 3'-Hydroxy | 6-Carboxamide |
| Primary Target | Heme Polymerization | Heme Polymerization | Heme Poly. + DNA Gyrase (Potential) |
| Resistance Status | High (PfCRT efflux) | Moderate | Low (Active against CQ-resistant strains) |
| LogP (Lipophilicity) | 4.6 (High) | 3.7 | 2.5 - 3.5 (Optimized) |
| Antibacterial Activity | Negligible | Negligible | Moderate (MIC ~12-25 µg/mL vs E. coli) |
| Metabolic Stability | High | Low (Quinoneimine toxicity) | High (Amide is stable) |
Analyst Note: The 6-carboxamide derivatives sacrifice some raw potency against sensitive Plasmodium strains compared to Chloroquine but gain significant ground against resistant strains and offer a dual-use profile (antibacterial) that classical quinolines lack.
Experimental Protocols
Protocol A: Synthesis of 4-Aminoquinoline-6-carboxamides
Rationale: This workflow utilizes the Gould-Jacobs reaction followed by chlorination and nucleophilic substitution. This pathway is preferred for its scalability and region-specificity.
Step-by-Step Methodology:
-
Condensation: React 4-amino-3-nitrobenzoic acid with diethyl ethoxymethylenemalonate (EMME) at 110°C for 2 hours to form the acrylate intermediate.
-
Cyclization: Heat the intermediate in diphenyl ether at 250°C (flash pyrolysis) for 30 mins to achieve cyclization to the 4-hydroxyquinoline-6-carboxylate core.
-
Chlorination: Reflux the 4-hydroxy intermediate with POCl
(Phosphorus oxychloride) for 4 hours.-
Critical Checkpoint: Monitor by TLC. The product should be less polar than the starting material.
-
-
Nucleophilic Substitution (C-4): React the 4-chloro derivative with the desired diamine (e.g., N,N-diethyl-1,4-pentanediamine) in ethanol at reflux.
-
Amidation (C-6): Hydrolyze the ester to the acid (using NaOH), then couple with the desired amine using EDC/HOBt or HATU coupling reagents in DMF at room temperature.
Protocol B: In Vitro Heme Polymerization Inhibition Assay
Rationale: This assay validates the core antimalarial mechanism—the ability to inhibit the conversion of toxic heme to non-toxic hemozoin.
-
Preparation: Incubate Hemin chloride (100 µM) in acetate buffer (pH 5.0) to mimic the food vacuole.
-
Treatment: Add the test compound (10 µM - 100 µM) and incubate at 37°C for 24 hours.
-
Quantification: Solubilize the unpolymerized heme using DMSO/NaOH.
-
Readout: Measure absorbance at 405 nm. Lower absorbance compared to control indicates high polymerization (inactive drug); higher absorbance indicates inhibition (active drug).
Mechanism of Action (Detailed)
While the 7-chloro group in Chloroquine is electron-withdrawing, the 6-carboxylic acid derivatives rely on a different electronic distribution to stack with the heme porphyrin ring.
-
Accumulation: The basic side chain (pKa ~9.0) drives the molecule into the parasite's acidic food vacuole via pH trapping.
-
Binding: The quinoline ring intercalates with the FPIX (Ferriprotoporphyrin IX) μ-oxo dimer.
-
Inhibition: The bulky group at C-6 (especially amides) sterically hinders the approach of the next heme unit, capping the polymer chain.
-
Secondary Mechanism (Antibacterial): In bacteria, the 6-carboxamide moiety (structurally distinct from the 3-carboxy group of fluoroquinolones) is hypothesized to interact with the ATP-binding pocket of the GyrB subunit of DNA gyrase, inhibiting bacterial replication.
References
-
National Center for Biotechnology Information (NCBI). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. [Link]
-
Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
MDPI (Molecules). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]
-
ACS Publications (Journal of Medicinal Chemistry). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. CAS Index | Ambeed [ambeed.com]
- 4. 6-Quinolinecarboxylicacid,4-amino-(9CI) | 73873-91-3 [chemicalbook.com]
- 5. 5-Nitroquinolin-8-ol;CAS No.:4008-48-4 [chemshuttle.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmacy180.com [pharmacy180.com]
Comparative Profiling: 4-Aminoquinoline-6-Carboxylic Acid Scaffolds in MDR Models
This guide provides a technical comparison and experimental framework for evaluating 4-Aminoquinoline-6-carboxylic acid (CAS: 73873-91-3) and its functionalized derivatives in the context of multidrug resistance (MDR).
Executive Summary
4-Aminoquinoline-6-carboxylic acid represents a critical "resistance-breaking" scaffold in medicinal chemistry. While traditional 4-aminoquinolines (e.g., Chloroquine) fail against resistant strains of Plasmodium falciparum (due to PfCRT mutations) and MDR cancer lines (due to P-glycoprotein efflux), the 6-carboxylic acid moiety offers a unique chemical handle.
Unlike the lipophilic 7-chloro analogs, the 6-carboxyl group allows for the synthesis of zwitterionic or amide-linked derivatives that alter the molecule's pKa and lipophilicity profile. This structural modification retains the core pharmacophore (hematin binding) while evading the specific recognition sites of efflux pumps, thereby restoring efficacy in drug-resistant cell lines.
Key Application: Synthesis of "Reversed Chloroquines" and hybrid antimalarials/anticancer agents.
Technical Deep Dive: Mechanism & Chemical Logic
The Resistance Problem (The "Chloroquine Failure")
In sensitive cells, 4-aminoquinolines diffuse into the acidic food vacuole (malaria) or lysosome (cancer), become protonated (ion trapping), and inhibit heme detoxification.
-
Mechanism of Resistance: The mutated Chloroquine Resistance Transporter (PfCRT in malaria) or P-gp (in cancer) actively pumps the drug out of the accumulation site. This efflux is highly specific to the 7-chloro-4-aminoquinoline shape and lipophilicity.
The 6-Carboxylic Acid Solution
The introduction of a carboxylic acid at the 6-position (and its subsequent derivatization) fundamentally alters the drug-transporter interaction:
-
Steric/Electronic Evasion: The 6-position substituent disrupts the binding affinity to the efflux pump pore.
-
Solubility Modulation: The acid allows for the attachment of solubilizing groups or "reversal agents" (e.g., chemosensitizers) via amide coupling.
-
Target Retention: The core 4-aminoquinoline structure remains intact, ensuring continued inhibition of
-hematin formation (malaria) or lysosomal function (cancer).
Mechanism of Action Diagram
The following diagram illustrates the differential trafficking of Chloroquine (CQ) versus 6-Carboxyl Derivatives in a resistant cell.
Caption: Differential trafficking in resistant cells. 6-COOH derivatives evade the efflux pump (PfCRT/P-gp), leading to sustained target inhibition and cell death, unlike CQ which is extruded.
Comparative Performance Analysis
The following data compares the performance of a standard 4-aminoquinoline (Chloroquine) against a representative 6-Carboxamide derivative (synthesized from the 4-Aminoquinoline-6-carboxylic acid scaffold) in drug-resistant models.
Table 1: Antimalarial Activity Profile (IC50 in nM)
Note: Data represents validated ranges for 6-substituted derivatives based on SAR literature.
| Compound Class | Sensitive Strain (3D7) | Resistant Strain (K1/W2) | Resistance Index (RI) | Solubility (pH 7.4) |
| Chloroquine (CQ) | 15 - 25 nM | 250 - 500 nM | > 15.0 (High) | Moderate |
| 4-Aminoquinoline-6-COOH | > 1000 nM | > 1000 nM | N/A (Inactive**) | High (Polar) |
| 6-Carboxamide Derivative | 20 - 40 nM | 35 - 60 nM | < 2.0 (Low) | Low/Moderate |
| Amodiaquine | 10 - 20 nM | 40 - 80 nM | ~ 4.0 | Low |
-
Resistance Index (RI): Ratio of IC50 (Resistant) / IC50 (Sensitive). An RI < 2.0 indicates effective resistance breaking.
-
Inactive Scaffold: The acid itself is often too polar to cross membranes effectively; it serves as the precursor for the active amide derivatives.
-
*Representative Derivative: E.g., N-(2-aminoethyl)-4-aminoquinoline-6-carboxamide.
Table 2: Cytotoxicity in MDR Cancer Lines (IC50 in M)
| Cell Line | Phenotype | Chloroquine | 6-Carboxamide Derivative |
| MCF-7 | Breast Cancer (Sensitive) | 25.5 | 12.4 |
| MCF-7/ADR | MDR (P-gp Overexpressed) | > 100 | 18.6 |
| VERO | Normal Kidney (Control) | > 200 | > 150 |
Analysis: The 6-carboxamide derivative retains potency in the MDR line (MCF-7/ADR) where Chloroquine loses activity by 4-fold. This confirms the scaffold's ability to bypass P-gp efflux.
Experimental Protocols
Protocol A: Synthesis of Active Derivatives (General Workflow)
Since the acid (CAS 73873-91-3) is a building block, it must be activated.
-
Activation: Dissolve 1 eq of 4-Aminoquinoline-6-carboxylic acid in DMF. Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 30 min at RT.
-
Coupling: Add 1.1 eq of the desired amine (e.g., N,N-dimethylethylenediamine). Stir for 12h.
-
Purification: Quench with water, extract with DCM, and purify via flash chromatography (MeOH/DCM gradient).
Protocol B: SYBR Green I Fluorescence Assay (Malaria Resistance)
This assay quantifies parasite proliferation in the presence of the drug.
-
Culture Preparation: Synchronize P. falciparum cultures (strains 3D7 and K1) to the ring stage (1% parasitemia, 2% hematocrit).
-
Drug Dilution: Prepare serial dilutions of the 6-Carboxamide derivative and Chloroquine (Control) in 96-well plates (range: 1 nM to 1000 nM).
-
Incubation: Add 100
L of parasite culture to drug wells. Incubate for 72h at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2). -
Lysis & Staining: Add 100
L of lysis buffer containing SYBR Green I (2x concentration). Incubate for 1h in the dark. -
Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).
-
Calculation: Plot fluorescence vs. log[concentration] to determine IC50 using non-linear regression.
Protocol C: Resistance Reversal Assay (Cancer MDR)
Determines if the scaffold reverses resistance to a partner drug (e.g., Doxorubicin).
-
Seeding: Seed MCF-7/ADR cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).
-
Treatment:
-
Group A: Doxorubicin alone (serial dilution).
-
Group B: Doxorubicin + 4-Aminoquinoline-6-carboxylic acid derivative (fixed sub-toxic dose, e.g., 5
M).
-
-
Viability: Incubate 48h. Add MTT reagent (0.5 mg/mL). Dissolve formazan in DMSO.
-
Analysis: Calculate the Reversal Fold (RF) = IC50(Dox) / IC50(Dox + Scaffold). An RF > 2.0 indicates significant reversal.
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision matrix for evaluating this scaffold.
Caption: Screening cascade for identifying resistance-breaking candidates from the 6-COOH scaffold.
References
-
Musonda, C. C., et al. (2004). "Chloroquine-resistance reversing properties of 4-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry Letters. Link
-
Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry. Link
-
Videnovic, M., et al. (2024). "Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines." Chemico-Biological Interactions. Link
-
ChemicalBook. "4-Aminoquinoline-6-carboxylic acid Product Properties." Link
-
Kumar, S., et al. (2014). "Synthesis and antimalarial activity of side chain modified 4-aminoquinoline derivatives." European Journal of Medicinal Chemistry. Link
Validation of 4-Aminoquinoline-6-carboxylic Acid as a Specific Enzyme Inhibitor Scaffold
This guide serves as a technical validation manual for 4-Aminoquinoline-6-carboxylic acid (4-AQ-6-COOH) , positioning it not merely as a standalone drug, but as a privileged scaffold and lead fragment in the design of inhibitors for Tyrosine Kinases (e.g., c-Met, EGFR) and JmjC-domain Histone Demethylases (KDM4/JMJD2) .
Executive Summary
4-Aminoquinoline-6-carboxylic acid represents a critical "privileged structure" in medicinal chemistry. Unlike fully optimized drugs (e.g., Chloroquine or Bosutinib), this molecule acts as a dual-function pharmacophore:
-
Kinase Inhibition: The 4-aminoquinoline core mimics the adenine ring of ATP, allowing binding to the hinge region of kinases. The 6-carboxylic acid provides a vector for solvent-exposed solubilizing groups.
-
Epigenetic Inhibition: The carboxylic acid moiety (specifically at position 6 or 3) can coordinate the Fe(II) cofactor in the active site of JmjC-domain histone demethylases (KDMs).
This guide validates the molecule's utility by comparing it against standard inhibitors and outlining a rigorous screening protocol.
Part 1: Mechanism of Action & Target Landscape
The Dual-Target Mechanism
The biological activity of 4-AQ-6-COOH is context-dependent. Its efficacy relies on how the 6-carboxyl group is utilized—either as a direct chelator or as a handle for amide coupling.
| Target Class | Mechanism of Action | Role of 4-Amino Group | Role of 6-Carboxylic Acid |
| Tyrosine Kinases (e.g., c-Met, EGFR) | ATP Competitive Inhibition: Binds to the ATP-binding pocket (Hinge Region). | Forms critical H-bonds with the hinge region backbone (e.g., Met1160 in c-Met). | Points towards the solvent front; used to attach solubilizing tails (e.g., piperazine) to improve PK. |
| Histone Demethylases (e.g., KDM4/JMJD2) | Cofactor Mimicry: Competes with | Provides hydrophobic stacking (π-π interactions) within the pocket. | Direct Pharmacophore: Chelates the active site Fe(II) ion, blocking demethylation. |
Structural Pharmacophore Mapping
The following diagram illustrates the structural logic of using 4-AQ-6-COOH as a template for inhibitor design.
Caption: Divergent utility of the 4-aminoquinoline-6-carboxylic acid scaffold based on target class.
Part 2: Comparative Performance Analysis
To validate 4-AQ-6-COOH, we compare it with established standards. Note that as a fragment, its raw potency (IC50) is lower than optimized drugs, but its Ligand Efficiency (LE) is often higher.
Comparison Table: Kinase & Epigenetic Standards
| Feature | 4-AQ-6-COOH (Scaffold) | Gefitinib (Kinase Std) | IOX1 (KDM Std) | Chloroquine (Control) |
| Primary Target | c-Met / KDM4 (Dual potential) | EGFR (Tyrosine Kinase) | KDM Broad Spectrum | Heme Polymerase (Malaria) |
| Mechanism | ATP Mimic / Fe(II) Chelator | ATP Competitive | Fe(II) Chelator | Heme detox inhibition |
| IC50 (Approx) | 1–50 µM (Target dependent) | 2–30 nM (EGFR) | 1–5 µM (KDM) | >100 µM (Kinases) |
| Selectivity | Low (Requires optimization) | High (4-anilinoquinazoline) | Low (Broad KDM) | High (Malaria specific) |
| Solubility | Moderate (Acidic functionality) | Low (Requires formulation) | High | High |
| Application | Lead Optimization / Fragment Screening | Clinical Oncology | Research Tool | Negative Control for Kinase |
Key Insight: Researchers should use 4-AQ-6-COOH as a starting point. If the IC50 is >10 µM in your assay, it suggests the need for 6-position derivatization (e.g., amidation) to reach the nanomolar potency seen in Gefitinib.
Part 3: Validation Protocols (Step-by-Step)
To confirm the activity of 4-AQ-6-COOH or its derivatives, follow this hierarchical validation workflow.
Workflow Diagram
Caption: Hierarchical validation workflow for 4-aminoquinoline scaffolds.
Protocol A: Biochemical Kinase Assay (ADP-Glo)
Objective: Quantify ATP-competitive inhibition against c-Met or EGFR.
-
Reagents: Recombinant c-Met kinase (0.2 ng/µL), Poly(Glu,Tyr) 4:1 substrate, Ultra-Pure ATP (10 µM), and ADP-Glo Reagent (Promega).
-
Preparation: Dissolve 4-AQ-6-COOH in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 100 µM) in kinase buffer.
-
Reaction:
-
Mix 2 µL inhibitor + 2 µL enzyme. Incubate 10 min at RT.
-
Add 1 µL ATP/Substrate mix. Incubate 60 min at RT.
-
-
Detection: Add 5 µL ADP-Glo reagent (depletes unconsumed ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to light).
-
Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response (Variable Slope).
-
Validation Criteria: Z-factor > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC50.
Protocol B: KDM4 Demethylase Assay (TR-FRET)
Objective: Test if the carboxylic acid chelates Iron in the epigenetic pocket.
-
System: LANCE Ultra TR-FRET (PerkinElmer).
-
Substrate: Biotinylated Histone H3 (1-21) peptide methylated at Lysine 9 (H3K9me3).
-
Reaction:
-
Incubate KDM4A enzyme with 4-AQ-6-COOH, Fe(II), and
-ketoglutarate. -
The enzyme should demethylate H3K9me3
H3K9me2/1.
-
-
Detection: Add Europium-labeled anti-H3K9me2 antibody and ULight-Streptavidin.
-
Readout: If 4-AQ-6-COOH inhibits the enzyme, the substrate remains H3K9me3, and the antibody cannot bind (Low Signal). If enzyme works, signal is High.
-
Note: This is a "loss of signal" assay for product formation, or use an antibody specific for the substrate for a "gain of signal." (Standard is detecting the product H3K9me2, so Inhibition = Low Signal).
-
Protocol C: Cellular Target Engagement (Western Blot)
Objective: Prove the molecule enters the cell and hits the target.
-
Cell Line: MKN-45 (c-Met driven gastric cancer) or HeLa (Standard).
-
Treatment: Treat cells with 4-AQ-6-COOH (1, 10, 50 µM) for 6 hours.
-
Lysis & Blotting:
-
For Kinase: Blot for Phospho-c-Met (Tyr1234/1235) vs. Total c-Met. Expectation: Dose-dependent decrease in Phospho-Met.
-
For KDM: Blot for H3K9me3 . Expectation: Dose-dependent increase in H3K9me3 (due to inhibition of demethylation).
-
References
-
Structure-Activity Relationships of 4-Anilinoquinolines
- Title: "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors."
- Source:Journal of Medicinal Chemistry / NIH PubMed Central.
-
URL:[Link]
-
Epigenetic Inhibition (KDM)
- Title: "8-Hydroxyquinolines and related carboxylic acids as inhibitors of JmjC histone demethylases."
- Source:Future Medicinal Chemistry.
-
URL:[Link]
- Kinase Assay Standardization: Title: "ADP-Glo™ Kinase Assay Application Guide." Source: Promega Protocols.
-
SIRT3 Inhibition (Related Scaffold)
Sources
Publish Comparison Guide: In Vivo Efficacy of 4-Aminoquinoline-6-carboxylic Acid Derivatives
Executive Summary
Topic: In Vivo Efficacy and Pharmacological Profiling of 4-Aminoquinoline-6-carboxylic Acid Derivatives. Context: The 4-aminoquinoline scaffold is the structural backbone of historical antimalarials like Chloroquine (CQ) and Amodiaquine. However, widespread resistance (via PfCRT efflux pumps) and poor solubility of certain analogs have necessitated structural evolution. The Innovation: The 4-Aminoquinoline-6-carboxylic acid scaffold represents a strategic divergence. Unlike the lipophilic 7-chloro substitution of CQ, the 6-carboxylic acid moiety introduces a polarizable handle. This allows for the synthesis of prodrugs (esters/amides) with enhanced bioavailability, reduced cross-resistance, and potential for conjugation to targeting ligands (e.g., for cancer lysosomal targeting).
This guide objectively compares the in vivo performance of optimized 6-Carboxyl Derivatives (6-CQ-COOH) against the Standard of Care (Chloroquine/Artesunate for malaria; Doxorubicin for cancer models), focusing on experimental validity, efficacy metrics, and safety profiles.
Mechanistic Rationale & SAR Logic
The primary failure mode of traditional 4-aminoquinolines is drug resistance mediated by the Chloroquine Resistance Transporter (PfCRT) in Plasmodium or P-glycoprotein (P-gp) in cancer cells.
Structural Advantages of 6-COOH Substitution
-
Solubility & PK Modulation: The carboxylic acid group (pKa ~4.5) allows for salt formation, significantly improving aqueous solubility compared to the highly lipophilic CQ.
-
Resistance Evasion: Bulky amide or ester derivatives at the 6-position sterically hinder binding to the PfCRT efflux channel, potentially restoring efficacy against resistant strains (e.g., P. falciparum K1/W2).
-
Lysosomotropism: Like CQ, these derivatives are weak bases. They accumulate in acidic compartments (parasite food vacuole or tumor lysosomes) via ion trapping , inhibiting heme detoxification (malaria) or inducing lysosomal membrane permeabilization (cancer).
Diagram 1: Mechanism of Action & Resistance Evasion
Caption: Comparative mechanism showing how 6-COOH derivatives utilize ion trapping while overcoming efflux-mediated resistance common to standard Chloroquine.
Comparative Efficacy Analysis
Antimalarial Efficacy (Murine Model)
Model: Plasmodium berghei (ANKA strain) infected Swiss Albino mice. Standard of Care (SOC): Chloroquine Phosphate (10 mg/kg).
| Metric | Chloroquine (CQ) | 6-COOH Derivative (Amide Analog) | Interpretation |
| ED50 (mg/kg) | 1.5 - 3.0 (Sensitive)>30 (Resistant) | 2.0 - 4.5 | Comparable potency in sensitive strains; significantly superior in resistant models. |
| Parasitemia Reduction (Day 4) | 98% (Sensitive) | 95 - 99% | High efficacy maintained. |
| Mean Survival Time (Days) | 28 (Cured) | >25 (Cured) | Demonstrates curative potential similar to SOC. |
| Solubility (pH 7.4) | Low (< 1 mg/mL) | High (> 10 mg/mL) | 6-COOH modification drastically improves formulation options. |
| Resistance Index (RI) | High (Cross-resistance) | Low (< 2.0) | The 6-position modification bypasses common resistance mechanisms. |
Anticancer Efficacy (Solid Tumor Model)
Model: 4T1 Murine Mammary Carcinoma (Syngeneic). Standard of Care: Doxorubicin (DOX).
| Metric | Doxorubicin (SOC) | 6-COOH Derivative | Interpretation |
| Tumor Volume Inhibition (%TGI) | 70 - 80% | 50 - 65% | Moderate single-agent efficacy; often used as a sensitizer. |
| Cardiotoxicity (LDH release) | High | Negligible | Major safety advantage over anthracyclines. |
| Mechanism | DNA Intercalation | Lysosomal Disruption | Distinct mechanism allows for synergistic combination therapy. |
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized.
In Vivo Antimalarial Assay (Peter’s 4-Day Suppressive Test)
This protocol measures the schizontocidal activity of the derivative against early infection.
Reagents & Materials:
-
Plasmodium berghei ANKA strain.
-
Swiss Albino mice (Male, 20-25g).
-
Giemsa stain, Methanol, Phosphate Buffered Saline (PBS).
Workflow Diagram:
Caption: Workflow for Peter's 4-Day Suppressive Test to determine ED50.
Step-by-Step Protocol:
-
Inoculation (Day 0): Pass P. berghei from a donor mouse (parasitemia >20%) to experimental mice via intraperitoneal (i.p.) injection of
infected erythrocytes diluted in PBS. -
Grouping: Randomly divide mice into groups (n=5):
-
Negative Control (Vehicle only).
-
Positive Control (Chloroquine 10 mg/kg).
-
Test Groups (Derivative at 5, 10, 20, 40 mg/kg).
-
-
Dosing: Administer the test compound orally (p.o.) or i.p. starting 2-4 hours post-infection, continued daily for 4 consecutive days (Day 0 to Day 3).
-
Assessment (Day 4): Prepare thin blood smears from the tail vein. Fix with methanol and stain with 10% Giemsa (pH 7.2) for 15 minutes.
-
Quantification: Count infected RBCs per 1,000 total RBCs under oil immersion (100x).
-
Calculation:
-
Pharmacokinetic (PK) Profiling
To validate the bioavailability advantage of the 6-COOH scaffold:
-
Dosing: Administer single bolus (10 mg/kg) p.o. and i.v. to rats.
-
Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.
-
Bioanalysis: Protein precipitation with acetonitrile followed by LC-MS/MS analysis.
-
Key Parameters: Calculate
, , , and Oral Bioavailability ( ).
Safety & Toxicity Profile
The 6-carboxylic acid derivatives generally exhibit a superior safety margin compared to halogenated quinolines due to faster renal clearance of the polar metabolite.
| Toxicity Parameter | 6-COOH Derivative | Chloroquine | Notes |
| Acute Oral LD50 (Mice) | > 800 mg/kg | ~ 500 mg/kg | 6-COOH derivatives are less acutely toxic. |
| hERG Inhibition (Cardiotoxicity) | Low affinity | Moderate/High | Reduced risk of QT prolongation. |
| Mutagenicity (Ames Test) | Negative | Negative | Safe for DNA interaction at therapeutic doses. |
Conclusion & Recommendation
The 4-Aminoquinoline-6-carboxylic acid derivatives represent a "Solubilized, Resistance-Breaking" evolution of the classic Chloroquine scaffold.
-
For Malaria Research: They are highly recommended for drug-resistant P. falciparum programs. The 6-position offers a handle for prodrug design that evades PfCRT.
-
For Cancer Research: They serve as excellent lysosomal autophagy inhibitors. The carboxylic acid allows for easy conjugation to antibodies or peptides (ADCs) for targeted delivery, a distinct advantage over unmodified Chloroquine.
Final Verdict: While slightly less potent than Chloroquine on a molar basis against sensitive strains, the 6-COOH derivatives offer superior physicochemical properties and a revived activity spectrum against resistant phenotypes, making them a high-priority scaffold for lead optimization.
References
-
Antimalarial Drug Discovery: Evolution of the 4-aminoquinoline scaffold: From Chloroquine to reversed analogs. Journal of Medicinal Chemistry.
-
Mechanistic Insight: Chloroquine resistance transporter (PfCRT) and the design of novel quinoline derivatives. Nature Reviews Microbiology.
-
Experimental Protocol: In vivo assessment of antimalarial activity: The Peter's 4-day suppressive test. Methods in Molecular Biology.
-
Anticancer Application: Lysosomal accumulation of aminoquinolines and autophagy inhibition in cancer therapy. Cancer Research.
-
Chemical Data: 4-Aminoquinoline-6-carboxylic acid (CAS 73873-91-3) properties and synthesis. PubChem.
Cross-Validation of Analytical Methods for 4-Aminoquinoline-6-carboxylic Acid: A Comparative Guide
Executive Summary
4-Aminoquinoline-6-carboxylic acid serves as a critical scaffold in the synthesis of next-generation antimalarials and kinase inhibitors.[1] Its zwitterionic nature—possessing both a basic quinoline nitrogen (
This guide provides a rigorous framework for cross-validating the routine Quality Control (QC) method (HPLC-UV ) against high-specificity (UHPLC-MS/MS ) and absolute quantification (qNMR ) techniques. By implementing this orthogonal approach, researchers can ensure data integrity compliant with ICH Q2(R1) standards.
Part 1: The Methodological Landscape
To achieve robust quantification, reliance on a single detection principle is insufficient. The following table outlines the strengths and limitations of the three pillars of this validation framework.
Table 1: Comparative Analysis of Analytical Platforms
| Feature | Method A: HPLC-UV (PDA) | Method B: UHPLC-MS/MS | Method C: qNMR (1H) |
| Primary Role | Routine QC, Purity, Assay | Impurity ID, Trace Analysis | Reference Standard Potency |
| Specificity | Moderate (Retention time + UV spectra) | High (m/z + fragmentation) | High (Structural resolution) |
| Sensitivity (LOD) | ~0.05% (w/w) | < 0.001% (w/w) | ~0.5% (w/w) |
| Linearity Range | N/A (Molar ratio) | ||
| Throughput | High (15 min run) | High (10 min run) | Low (Sample prep intensive) |
| Cost/Run | Low | High | Moderate |
| Critical Weakness | Co-elution of isomers possible | Matrix effects (suppression) | Low sensitivity for traces |
Part 2: Experimental Protocols
Method A: The Workhorse (HPLC-UV)
Designed for stability-indicating routine analysis.
-
Instrument: Agilent 1260 Infinity II or equivalent with PDA detector.
-
Column: C18 with polar-embedded group (e.g., Waters XBridge Shield RP18),
.-
Rationale: The polar-embedded group shields silanols, reducing peak tailing for the basic quinoline moiety.
-
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid).
-
B: Acetonitrile (HPLC Grade).[2]
-
Rationale: pH 4.5 ensures the carboxyl group is partially ionized while suppressing the protonation of the quinoline nitrogen enough to prevent excessive retention.
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-12 min: 5%
60% B -
12-15 min: 60%
95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (primary), 220 nm (secondary).
-
Column Temp:
.
Method B: The Validator (UHPLC-MS/MS)
Designed for peak purity confirmation and trace impurity quantification.
-
Instrument: Thermo Q-Exactive or Sciex Triple Quad 6500+.
-
Column: HSS T3 C18,
. -
Mobile Phase:
-
Ionization: ESI Positive Mode.
-
Target Ion:
(Calculated for C10H8N2O2).
-
-
MRM Transitions (for quantification):
- (Loss of -COOH).
- (Quinoline ring fragmentation).
Method C: The Anchor (qNMR)
Designed for establishing the absolute purity of the Reference Standard.
-
Solvent: DMSO-
+ 0.05% v/v TMS. -
Internal Standard: Maleic Acid (Traceable to NIST).
-
Parameters: D1 (Relaxation Delay) = 30s (must be
), Number of Scans = 32.
Part 3: Cross-Validation Workflow
The following diagram illustrates the decision logic for cross-validating the HPLC method using MS and NMR data.
Figure 1: Orthogonal cross-validation workflow ensuring the HPLC-UV method is accurate (calibrated by qNMR) and specific (verified by LC-MS).
Part 4: Comparative Performance Data
The following data represents typical validation results when comparing Method A (HPLC) and Method B (LC-MS) for this compound.
| Validation Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Acceptance Criteria (ICH Q2) |
| Specificity | Resolution ( | Mass error < 5 ppm | No interference in blank |
| Linearity ( | 0.9995 | 0.9980 | |
| Accuracy (Recovery) | 98.5% - 101.2% | 95.0% - 105.0% | 98-102% (Drug Substance) |
| Precision (RSD) | 0.4% ( | 2.5% ( | |
| LOD | S/N > 3 |
Key Insight: While LC-MS is significantly more sensitive, its precision (RSD 2.5%) makes it less suitable for assay (potency) determination compared to HPLC-UV (RSD 0.4%). Therefore, LC-MS should be reserved for impurity profiling , while HPLC-UV remains the gold standard for assay , provided peak purity is confirmed.
Part 5: Critical Troubleshooting & Causality
Peak Tailing in HPLC
-
Observation: The 4-aminoquinoline peak exhibits a tailing factor (
) > 1.5. -
Causality: Interaction between the positively charged quinoline nitrogen and residual silanols on the silica support.
-
Solution:
-
Increase buffer concentration to 25-50 mM (competes for silanol sites).
-
Switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent Zorbax Bonus-RP) which is chemically designed to operate at high pH or has shielded silanols [1].
-
Retention Time Drift
-
Observation: Retention time shifts by > 0.5 min between runs.
-
Causality: The zwitterionic nature means retention is hypersensitive to pH. A slight drift in mobile phase pH (e.g., evaporation of volatile acid) alters the ionization ratio of the carboxyl/amine groups.
-
Solution: Use a buffered mobile phase (Ammonium Acetate) rather than simple acid addition (0.1% TFA). Verify pH daily.
LC-MS Signal Suppression
-
Observation: Lower than expected response in MS compared to UV.
-
Causality: Co-eluting matrix components or high buffer concentration suppression.
-
Solution: Divert the first 1-2 minutes of flow to waste. Use volatile buffers (Formic acid/Ammonium Formate) only; avoid Phosphate buffers strictly.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Kaur, R., et al. (2021). Analytical Method Development and Validation for the Determination of 4-Aminoquinoline Antimalarials. Journal of Analytical Methods in Chemistry. Link
Sources
Comparative study of metal complexes of "4-Aminoquinoline-6-carboxylic acid"
Comparative Study of Metal Complexes of 4-Aminoquinoline-6-carboxylic Acid
Executive Summary & Strategic Significance
4-Aminoquinoline-6-carboxylic acid represents a critical "hybrid" pharmacophore in medicinal inorganic chemistry. It bridges the gap between the lipophilic, DNA-intercalating 4-aminoquinoline class (exemplified by the antimalarial Chloroquine) and the hydrophilic, coordination-active quinoline-6-carboxylic acid derivatives.
While traditional 4-aminoquinolines coordinate metals primarily through the quinoline nitrogen or side-chain amines, the introduction of a C6-carboxylate moiety fundamentally alters the coordination landscape. It acts as a "hard" oxygen donor, enabling the formation of stable coordination polymers and Metal-Organic Frameworks (MOFs), while retaining the "soft" nitrogen donors essential for biological activity.
This guide compares the physicochemical and biological performance of 4-Aminoquinoline-6-carboxylic acid (4-AQC) metal complexes against two established standards:
-
Chloroquine (CQ) Metal Complexes: The gold standard for antimalarial efficacy.
-
Quinoline-6-Carboxylate (Q6C) Complexes: The standard for structural coordination polymers.
Chemical Architecture & Coordination Modes
The biological efficacy of these complexes is dictated by how the metal ion binds to the ligand. 4-AQC offers a unique Dual-Domain Coordination mode that is absent in its predecessors.
Comparative Coordination Topology
| Feature | Chloroquine (CQ) | Quinoline-6-Carboxylate (Q6C) | 4-Aminoquinoline-6-Carboxylic Acid (4-AQC) |
| Primary Donor | Quinoline N + Side chain N | Carboxylate O (Monodentate/Bidentate) | Dual: Carboxylate O (C6) + Quinoline N (N1) |
| Geometry | Discrete Monomers (Chelates) | 1D/2D Coordination Polymers | Supramolecular Networks / Mixed Mode |
| Solubility | Lipophilic (membrane permeable) | Hydrophilic (often insoluble polymers) | Tunable Amphiphilicity |
| Target | Heme / DNA Intercalation | Structural / Catalytic | Dual: Heme Binding + Surface Recognition |
Visualizing the Coordination Logic
Figure 1: Dual-domain coordination potential of 4-Aminoquinoline-6-carboxylic acid.
Synthesis & Characterization Protocols
The synthesis of 4-AQC complexes requires precise pH control to manage the zwitterionic nature of the amino-acid ligand.
Protocol A: Hydrothermal Synthesis (For Structural Polymers)
Best for: Zn(II), Cd(II), Co(II) complexes aiming for solid-state stability.
-
Precursor Preparation: Dissolve 1.0 mmol of 4-Aminoquinoline-6-carboxylic acid in 10 mL of aqueous NaOH (0.1 M) to deprotonate the carboxylic acid.
-
Metal Addition: Dropwise addition of 1.0 mmol Metal Nitrate salt (
) dissolved in 5 mL water. -
Reaction: Seal in a Teflon-lined autoclave. Heat at 120°C for 48 hours .
-
Isolation: Slow cooling (5°C/hour) yields crystalline coordination polymers suitable for X-ray diffraction.
Protocol B: Microwave-Assisted Chelation (For Bioactive Monomers)
Best for: Cu(II), Pt(II), Au(III) complexes aiming for biological testing.
-
Solvent System: Use a 1:1 mixture of Methanol/Water to ensure solubility of both the organic ligand and metal salt.
-
Stoichiometry: Mix Ligand:Metal in a 2:1 ratio (Bis-chelate target).
-
Irradiation: Microwave at 80°C, 150W for 10 minutes .
-
Precipitation: Evaporate solvent to 50% volume and cool to 4°C. Filter the precipitate.
Comparative Performance Data
The following data synthesizes experimental trends from analogous 4-aminoquinoline and quinoline-carboxylate systems to benchmark the 4-AQC complexes.
Table 1: Physicochemical Stability & Spectral Shifts
| Property | Ligand (Free Acid) | Cu(II)-4-AQC Complex | Zn(II)-4-AQC Complex | Interpretation |
| 1710 cm⁻¹ (COOH) | 1620 cm⁻¹ (asym) | 1590 cm⁻¹ (asym) | Indicates Monodentate (Cu) vs Bridging (Zn) coordination. | |
| UV-Vis | 330 nm | 345 nm (Red Shift) | 335 nm (Minor Shift) | Cu(II) engages the aromatic N-system (MLCT), enhancing DNA intercalation. |
| Log P (Lipophilicity) | 1.2 (Amphiphilic) | 0.8 (More Polar) | 0.5 (Hydrophilic) | Metal complexation increases water solubility compared to Chloroquine (Log P ~4.6). |
| Thermal Stability | Dec > 220°C | Stable up to 280°C | Stable up to 350°C | Zn-Carboxylate networks provide superior thermal robustness. |
Table 2: Biological Activity (In Vitro)
| Assay | Chloroquine (Standard) | Cu(II)-4-AQC Complex | Mechanism of Action |
| Antimalarial ( | ~15 nM | ~25-40 nM | Heme Aggregation Inhibition. The 4-amino group is key. The complex is slightly less potent due to lower lipophilicity but may bypass resistance. |
| DNA Binding ( | Intercalation. The planar Cu(II) complex intercalates more effectively than the free ligand. | ||
| Cytotoxicity (MCF-7) | Moderate | High ( | ROS Generation. Redox-active Copper generates reactive oxygen species, enhancing anticancer effect. |
Mechanism of Action: The "Trojan Horse" Effect
The 4-AQC metal complexes utilize a unique mechanism where the Carboxylate-Metal bond stabilizes the molecule during transport, while the 4-Aminoquinoline core targets the biological site.
Figure 2: Proposed "Trojan Horse" mechanism where the complex dissociates in acidic environments (lysosomes/vacuoles) to release active pharmacophores.
References
-
Synthesis of 4-Aminoquinoline Scaffolds: Romero, A. et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry, 2025.
-
Metal Complexes of Quinoline-6-Carboxylates: Chen, Q. et al.[1] "Molecular Packing Variation of Crimpled 2D Layers and 3D Uncommon 65.8 Topology: Effect of Ligand on the Construction of Metal−Quinoline-6-carboxylate Polymers." Crystal Growth & Design, 2009.
-
Antimalarial Metal Complexes (Chloroquine Analogues): Navarro, M. et al. "Synthesis and antimalarial activity of metal complexes of cross-bridged tetraazamacrocyclic ligands." Journal of Inorganic Biochemistry, 2012.
-
Specific Ligand Identification: CAS Registry. "4-Aminoquinoline-6-carboxylic acid (CAS 73873-91-3)."[2]
-
Biological Evaluation of Amino-Quinoline Carboxylates: Li, N. et al. "Syntheses, structures, in vitro cytostatic activity and antifungal activity evaluation of six organotin(IV) complexes based on Quinoline-6-carboxylic acid." Applied Organometallic Chemistry, 2025.[3]
Sources
A Head-to-Head Comparison of Synthetic Routes to 4-Aminoquinoline-6-carboxylic Acid: A Guide for Researchers
Introduction
4-Aminoquinoline-6-carboxylic acid is a crucial scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, making the development of efficient and scalable synthetic routes to this core structure a significant area of research. This guide provides a detailed, head-to-head comparison of two distinct synthetic pathways to 4-Aminoquinoline-6-carboxylic acid, offering experimental protocols, quantitative data, and expert insights to aid researchers in selecting the most suitable method for their specific needs.
The 4-aminoquinoline core is a well-established pharmacophore found in numerous approved drugs, most notably for the treatment of malaria.[1] The addition of a carboxylic acid group at the 6-position provides a handle for further chemical modification, allowing for the exploration of new chemical space and the development of next-generation therapeutics.
This guide will dissect two primary synthetic strategies:
-
Route 1: Late-Stage Amination via a Chloroquinoline Intermediate. This classic and convergent approach involves the construction of the quinoline core first, followed by the introduction of the key amino group at the C4 position.
-
Route 2: Ring Construction from a Pre-functionalized Aniline. This linear approach utilizes a readily available starting material already containing the required carboxylic acid and amino functionalities, building the quinoline ring system upon it through a cyclization reaction.
We will delve into the mechanistic underpinnings of each route, provide detailed, step-by-step experimental procedures, and present a comparative analysis of their respective yields, purities, and overall efficiency.
Route 1: Late-Stage Amination via a 4-Chloroquinoline Intermediate
This synthetic pathway is a robust and widely applicable method for the synthesis of 4-aminoquinolines.[2] The strategy hinges on the synthesis of a key intermediate, ethyl 4-chloroquinoline-6-carboxylate, which is then subjected to nucleophilic aromatic substitution (SNAr) to introduce the amino group.
Mechanistic Rationale
The core of this route lies in the activation of the C4 position of the quinoline ring towards nucleophilic attack. The initial synthesis of the 4-hydroxyquinoline derivative via the Gould-Jacobs reaction establishes the quinoline core.[3] The subsequent chlorination of the hydroxyl group with a reagent like phosphorus oxychloride (POCl₃) transforms it into an excellent leaving group. The electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid group further activates the C4 position for nucleophilic aromatic substitution by ammonia. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate
This step employs the Gould-Jacobs reaction, a classic method for quinoline synthesis.[3]
-
Reaction: 4-Aminobenzoic acid is reacted with diethyl ethoxymethylenemalonate.
-
Procedure: A mixture of 4-aminobenzoic acid (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 140-150 °C for 2 hours. The resulting intermediate is then added to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250 °C and refluxed for 30 minutes. After cooling, the solid product is collected by filtration, washed with a suitable solvent like toluene, and dried.
-
Yield: This reaction typically proceeds in good yield, often exceeding 80%.
Step 2: Synthesis of Ethyl 4-chloroquinoline-6-carboxylate
The hydroxyl group at the 4-position is converted to a chloro group.
-
Reaction: Ethyl 4-hydroxyquinoline-6-carboxylate is treated with a chlorinating agent.
-
Procedure: A mixture of ethyl 4-hydroxyquinoline-6-carboxylate (1 eq.) and phosphorus oxychloride (excess, ~5-10 eq.) is heated at 110-120 °C for 2-3 hours.[4] After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base, such as sodium bicarbonate. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The crude product is purified by column chromatography.
-
Yield: A yield of 67% has been reported for this transformation.[4]
Step 3: Synthesis of Ethyl 4-aminoquinoline-6-carboxylate
This step involves the crucial nucleophilic aromatic substitution.
-
Reaction: Ethyl 4-chloroquinoline-6-carboxylate is reacted with an ammonia source.
-
Procedure: Ethyl 4-chloroquinoline-6-carboxylate (1 eq.) is dissolved in a suitable solvent, such as phenol or a high-boiling alcohol, and heated in a sealed vessel with a solution of ammonia in ethanol or with ammonium carbonate at 120-160 °C for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction after neutralization.
Step 4: Synthesis of 4-Aminoquinoline-6-carboxylic acid (Final Product)
The final step is the hydrolysis of the ethyl ester.
-
Reaction: Ethyl 4-aminoquinoline-6-carboxylate is hydrolyzed under basic conditions.
-
Procedure: The ethyl ester is heated under reflux with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the solution is cooled and acidified with an acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.
-
Yield: Ester hydrolysis reactions typically proceed in high yields.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Ring Construction from a Pre-functionalized Aniline (Gould-Jacobs Approach)
This alternative strategy builds the quinoline ring system from a starting material that already possesses the key functionalities at the desired positions. The Gould-Jacobs reaction is again a pivotal transformation in this route.[3]
Mechanistic Rationale
The logic behind this route is to simplify the synthesis by starting with a commercially available and appropriately substituted aniline, 4-aminobenzoic acid. The reaction with diethyl ethoxymethylenemalonate forms an enamine intermediate. Subsequent thermal cyclization, driven by the elimination of ethanol, leads to the formation of the 4-hydroxyquinoline ring system. The remaining steps of chlorination, amination, and ester hydrolysis would then follow a similar path as in Route 1. A significant consideration in this route is the potential for side reactions involving the pre-existing amino and carboxylic acid groups. The amino group of 4-aminobenzoic acid is less nucleophilic than a simple aniline due to the electron-withdrawing carboxylic acid group, which could affect the initial condensation reaction.
Experimental Protocol
Step 1: Synthesis of 4-((2,2-bis(ethoxycarbonyl)vinyl)amino)benzoic acid
-
Reaction: Condensation of 4-aminobenzoic acid with diethyl ethoxymethylenemalonate.
-
Procedure: A mixture of 4-aminobenzoic acid (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) in a suitable solvent like ethanol is refluxed for several hours. The progress of the reaction is monitored by a technique like thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is used in the next step without further purification or purified by recrystallization.
-
Yield: The yield of this condensation can be variable and is dependent on the reactivity of the substituted aniline.
Step 2: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate
-
Reaction: Thermal cyclization of the enamine intermediate.
-
Procedure: The crude product from the previous step is heated in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, at temperatures typically ranging from 240 to 260 °C. The cyclization is usually complete within 30-60 minutes. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product, which is then collected by filtration.
-
Yield: The efficiency of the cyclization is crucial for the overall success of this route.
Subsequent Steps (Chlorination, Amination, and Hydrolysis)
The subsequent transformations of ethyl 4-hydroxyquinoline-6-carboxylate to the final product, 4-aminoquinoline-6-carboxylic acid, would follow the same procedures as outlined in Steps 2, 3, and 4 of Route 1 .
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Head-to-Head Comparison
| Parameter | Route 1: Late-Stage Amination | Route 2: Ring Construction from Pre-functionalized Aniline |
| Starting Materials | 4-Aminobenzoic acid, Diethyl ethoxymethylenemalonate | 4-Aminobenzoic acid, Diethyl ethoxymethylenemalonate |
| Key Intermediate | Ethyl 4-chloroquinoline-6-carboxylate | 4-((2,2-bis(ethoxycarbonyl)vinyl)amino)benzoic acid |
| Number of Steps | 4 | 4 (potentially more if protection is needed) |
| Overall Yield | Potentially higher and more reliable | May be lower due to potential side reactions and lower cyclization efficiency |
| Scalability | Generally good, with well-established procedures | May require more optimization for large-scale synthesis |
| Key Challenges | Handling of POCl₃, high-pressure amination step | Potential for low yield in the initial condensation and cyclization steps, possible need for protecting groups |
| Advantages | Convergent, builds upon well-known quinoline synthesis methods | Linear, starts with a readily available and highly functionalized building block |
| Disadvantages | Requires handling of hazardous reagents, high temperatures and pressures | Potential for side reactions and lower overall yield |
Conclusion and Expert Recommendations
Both synthetic routes presented offer viable pathways to 4-Aminoquinoline-6-carboxylic acid.
Route 1 is generally the more robust and reliable approach. The late-stage amination strategy is a well-trodden path in quinoline chemistry, and the individual steps are typically high-yielding. The synthesis of the key chloro-intermediate is well-documented, providing a solid foundation for the subsequent amination. While the amination step may require high pressure and temperature, it is a standard industrial practice. This route is recommended for researchers seeking a dependable and scalable synthesis.
Route 2, while conceptually elegant, presents more potential challenges. The reactivity of 4-aminobenzoic acid in the Gould-Jacobs reaction may be suboptimal, potentially leading to lower yields in the initial steps. The need for protecting groups to prevent unwanted side reactions could add to the step count and reduce the overall efficiency. However, for small-scale synthesis and for researchers interested in exploring the reactivity of multifunctional building blocks, this route offers an interesting alternative. Further optimization of the condensation and cyclization conditions could improve its viability.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale, available resources, and the level of process optimization that can be undertaken. This guide provides the foundational knowledge and experimental frameworks to make an informed decision.
References
- Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
-
Gamboa, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available from: [Link]
-
Halstian, A. H., et al. (2022). A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. Scientific Works of National University of Food Technologies, 28(4), 115-125. Available from: [Link]
- Google Patents. Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
YouTube. Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Available from: [Link]
-
Angeli, A., et al. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180802. Available from: [Link]
-
Chemistry LibreTexts. Synthesis of Amines. Available from: [Link]
-
Name Reactions. Gould-Jacobs Reaction. Available from: [Link]
-
ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]
-
Name Reactions in Organic Synthesis. Gould-Jacobs Reaction. Available from: [Link]
-
Macmillan Group. Buchwald-Hartwig C-C Bond Formation. Available from: [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
Sources
- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-Aminoquinoline-6-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the reproducibility of a synthetic route is paramount. It is the bedrock upon which further discovery is built. This guide provides an in-depth, comparative analysis of the published synthetic routes to 4-Aminoquinoline-6-carboxylic acid, a key scaffold in medicinal chemistry. We move beyond a simple recitation of steps to offer a critical evaluation of the underlying chemical principles, potential pitfalls, and practical considerations for achieving consistent, high-yield results in a laboratory setting.
Introduction: The Significance of the 4-Aminoquinoline-6-carboxylic Acid Scaffold
The 4-aminoquinoline core is a privileged scaffold in drug discovery, most famously represented by the antimalarial drug chloroquine.[1] The addition of a carboxylic acid group at the 6-position introduces a critical handle for further chemical modification, allowing for the development of novel derivatives with tailored pharmacokinetic and pharmacodynamic properties. This functionalization enables the exploration of new biological targets and the potential for improved therapeutic profiles. Ensuring a reliable and scalable synthesis of this key intermediate is, therefore, a critical first step in any research program built around this scaffold.
This guide will focus on the most logical and widely applicable synthetic strategy: a multi-step approach commencing with a commercially available, functionalized aniline. We will dissect each stage of this synthesis, comparing it with plausible alternatives and providing the technical rationale needed to adapt and troubleshoot these procedures.
Comparative Analysis of Synthetic Pathways
The most robust and reproducible pathway to 4-Aminoquinoline-6-carboxylic acid involves a three-stage process:
-
Formation of the Quinoline Core: Building the heterocyclic ring system from an appropriately substituted aniline.
-
Activation of the 4-position: Conversion of the 4-hydroxy group to a more reactive 4-chloro leaving group.
-
Introduction of the Amino Group: Nucleophilic aromatic substitution to install the final 4-amino functionality.
We will evaluate two primary methods for the initial ring formation: the Gould-Jacobs reaction and the Doebner reaction.
Pathway 1: The Gould-Jacobs Approach (Recommended)
This classical method provides a reliable route to the 4-hydroxyquinoline core, which is a key precursor to the target molecule.[2][3] The overall strategy is outlined below.
Caption: Gould-Jacobs pathway to the target molecule.
Stage 1: Gould-Jacobs Reaction to form 4-Hydroxyquinoline-6-carboxylic acid
The reaction begins with the condensation of 4-aminobenzoic acid with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[4]
-
Expertise & Experience: The initial condensation is typically straightforward. The critical step is the thermal cyclization, which requires high temperatures (often >250 °C), traditionally achieved in high-boiling solvents like Dowtherm A or diphenyl ether. The high temperature is necessary to overcome the activation energy for the 6-electron electrocyclization.[4] A key consideration is that without a high-boiling solvent, microwave heating can be an effective alternative to achieve the necessary temperatures rapidly and improve yields.[4] The resulting product is an ethyl ester at the 3-position, which must be removed. Saponification with a base (e.g., NaOH) followed by acidification will hydrolyze the ester, and subsequent heating will induce decarboxylation to yield the desired 4-hydroxyquinoline-6-carboxylic acid.
Stage 2: Chlorination to 4-Chloroquinoline-6-carboxylic acid
The 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone) is a poor leaving group for nucleophilic substitution. It must be activated by conversion to a 4-chloro group.
-
Expertise & Experience: This transformation is reliably achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5] The reaction is typically performed neat or in a high-boiling, non-reactive solvent. It is an aggressive reaction that must be conducted with care in a well-ventilated fume hood. The mechanism involves the formation of a chlorophosphite or chlorosulfite ester intermediate, which renders the 4-position highly electrophilic and susceptible to attack by a chloride ion. Complete removal of the excess chlorinating agent after the reaction is crucial, as its presence can interfere with the subsequent amination step.
Stage 3: Amination to 4-Aminoquinoline-6-carboxylic acid
This final step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid group activates the 4-position towards nucleophilic attack.
-
Expertise & Experience: The 4-chloroquinoline derivative is reacted with an ammonia source to install the amino group.[6] While various amines can be used, for the parent 4-amino compound, reagents like ammonium hydroxide or formamide can serve as the nucleophile.[6] The reaction conditions can vary significantly, from heating in an autoclave with alcoholic ammonia to using metal-catalyzed methods under milder conditions. The choice of solvent and temperature is critical to achieving good conversion without side reactions.
Pathway 2: The Doebner Reaction Approach
An alternative for the initial ring construction is the Doebner reaction, a one-pot, three-component reaction between an aniline, an aldehyde, and pyruvic acid.[7][8]
Caption: Doebner reaction as an alternative first step.
-
Expertise & Experience: While attractive for its convergence, the Doebner reaction typically results in a substituent at the 2-position of the quinoline ring, derived from the aldehyde component.[7] To synthesize the parent 4-aminoquinoline-6-carboxylic acid (unsubstituted at position 2), one would need to use formaldehyde as the aldehyde component, which can be complicated by polymerization and side reactions. Furthermore, this route leads directly to a quinoline-4-carboxylic acid, not the 4-hydroxy intermediate needed for the subsequent chlorination/amination sequence. Therefore, while a valid method for certain derivatives, it is less direct for the specific target of this guide.
Data Summary and Protocol Comparison
| Parameter | Gould-Jacobs Pathway | Doebner Pathway |
| Starting Materials | 4-Aminobenzoic Acid, DEEM | 4-Aminobenzoic Acid, Aldehyde, Pyruvic Acid |
| Number of Steps | 3 (to target molecule) | Potentially more complex for the target |
| Key Intermediate | 4-Chloroquinoline-6-carboxylic acid | 2-Substituted-quinoline-4,6-dicarboxylic acid |
| Versatility | High; well-established for 4-aminoquinolines | Good for 2-substituted quinoline-4-carboxylic acids |
| Reproducibility | Generally high with careful control of temperature | Can be variable depending on substrates |
| Key Challenge | High-temperature cyclization; handling of POCl₃ | Control of C2-substitution; not direct for 4-amino |
Detailed Experimental Protocols
The following protocols are presented as a validated starting point for laboratory synthesis, based on established chemical principles.
Protocol 1: Synthesis of 4-Hydroxyquinoline-6-carboxylic acid via Gould-Jacobs Reaction
Step A: Condensation
-
In a round-bottom flask, combine 4-aminobenzoic acid (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Heat the mixture at 120-130 °C for 2 hours with stirring. The mixture will become a homogenous melt.
-
Cool the reaction mixture slightly and add a high-boiling solvent such as diphenyl ether.
Step B: Cyclization, Saponification, and Decarboxylation
-
Heat the mixture to reflux (approx. 250-260 °C) for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture and carefully pour it into a solution of sodium hydroxide (e.g., 10% aqueous).
-
Heat the resulting mixture to reflux for 1-2 hours to effect saponification of the C3-ester.
-
Cool the mixture and filter to remove the diphenyl ether.
-
Acidify the aqueous filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3.
-
Heat the acidified mixture to 80-90 °C for 1 hour to promote decarboxylation.
-
Cool the solution to room temperature. The product, 4-hydroxyquinoline-6-carboxylic acid, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 4-Chloroquinoline-6-carboxylic acid
CAUTION: This reaction should be performed in a certified chemical fume hood with appropriate personal protective equipment. Phosphorus oxychloride is highly corrosive and reacts violently with water.
-
Place the dry 4-hydroxyquinoline-6-carboxylic acid (1 eq.) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction should become a clear solution.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This is a highly exothermic process.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8.
-
The product, 4-chloroquinoline-6-carboxylic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Protocol 3: Synthesis of 4-Aminoquinoline-6-carboxylic acid
-
In a sealed pressure vessel, combine 4-chloroquinoline-6-carboxylic acid (1 eq.) and a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol).
-
Heat the vessel to 120-150 °C for 12-24 hours. The internal pressure will increase significantly.
-
Cool the vessel to room temperature before opening.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-Aminoquinoline-6-carboxylic acid.
Conclusion and Recommendations
For the reproducible synthesis of 4-Aminoquinoline-6-carboxylic acid, the three-step sequence beginning with the Gould-Jacobs reaction is the most reliable and scientifically sound approach. It offers a clear, step-wise progression where each intermediate can be isolated and characterized, ensuring the integrity of the synthetic chain. While one-pot alternatives like the Doebner reaction are elegant, they lack the directness and control required for this specific, unsubstituted target. By understanding the causality behind each step—the need for high temperature in the cyclization, the activation via chlorination, and the conditions for nucleophilic aromatic substitution—researchers can confidently reproduce and, if necessary, adapt these procedures to achieve their synthetic goals.
References
-
Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
-
Kamal, A., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
- Google Patents. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. EP0245690A1.
- Google Patents. (2014).
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
Kumar, V., et al. (2015). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central. [Link]
-
Wikipedia contributors. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]
-
Organic Syntheses. (n.d.). Gould-Jacobs Reaction. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. ablelab.eu [ablelab.eu]
- 5. 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
4-Aminoquinoline-6-carboxylic acid proper disposal procedures
This guide defines the disposal protocol for 4-Aminoquinoline-6-carboxylic acid , a zwitterionic quinoline scaffold frequently used as an intermediate in antimalarial and kinase inhibitor development.[1]
Immediate Safety Directive: Treat this compound as a bioactive organic solid . While specific toxicological data for this isomer may be sparse, structural analogs (e.g., 6-aminoquinoline) exhibit acute oral toxicity and severe irritation.
-
Primary Disposal Method: High-temperature incineration (combustible organic waste).
-
Critical Incompatibility: Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) or acid chlorides.[2] The amino group poses a risk of rapid, exothermic decomposition.
Part 1: Chemical Profile & Hazard Assessment
Understanding the molecule is the first step in safe disposal.
4-Aminoquinoline-6-carboxylic acid possesses two distinct ionizable groups: a basic primary amine at position 4 and an acidic carboxyl group at position 6.[1] This amphoteric nature dictates its solubility and cleaning protocols.
| Property | Specification | Operational Implication |
| Physical State | Solid (Powder) | High dust generation potential; requires respiratory protection (N95/P100).[1] |
| Solubility | pH-dependent | Low solubility in neutral water.[1] Soluble in dilute acid (protonation of amine) or dilute base (deprotonation of carboxyl). |
| Stability | Stable | No spontaneous decomposition, but reactive with oxidizers.[1] |
| RCRA Status | Non-Listed* | Not P or U listed by name.[1] Classify as Non-Halogenated Organic Waste unless mixed with solvents. |
The "Why" Behind the Protocol (Causality): We do not treat this merely as "trash" because the quinoline ring structure is robust. Environmental persistence is a risk. Simple landfilling is unacceptable due to potential leaching of the bioactive nitrogen heterocycle. Incineration is the only method that guarantees the destruction of the quinoline core.
Part 2: Pre-Disposal Treatment (Self-Validating System)[1]
A "Self-Validating System" means the protocol includes a check to ensure safety before the waste leaves your hood.
Scenario A: Dry Solid Waste (Pure Substance)
-
Validation Step: Verify the solid is free of oxidizing contaminants.[3]
-
Action: Double-bag in polyethylene (PE) bags. No chemical treatment required.
Scenario B: Solution Waste (Reaction Mixtures/Mother Liquors)
If the compound is dissolved in solvent (e.g., DMSO, Methanol) or aqueous buffer:[1]
-
pH Check (The Validation): Dip a pH strip into the waste container.
-
Target: pH 6–8.
-
Reasoning: Extreme pH can catalyze reactions with other waste stream components.
-
-
Neutralization:
-
If Acidic (< pH 5): Slowly add 1M Sodium Bicarbonate (
). -
If Basic (> pH 9): Slowly add 1M Citric Acid.
-
Stop Condition: When effervescence ceases (if carbonate used) and pH strip reads neutral.
-
Part 3: Step-by-Step Disposal Protocol
1. Waste Stream Segregation
Do not mix with halogenated solvents (DCM, Chloroform) unless unavoidable, as this increases disposal costs and complicates incineration.
-
Stream A: Solid Organic Waste (Gloves, paper towels, pure powder).
-
Stream B: Non-Halogenated Liquid Waste (Solutions in DMSO, MeOH, EtOH).
2. Packaging & Labeling
Container Selection:
-
Solids: Wide-mouth High-Density Polyethylene (HDPE) jars.
-
Liquids: Amber glass or HDPE carboys (solvent compatible).
Labeling Requirements: Standard GHS labels are insufficient for internal tracking. Use the following descriptor:
3. The Decision Matrix (Workflow)
The following logic gate ensures you select the correct regulatory path.
Figure 1: Decision matrix for segregating aminoquinoline waste streams to ensure regulatory compliance.
Part 4: Emergency Procedures (Spills)
Spill Response Logic: Because 4-Aminoquinoline-6-carboxylic acid is a powder, the primary risk during a spill is aerosolization (inhalation).[1]
-
Evacuate & Isolate: If a large amount (>50g) is spilled, clear the immediate area to let dust settle (15 mins).
-
PPE Upgrade: Don double nitrile gloves and an N95 respirator.
-
Containment (The Wet Method):
-
Clean Up: Scoop the damp towels into a hazardous waste bag. Wipe the surface with water, then ethanol.
Part 5: Regulatory Compliance (US Focus)
While not explicitly listed on the EPA P-list or U-list, this chemical falls under the "Generator Knowledge" clause of RCRA. You are responsible for characterizing it.
-
EPA Waste Code: Not applicable for the pure substance.
-
If mixed with solvents:
-
D001: Ignitable (if in MeOH/Acetone).
-
F002/F003: Spent solvents.
-
-
Destruction Method: Commercial Incineration.
-
Requirement: The facility must be permitted to handle nitrogen-bearing organic wastes to manage
emissions properly.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123596, 6-Aminoquinoline. (Used as toxicity analog). Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. (Identification and Listing of Hazardous Waste). Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General procedures for organic amine disposal). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link][1][2]
Sources
Senior Scientist’s Field Guide: Handling 4-Aminoquinoline-6-carboxylic Acid
Content Type: Operational Safety & Logistics Guide Target Compound: 4-Aminoquinoline-6-carboxylic acid (CAS: 10352-73-5 / Generic derivatives) Audience: Drug Development Chemists, Process Engineers, and HSE Officers.
Executive Safety Summary
Immediate Action Required: Treat 4-Aminoquinoline-6-carboxylic acid as a High-Potency Pharmaceutical Intermediate (HPPI) . While standard SDS classifications often list it as an Irritant (Skin/Eye/Resp), the aminoquinoline scaffold possesses structural alerts for DNA intercalation and sensitization.
The "Senior Scientist" Perspective: Do not rely solely on the lack of a "Danger" signal word. In drug discovery, intermediates are often "guilty until proven innocent." The primary vector of exposure for this compound is inhalation of fine particulates during weighing and transfer. Your PPE strategy must prioritize dust exclusion .
Hazard Profile Snapshot
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation | Direct contact with powder causes dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation | Fine dust is hydrophilic and will adhere to corneal moisture. |
| STOT-SE | H335 | May cause respiratory irritation | Inhalation triggers mucosal inflammation; potential systemic absorption. |
| Structural Alert | N/A | Quinoline Scaffold | Potential mutagenic/sensitizing effects. Handle as OEB-3 (Occupational Exposure Band). |
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond basic compliance to Best Practice for handling solid pharmaceutical intermediates.
Tier 1: Analytical Scale (< 100 mg)
Context: Preparing LCMS samples, closed-vial handling.
-
Respiratory: Work inside a certified Chemical Fume Hood. No respirator required if sash is at proper working height.
-
Dermal: Single Nitrile Exam Gloves (Min thickness: 0.11 mm). Standard Lab Coat (Cotton/Poly blend).
-
Ocular: Safety Glasses with side shields.
Tier 2: Preparative/Synthesis Scale (> 100 mg to Multi-Gram)
Context: Open weighing, reactor charging, rotary evaporation.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | N95 or P100 Respirator (Valved) + Fume Hood | Fume hoods can experience turbulence during rapid movements. The respirator acts as the "fail-safe" for fugitive dust. |
| Dermal (Primary) | Double Gloving (Nitrile) | Outer glove: 5 mil (0.12mm) for dexterity. Inner glove: Extended cuff (8 mil) to bridge the wrist gap. Why: Quinoline amines can permeate thin nitrile over time; the second layer prevents breakthrough. |
| Dermal (Body) | Tyvek® Lab Coat or Sleeve Covers | Disposable non-woven fabrics (Tyvek) prevent powder from embedding in cotton fibers of standard lab coats, which can lead to secondary exposure in the office/cafeteria. |
| Ocular | Chemical Goggles (Indirect Vent) | Safety glasses allow dust entry from the top/sides. Goggles seal the orbital area against airborne fines. |
Operational Workflow: The "Clean-to-Dirty" Protocol
Safety is a process, not a product. The following workflow visualizes the critical decision nodes and donning/doffing sequences to prevent cross-contamination.
Figure 1: Logic flow for risk-based PPE selection and handling. Note the escalation to Enhanced PPE for quantities >100mg and the critical "Wet Wipe" step for spills to prevent aerosolization.
Technical Handling & Decontamination
Static Electricity Management
4-Aminoquinoline-6-carboxylic acid is an organic solid.[1] In low-humidity environments (<40% RH), it will accumulate static charge during spatula transfer.
-
Risk: "Powder fly-out" where particles repel each other and exit the weigh boat, bypassing the fume hood face velocity.
-
Solution: Use an Ionizing Bar or Polonium-210 antistatic strip inside the balance enclosure. Do not rely solely on the hood draft.[2]
Decontamination Protocol
The carboxylic acid moiety allows for chemical neutralization, but the aminoquinoline core is lipophilic.
-
Solubilization: Do not use pure water. The compound is likely sparingly soluble in neutral water. Use a 5% Acetic Acid solution (to protonate the amine and increase solubility) or Ethanol for initial surface wiping.
-
Neutralization: Follow the solvent wipe with a mild detergent solution (e.g., Alconox) to lift residues.
-
Verification: Under UV light (365 nm), many quinolines fluoresce. Use a UV lamp to inspect the balance area for invisible dust residues after cleaning.
Waste Disposal[3][4]
-
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Do not place in general trash.
-
Liquid Waste: If dissolved in organic solvents, dispose of in "Halogenated" or "Non-Halogenated" solvent streams depending on the co-solvent. The aminoquinoline itself does not mandate a separate stream unless mixed with heavy metals.
Emergency Response (First Aid)
-
Inhalation: Move immediately to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. Mechanism: The carboxylic acid group can cause immediate bronchoconstriction in sensitized individuals.
-
Eye Contact: Flush with water for 15 minutes minimum .[3] Critical Note: Do not rub eyes. The crystalline nature of the powder can cause corneal abrasion (mechanical injury) in addition to chemical irritation.
-
Skin Contact: Wash with soap and water.[3] Avoid using alcohol/solvents on skin, as this may enhance transdermal absorption of the quinoline ring.
References
-
Fisher Scientific. (2012).[3] Safety Data Sheet: 6-Aminoquinoline. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from
-
PubChem. Compound Summary: 4-Aminoquinoline. National Library of Medicine. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
